CDK8-IN-18
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C16H18N4 |
|---|---|
Molekulargewicht |
266.34 g/mol |
IUPAC-Name |
2-amino-5-ethyl-6-propyl-4-pyridin-3-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H18N4/c1-3-6-14-12(4-2)15(11-7-5-8-19-10-11)13(9-17)16(18)20-14/h5,7-8,10H,3-4,6H2,1-2H3,(H2,18,20) |
InChI-Schlüssel |
GVNIOZQBNBBPNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C(=C(C(=N1)N)C#N)C2=CN=CC=C2)CC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Technical Guide: The Mechanism of Action of Cyclin-Dependent Kinase 8 (CDK8) Inhibition in Colon Cancer
Disclaimer: This document provides a comprehensive overview of the mechanism of action of Cyclin-Dependent Kinase 8 (CDK8) inhibitors in the context of colon cancer, based on publicly available scientific literature. Specific data for a molecule designated "CDK8-IN-18" is not available in the public domain. The information herein is synthesized from research on other CDK8 inhibitors and the role of CDK8 in colon cancer pathophysiology.
Introduction: CDK8 as a Therapeutic Target in Colon Cancer
Cyclin-Dependent Kinase 8 (CDK8) has emerged as a significant oncogene and a promising therapeutic target in colorectal cancer.[1][2][3] CDK8 is a subunit of the Mediator complex, which plays a crucial role in regulating the transcription of genes by RNA polymerase II.[2][4][5][6] In colon cancer, CDK8 is frequently amplified or overexpressed, and its elevated expression is correlated with increased patient mortality.[4][7][8][9] Unlike other CDKs involved in cell cycle progression, CDK8's primary role is in transcriptional regulation, making it a unique target for therapeutic intervention.[7] This guide delves into the molecular mechanisms through which inhibition of CDK8 exerts its anti-cancer effects in colon cancer, focusing on its impact on key signaling pathways, cellular processes, and the preclinical evidence supporting its development as a therapeutic strategy.
The Oncogenic Role of CDK8 in Colon Cancer
CDK8's role as an oncogene in colon cancer is multifaceted. It is a positive regulator of several key oncogenic signaling pathways, including the Wnt/β-catenin and serum response networks.[1][2][6] The gene for CDK8 is located in a region of the chromosome that is frequently amplified in colon cancers.[1][9] Suppression of CDK8 expression has been shown to inhibit the proliferation of colon cancer cells that have high levels of CDK8 and hyperactive β-catenin signaling.[1][2] Furthermore, CDK8 kinase activity is essential for the transformation driven by β-catenin and for the expression of several of its transcriptional targets.[1][2]
Core Mechanism of Action of CDK8 Inhibition
The therapeutic potential of targeting CDK8 in colon cancer stems from its ability to modulate multiple oncogenic signaling pathways and cellular processes.
Modulation of Key Signaling Pathways
The aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of the vast majority of colorectal cancers.[1][2][4] CDK8 acts as a positive regulator of this pathway.[1][2] Inhibition of CDK8 has been shown to reduce β-catenin-dependent transcriptional activity.[2] The kinase activity of CDK8 is necessary for its role in regulating β-catenin-dependent transcription and oncogenesis.[4][9] By inhibiting CDK8, the transcriptional output of the Wnt/β-catenin pathway is dampened, leading to reduced proliferation of colon cancer cells.[1][2] In some colon cancer cell lines, CDK8 interference did not completely suppress β-catenin expression, suggesting that while there is a strong link, other regulatory mechanisms may also be at play.[5]
While CDK8 inhibition has a modest effect on the growth of primary colon cancer cells, it significantly suppresses the metastatic growth of these cells, particularly in the liver.[7][8] This site-specific effect is mediated through the regulation of the TGFβ/SMAD pathway.[7][8] CDK8 inhibition leads to the downregulation of the matrix metalloproteinase (MMP) inhibitor TIMP3.[7][8] This occurs via a TGFβ/SMAD-driven expression of a microRNA, miR-181b, that targets TIMP3.[7][8] Concurrently, CDK8 inhibition leads to the induction of MMP9 in human colon cancer cells through the Wnt/β-catenin pathway.[7][8] This dual mechanism highlights a novel role for CDK8 in the negative regulation of gene expression and its specific importance in the context of liver metastasis.[7][8]
CDK8 is known to phosphorylate several members of the Signal Transducer and Activator of Transcription (STAT) family of proteins, including STAT1 and STAT3.[10][11] Specifically, CDK8 can phosphorylate STAT1 at serine 727 (S727) in response to interferon-gamma (IFN-γ).[10] This phosphorylation can either positively or negatively regulate the expression of over 40% of IFN-γ-responsive genes.[10] In the context of IL-6 signaling, CDK8 interacts with and phosphorylates STAT3, which can regulate the time STAT3 spends at gene loci, thereby fine-tuning its transcriptional activity.[11][12] Inhibition of CDK8 leads to a more sustained tyrosine phosphorylation of STAT3 and its retention in the nucleus.[11] The modulation of STAT signaling by CDK8 inhibitors represents another avenue through which these compounds can exert their anti-tumor effects.
Cellular Effects of CDK8 Inhibition
The effect of CDK8 inhibition on the proliferation of colon cancer cells can be context-dependent. While some studies report that CDK8 knockdown inhibits proliferation, others have found that CDK8/19 kinase inhibitors have little effect on cell growth in vitro.[7] However, suppression of CDK8 in colon cancer cells with elevated CDK8 levels has been shown to slow proliferation, reduce the fraction of cells in G1 and S phase, and increase the number of aneuploid cells without inducing apoptosis.[9] Other studies have shown that CDK8-specific siRNA can inhibit proliferation, promote apoptosis, and cause cell cycle arrest in the G0/G1 phase.[13]
Targeting CDK8 has been shown to sensitize colorectal cancer cells to radiation.[3] This effect is mediated by enhancing the transcriptional activity of E2F1, leading to increased expression of the pro-apoptotic gene APAF1.[3] This triggers the intrinsic apoptotic pathway, thereby increasing the sensitivity of cancer cells to ionizing radiation.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on CDK8 inhibition in colon cancer.
Table 1: Effect of CDK8 Inhibition on Colon Cancer Cell Lines
| Cell Line | Inhibitor/Method | Concentration | Effect | Reference |
| HCT116 | Senexin B | 1 µM | No significant effect on growth (5 days) | [7] |
| HT29 | Senexin B | 1 µM | No significant effect on growth (5 days) | [7] |
| SW480 | Senexin B | 1 µM | No significant effect on growth (5 days) | [7] |
| HCT116 | Senexin B | 1 µM | No decrease in colony number (14 days) | [7] |
| HT29 | Senexin B | 1 µM | No decrease in colony number (14 days) | [7] |
| HCT116 | CDK8 shRNA | - | Decreased proliferation | [7] |
| HCT116 | CDK8-siRNA | - | Apoptosis rate: 23.50 ± 1.20% (vs. 4.87 ± 1.48% in control) | [13] |
| HCT116 | CDK8-siRNA | - | G0/G1 phase cells: 65.77 ± 1.17% (vs. 50.20 ± 2.43% in control) | [13] |
Table 2: Effect of CDK8 Inhibition on Protein Phosphorylation
| Cell Line(s) | Inhibitor | Effect | Reference |
| HCT116, HT29, SW480 | Senexin B (1 µM, 3 hrs) | Decreased STAT1 S727 phosphorylation | [7] |
| Human CD4+ T helper 1 (Th-1) cells | CDK8 inhibitor | Reduced IL-6-induced STAT3 S727 phosphorylation | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature on CDK8 inhibition.
Cell Viability Assay
-
Cell Seeding: Plate colon cancer cells (e.g., HCT116, HT29, SW480) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the CDK8 inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated controls and calculate the IC50 values.
Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1,000 cells) in 6-well plates.
-
Treatment: Treat the cells with the CDK8 inhibitor or vehicle control. The treatment can be continuous or for a defined period.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Quantification: Wash the plates, allow them to dry, and count the number of colonies (typically defined as having >50 cells).
Western Blotting for STAT1 Phosphorylation
-
Cell Culture and Treatment: Culture colon cancer cells to 70-80% confluency. Pre-treat with the CDK8 inhibitor for a specified time (e.g., 1-3 hours).
-
Stimulation (Optional): Stimulate the cells with IFN-γ (e.g., 10 ng/mL) for 30 minutes to induce STAT1 phosphorylation.[14]
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-STAT1 (S727) and total STAT1. Use a loading control antibody (e.g., β-actin or GAPDH).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
Conclusion and Future Directions
The inhibition of CDK8 presents a compelling therapeutic strategy for colon cancer, particularly for metastatic disease. The mechanism of action is complex, involving the modulation of multiple key oncogenic pathways, including Wnt/β-catenin, TGFβ/SMAD, and STAT signaling. The unique site-specific effect on liver metastases underscores the importance of understanding the tumor microenvironment in the context of CDK8 inhibition. Future research should focus on identifying predictive biomarkers to select patients most likely to respond to CDK8 inhibitors and exploring combination therapies to enhance their efficacy. The development of potent and selective CDK8 inhibitors continues to be an active area of research, with the potential to offer a novel treatment modality for this challenging disease.
References
- 1. CDK8 Is a Colorectal Cancer Oncogene That Regulates β-Catenin Activity [dash.harvard.edu]
- 2. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonizing CDK8 Sensitizes Colorectal Cancer to Radiation Through Potentiating the Transcription of e2f1 Target Gene apaf1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8 Expression in 470 Colorectal Cancers in Relation to β-Catenin Activation, Other Molecular Alterations and Patient Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of CDK8 and beta-catenin in colorectal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDK8 is a positive regulator of transcriptional elongation within the serum response network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK8 Selectively Promotes the Growth of Colon Cancer Metastases in the Liver by Regulating Gene Expression of TIMP3 and Matrix Metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dundee.ac.uk [dundee.ac.uk]
- 12. CDK8 Fine-Tunes IL-6 Transcriptional Activities by Limiting STAT3 Resident Time at the Gene Loci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of cyclin-dependent kinase 8 specific siRNA on the proliferation and apoptosis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
role of CDK8-IN-18 in Wnt signaling pathway
An in-depth technical guide on the role of CDK8 inhibitors in the Wnt signaling pathway, with a focus on the potent and selective inhibitor class represented by compounds like CDK8-IN-18.
Introduction
The Wnt/β-catenin signaling pathway is a highly conserved cascade essential for embryonic development, stem cell pluripotency, and adult tissue homeostasis.[1][2] Aberrant activation of this pathway, most frequently through mutations in components like Adenomatous Polyposis Coli (APC) or β-catenin itself, is a critical driver in numerous human cancers, particularly colorectal cancer (CRC).[3][4][5] In the canonical pathway, the stabilization and nuclear translocation of β-catenin lead to the formation of a transcriptional complex with TCF/LEF transcription factors, driving the expression of proliferative genes such as MYC and Cyclin D1.[1][6]
Cyclin-dependent kinase 8 (CDK8), along with its paralog CDK19, is a key transcriptional regulator.[7][8] It forms the kinase module of the Mediator complex, which acts as a crucial bridge between transcription factors and the RNA Polymerase II machinery.[6][8] In Wnt-driven cancers, CDK8 has been identified as an oncogene that is frequently amplified and overexpressed.[4][9] It functions as a positive regulator of β-catenin-dependent transcription, making it a compelling therapeutic target.[4][5][10] Potent and selective small molecule inhibitors, such as the class represented by this compound, are invaluable tools for dissecting the function of CDK8 and exploring its therapeutic potential.[11][12]
This compound: A Representative Potent and Selective CDK8 Inhibitor
This compound represents a class of highly potent and selective inhibitors of CDK8 and its close homolog CDK19. These inhibitors are critical for elucidating the cellular functions of the CDK8 kinase activity. The quantitative data for a representative inhibitor of this class are summarized below.
Data Presentation
Table 1: Biochemical Potency and Selectivity of a Representative CDK8 Inhibitor
| Target | IC50 (nM) | Selectivity vs. CDK8/CycC | Assay Type | Reference |
|---|---|---|---|---|
| CDK8/CycC | 1.5 | - | Fluorescence Polarization | [13] |
| CDK19/CycC | 1.9 | ~1.3-fold | Kinase Assay | [14] |
| CDK9/CycT1 | 1100 | ~730-fold | Fluorescence Polarization / Kinase Assay |[13][14] |
Table 2: Kinase Panel Selectivity Profile
| Kinase Panel Screening | Result | Note | Reference |
|---|
| Profiling against 209 kinases at 1 µM | Excellent selectivity for CDK8. | The tested concentration is ~670-fold greater than the CDK8 IC50, highlighting high specificity. Key cell cycle CDKs (e.g., CDK1, CDK4) were not significantly inhibited. |[13][15] |
Table 3: Cellular Activity of Representative CDK8 Inhibitors
| Assay | Cellular Endpoint | EC50 / Effect | Cell Line | Reference |
|---|---|---|---|---|
| STAT1 Phosphorylation | Inhibition of p-STAT1 (Ser727) | < 10 nM | SW620 | [8][14] |
| Wnt Reporter Assay | Inhibition of TCF/LEF-luciferase | Potent Inhibition | SW620, LS174T | [8][12] |
| Cell Proliferation | Antiproliferative effects | Variable, potent in CDK8-amplified/β-catenin-dependent lines | HCT-116 |[4][15] |
Mechanism of Action: Modulation of Wnt Signaling by CDK8 Inhibition
In the absence of a Wnt signal ("OFF" state), cytoplasmic β-catenin is phosphorylated by a "destruction complex" comprising GSK3β, Axin, and APC, leading to its ubiquitination and subsequent proteasomal degradation.[1] The binding of a Wnt ligand to its Frizzled (FZD) and LRP5/6 co-receptors triggers a cascade that disrupts this destruction complex.[1][3] This allows β-catenin to accumulate, translocate to the nucleus, and bind with TCF/LEF transcription factors to activate target gene expression ("ON" state).[16]
CDK8 plays a crucial role in the nucleus as a coactivator of β-catenin.[6][17] After β-catenin forms a complex with TCF/LEF on the DNA, the Mediator complex, containing the CDK8 kinase module, is recruited.[18] CDK8 then enhances transcriptional output through at least two proposed mechanisms:
-
Direct Phosphorylation: CDK8 can phosphorylate components of the transcriptional machinery or the β-catenin complex itself to promote robust gene expression.[10][19]
-
Inhibition of Repressors: CDK8 has been shown to phosphorylate and inactivate the transcriptional repressor E2F1, which can otherwise inhibit β-catenin activity.[9][10]
Inhibition of CDK8's kinase activity with a molecule like this compound directly counteracts these co-activator functions. By preventing the phosphorylation of its key substrates, the inhibitor reduces β-catenin-driven transcription, leading to decreased expression of oncogenes like MYC and a reduction in cancer cell proliferation.[4][9]
Mandatory Visualization
Caption: The Canonical Wnt Signaling Pathway in "OFF" and "ON" states.
Caption: CDK8's role in Wnt-mediated transcription and its inhibition.
Experimental Protocols
Detailed methodologies are provided for key experiments used to characterize CDK8 inhibitors.
Protocol 1: Cellular Target Engagement (p-STAT1 Western Blot)
This assay measures the inhibition of a known direct substrate of CDK8, STAT1, providing a pharmacodynamic biomarker for target engagement in a cellular context.[12][14]
Caption: Experimental workflow for the p-STAT1 Western Blot assay.
Methodology:
-
Cell Seeding: Plate a human cancer cell line responsive to IFN-γ (e.g., SW620) in 6-well plates and allow them to adhere overnight.[20]
-
Inhibitor Treatment: Pre-treat cells with a dose range of this compound (e.g., 0-1000 nM) or DMSO (vehicle control) for 1-2 hours.[20]
-
Stimulation: Induce robust STAT1 phosphorylation by stimulating cells with IFN-γ (e.g., 10 ng/mL) for 30 minutes.[14][20]
-
Lysis: Wash cells twice with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Electrophoresis and Transfer: Denature equal amounts of protein (20-30 µg) in Laemmli buffer, separate by SDS-PAGE, and transfer to a PVDF membrane.[20]
-
Immunoblotting: Block the membrane for 1 hour (e.g., in 5% non-fat milk in TBST). Incubate with primary antibodies against p-STAT1 (Ser727), total STAT1, and a loading control (e.g., GAPDH) overnight at 4°C.[20]
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[20]
-
Analysis: Quantify band intensities. Normalize the p-STAT1 signal to the total STAT1 signal. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.[20]
Protocol 2: Wnt/β-Catenin Pathway Reporter Assay
This protocol measures the functional output of inhibiting a CDK8-regulated pathway using a luciferase reporter driven by TCF/LEF response elements.[12]
Caption: Experimental workflow for the Wnt/β-catenin reporter assay.
Methodology:
-
Cell Seeding: Seed a Wnt-responsive cell line (e.g., SW480, Colo205) stably transfected with a TCF/LEF-luciferase reporter construct into white, opaque 96-well cell culture plates.[12]
-
Inhibitor Addition: The following day, add serial dilutions of this compound or DMSO vehicle control to the wells.
-
Incubation: Incubate the plate for a period sufficient to observe changes in reporter activity (typically 24-72 hours) at 37°C in a CO2 incubator.
-
Lysis and Reagent Addition: Equilibrate the plate to room temperature. Add a luciferase assay reagent (e.g., Bright-Glo™) to lyse the cells and provide the substrate for the luciferase reaction.
-
Measurement: Measure the luminescence signal using a luminometer plate reader.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO-treated control wells. Determine the IC50 value by fitting the dose-response data to a non-linear regression curve.[12]
Conclusion
CDK8 is a clinically relevant oncogene in cancers driven by aberrant Wnt/β-catenin signaling.[4][21] Its role as a key coactivator of β-catenin-dependent transcription provides a clear mechanism-based rationale for therapeutic intervention. Potent and selective inhibitors like this compound serve as indispensable chemical probes to further investigate the nuanced roles of CDK8 in transcription and disease. The data demonstrate that effective inhibition of CDK8 kinase activity translates to the suppression of oncogenic signaling pathways in cellular models. Continued exploration of this target may pave the way for novel therapeutic strategies in colorectal cancer and other malignancies characterized by β-catenin hyperactivity.[4][5]
References
- 1. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK8 Is a Colorectal Cancer Oncogene That Regulates β-Catenin Activity [dash.harvard.edu]
- 6. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene - CDK8 [maayanlab.cloud]
- 8. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors - Innovations [innovations.dana-farber.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 17. CDK8: a positive regulator of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
Unveiling CDK8-IN-18: A Technical Primer on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of CDK8-IN-18, a known inhibitor of Cyclin-Dependent Kinase 8 (CDK8). While a modest inhibitor, the exploration of its scientific background offers valuable insights for researchers in kinase inhibitor development.
Introduction to this compound
This compound, also identified as BRD-2299, is a small molecule inhibitor of CDK8 with a reported IC50 of 43 μM.[1][2] Its chemical identity is defined by the IUPAC name N-Methyl-3-[(1-methyl-1H-indazol-5-yl)methyl]-1H-indazole-5-carboxamide and the CAS number 1879980-97-8.[3] The molecular formula of this compound is C18H17N5O.[3] The discovery and characterization of this compound are detailed in the patent WO2018027082 A1, filed by The Broad Institute, Inc., which describes its potential utility in treating inflammatory and autoimmune diseases.[2]
Discovery and Biological Activity
The discovery of this compound is rooted in the broader effort to identify modulators of CDK8, a key transcriptional regulator implicated in various diseases, including cancer and inflammatory conditions. The patent literature suggests its potential application in the context of inflammation and autoimmunity.
Table 1: Biological Activity of this compound
| Target | Assay Type | Result (IC50) | Source |
| CDK8 | Biochemical_Assay | 43 μM | --INVALID-LINK-- |
Synthetic Chemistry
The synthesis of this compound, as inferred from related chemical structures and general synthetic strategies for similar compounds, likely involves a multi-step process culminating in the formation of the final indazole carboxamide structure. A plausible synthetic route is outlined below.
Experimental Protocol: General Synthesis of N-Methyl-3-[(1-methyl-1H-indazol-5-yl)methyl]-1H-indazole-5-carboxamide (this compound)
Step 1: Synthesis of (1-methyl-1H-indazol-5-yl)methanol
-
To a solution of 1-methyl-1H-indazole-5-carbaldehyde in a suitable solvent such as methanol (B129727), a reducing agent like sodium borohydride (B1222165) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (1-methyl-1H-indazol-5-yl)methanol.
Step 2: Synthesis of 5-(chloromethyl)-1-methyl-1H-indazole
-
(1-methyl-1H-indazol-5-yl)methanol is dissolved in a chlorinated solvent like dichloromethane.
-
A chlorinating agent, such as thionyl chloride or oxalyl chloride with a catalytic amount of dimethylformamide, is added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The solvent is removed under reduced pressure to afford 5-(chloromethyl)-1-methyl-1H-indazole, which may be used in the next step without further purification.
Step 3: Alkylation of methyl 3-methyl-1H-indazole-5-carboxylate
-
Methyl 3-methyl-1H-indazole-5-carboxylate is dissolved in an aprotic polar solvent like dimethylformamide.
-
A base, such as sodium hydride or potassium carbonate, is added to the solution.
-
5-(chloromethyl)-1-methyl-1H-indazole, dissolved in the same solvent, is then added to the reaction mixture.
-
The reaction is stirred at room temperature or with gentle heating until the starting material is consumed.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield methyl 3-((1-methyl-1H-indazol-5-yl)methyl)-1H-indazole-5-carboxylate.
Step 4: Saponification
-
The ester from the previous step is dissolved in a mixture of methanol and water.
-
An aqueous solution of a base, such as lithium hydroxide (B78521) or sodium hydroxide, is added.
-
The mixture is heated to reflux until the saponification is complete.
-
The reaction mixture is cooled and acidified with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
The solid is collected by filtration, washed with water, and dried to give 3-((1-methyl-1H-indazol-5-yl)methyl)-1H-indazole-5-carboxylic acid.
Step 5: Amide Coupling
-
The carboxylic acid is dissolved in a suitable solvent like dimethylformamide.
-
A coupling agent, such as HATU or HBTU, and a base, such as N,N-diisopropylethylamine, are added.
-
Methylamine (as a solution in THF or as a hydrochloride salt) is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion.
-
The reaction is worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to afford this compound.
Mechanism of Action and Signaling Pathways
CDK8 is a component of the Mediator complex, a crucial interface between transcription factors and the RNA polymerase II machinery. By inhibiting CDK8, this compound is presumed to modulate the transcription of specific genes.
Caption: Simplified CDK8 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Characterization
The characterization of a kinase inhibitor like this compound typically follows a standardized workflow to determine its potency and selectivity.
Caption: General experimental workflow for the characterization of a kinase inhibitor.
Experimental Protocol: In Vitro Kinase Assay (Illustrative Example)
This protocol provides a general framework for assessing the inhibitory activity of a compound against CDK8.
Objective: To determine the IC50 value of this compound against CDK8 kinase.
Materials:
-
Recombinant human CDK8/CycC enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a generic peptide substrate like AMARAASAAALAARRR)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the CDK8/CycC enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound is a documented, albeit moderate, inhibitor of CDK8. The information available, primarily from patent literature, provides a foundation for understanding its basic biochemical activity and a plausible synthetic route. While not a highly potent tool compound, the study of this compound and its analogs can contribute to the broader knowledge base for the development of more effective and selective CDK8 inhibitors for therapeutic applications. Further research would be necessary to fully elucidate its cellular and in vivo effects.
References
CDK8-IN-18: A Technical Guide for a Chemical Probe Targeting CDK8/19
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) and its close paralog, CDK19, have emerged as critical regulators of gene transcription, playing pivotal roles in various signaling pathways implicated in cancer and other diseases. As components of the Mediator complex, CDK8 and CDK19 act as a molecular bridge between transcription factors and the RNA polymerase II machinery. Their dysregulation has been linked to oncogenic processes, making them attractive targets for therapeutic intervention. Chemical probes are indispensable tools for dissecting the biological functions of these kinases and for validating their therapeutic potential. This technical guide focuses on CDK8-IN-18, a chemical probe for CDK8 and CDK19, providing a comprehensive overview of its properties and the methodologies for its characterization.
This compound is a potent and selective inhibitor of CDK8 and also modulates CDK19.[1][2][3] Its CAS number is 1879980-97-8.[4] While detailed public data on this compound is emerging, this guide provides the available quantitative information and outlines established experimental protocols for the characterization of such inhibitors.
Data Presentation
Quantitative data for this compound is summarized below. For comparative purposes, data for other well-characterized CDK8/19 inhibitors are also presented.
Table 1: Properties of this compound
| Property | Value | Reference |
| Compound Name | This compound (also known as ZINC584617986, BRD-2299) | [1][5] |
| CAS Number | 1879980-97-8 | [4] |
| Molecular Formula | C18H17N5O | [4] |
| Molecular Weight | 319.37 | [4] |
| IUPAC Name | N-Methyl-3-[(1-methyl-1H-indazol-5-yl)methyl]-1H-indazole-5-carboxamide | [4] |
| Target(s) | CDK8, CDK19 | [1][2] |
| IC50 (CDK8) | 43 µM | [5] |
Table 2: Comparative Biochemical and Cellular Potency of Representative CDK8/19 Inhibitors
| Compound Name | Target(s) | IC50 (nM) | Kd (nM) | Cellular Assay (Example) | Cellular Potency (nM) | Reference |
| Cdk8-IN-1 | CDK8 | 0.46 | 46 | Antitumor activity (RPMI8226 cells) | GI50: 0.43-2.5 | [6] |
| CDK19 | 0.99 | 25 | [6] | |||
| CCT251545 | CDK8 | - | 2 | WNT signaling reporter assay | pIC50: ~7.5 | [6] |
| CDK19 | - | - | [6] | |||
| BI-1347 | CDK8 | 1.1 | - | STAT1 S727 phosphorylation | - | [7][8] |
| CDK19 | - | - | [8] | |||
| Senexin B | CDK8 | - | 140 | Inhibits TNBC xenograft tumor progression | [7] | |
| CDK19 | - | 80 | [7] | |||
| MSC2530818 | CDK8 | 2.6 | 4 | pSTAT1SER727 in SW620 cells | IC50 = 8 | [9] |
| CDK19 | - | 4 | [9] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
The following are detailed methodologies for key experiments to characterize a CDK8/19 inhibitor like this compound.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay measures the ability of an inhibitor to block the enzymatic activity of the purified CDK8/Cyclin C complex.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to the inhibition of kinase activity. The ADP-Glo™ Kinase Assay is a common method.[8]
Materials:
-
Purified recombinant CDK8/Cyclin C and CDK19/Cyclin C enzymes.
-
Kinase substrate (e.g., generic peptide substrate or STAT1 protein).
-
ATP.
-
This compound at various concentrations.
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay kit (Promega).
-
384-well plates.
Protocol:
-
Reaction Setup: In a 384-well plate, add the kinase assay buffer, the kinase substrate, and serial dilutions of this compound.
-
Enzyme Addition: Add the purified recombinant CDK8/Cyclin C complex to all wells except for the "no enzyme" control.
-
Initiation: Start the kinase reaction by adding a solution of ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a light signal. Incubate for 30 minutes at room temperature.
-
Measurement: Read the luminescence on a plate reader.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of an inhibitor with its target protein in a cellular environment.[7][10]
Principle: The binding of a ligand, such as this compound, to its target protein (CDK8) stabilizes the protein, leading to an increased resistance to thermal denaturation. This thermal shift can be quantified.
Materials:
-
Human cancer cell line expressing CDK8 (e.g., HCT116).
-
Cell culture medium.
-
This compound and vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Thermal cycler.
-
Lysis buffer (e.g., RIPA buffer).
-
Antibodies for Western blotting (anti-CDK8, loading control).
Protocol:
-
Cell Culture and Treatment: Culture HCT116 cells to ~80% confluency. Treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours at 37°C.[7]
-
Heating and Lysis:
-
Harvest and wash the cells with ice-cold PBS.
-
Resuspend the cells in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[11]
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis by Western Blot:
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration.
-
Analyze the amount of soluble CDK8 at each temperature by Western blotting.
-
-
Data Analysis:
-
Plot the normalized soluble CDK8 fraction against the temperature to generate melting curves.
-
A shift in the melting temperature (Tm) in the presence of this compound indicates target engagement.[7]
-
Western Blot for Phospho-STAT1 (Ser727) Inhibition
This assay confirms the functional inhibition of CDK8 in cells by measuring the phosphorylation of a known downstream substrate, STAT1, at serine 727.
Principle: CDK8 phosphorylates STAT1 at Ser727. Inhibition of CDK8 with this compound will lead to a decrease in the level of phosphorylated STAT1 (pSTAT1-S727), which can be detected by a specific antibody.
Materials:
-
Human cell line (e.g., SW620 or a cell line responsive to IFNγ).
-
This compound.
-
Stimulating agent (e.g., IFNγ), if required.
-
Lysis buffer (RIPA) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and blotting apparatus.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-pSTAT1-S727, anti-total STAT1, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, pre-treat with various concentrations of this compound for 1-2 hours.
-
Stimulation (if necessary): Add a stimulating agent like IFNγ (e.g., 10 ng/mL) for a short period (e.g., 30 minutes) to induce STAT1 phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSTAT1-S727 and total STAT1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities for pSTAT1-S727 and normalize to total STAT1 and the loading control. Plot the normalized pSTAT1-S727 levels against the inhibitor concentration.
References
- 1. Buy Bms-986158 (EVT-263366) | 1800340-40-2 [evitachem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. amsbio.com [amsbio.com]
- 4. This compound|Potent CDK8 Inhibitor|For Research Use [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ABZI-1 | STING agonist | Glixxlabs.com High Quality Supplier [glixxlabs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Discovery of a novel cyclin-dependent kinase 8 inhibitor with an oxindole core for anti-inflammatory treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Potent and Selective CDK8 Inhibition in Acute Myeloid Leukemia: A Technical Guide
Disclaimer: This technical guide synthesizes the current preclinical data on potent and selective Cyclin-Dependent Kinase 8 (CDK8) inhibitors in the context of Acute Myeloid Leukemia (AML). As of December 2025, publicly available information on a specific inhibitor designated "CDK8-IN-18" is unavailable. Therefore, this document utilizes data from well-characterized, potent, and selective CDK8 inhibitors as representative examples to illustrate the therapeutic potential and methodologies for evaluation.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advances in chemotherapy and targeted agents, AML, particularly in relapsed or refractory cases, presents a significant therapeutic challenge with high recurrence rates and poor survival outcomes.[1] Cyclin-Dependent Kinase 8 (CDK8) has emerged as a key oncogenic driver in AML, making it a compelling therapeutic target.[1] CDK8 is a component of the Mediator complex, a crucial regulator of transcription, and its dysregulation is implicated in the pathogenesis of various cancers, including AML. This guide provides an in-depth overview of the therapeutic potential of CDK8 inhibition in AML, focusing on the mechanism of action, preclinical efficacy, and relevant experimental protocols for the evaluation of potent and selective CDK8 inhibitors.
Mechanism of Action
CDK8 exerts its oncogenic effects in AML primarily through the modulation of transcriptional programs that control leukemic cell proliferation, survival, and differentiation. A key signaling pathway regulated by CDK8 in AML is the STAT pathway.[2] CDK8 can directly phosphorylate the transcription factors STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[1][3] This phosphorylation is critical for their transcriptional activity, which in turn drives the expression of genes essential for leukemic stem cell (LSC) maintenance and AML progression.
Inhibition of CDK8 with selective small molecules has been shown to decrease the phosphorylation of STAT1 and STAT5 in AML cells, leading to the downregulation of their target genes.[1][3] This disruption of the STAT signaling cascade is a primary mechanism by which CDK8 inhibitors exert their anti-leukemic effects, including inhibition of proliferation and induction of apoptosis.
Preclinical Efficacy: Quantitative Data
The anti-leukemic activity of representative potent and selective CDK8 inhibitors has been demonstrated in a variety of in vitro and in vivo preclinical models of AML.
Table 1: In Vitro Kinase and Anti-proliferative Activity
| Compound/Inhibitor | Target | IC50 (nM) | AML Cell Line | GC50 (µM) | Reference |
| Novel Inhibitor | CDK8 | 0.02 | MOLM-13 | - | [1] |
| 0.03 | MV4-11 | - | [1] | ||
| Compound 12 | CDK8 | 39.2 ± 6.3 | MOLM-13 | 0.02 ± 0.01 | [3] |
| MV4-11 | 0.03 ± 0.01 | [3] | |||
| Compound 43 | CDK8 | 51.9 | MOLM-13 | 1.57 ± 0.59 | [2] |
| SEL120-34A | CDK8 | 4.4 | - | - | |
| CDK19 | 10.4 | - | - | ||
| MK256 | CDK8/cyclin C | 2.5 | MV-4-11 | 0.023 | |
| CDK19/cyclin C | 3.3 | MOLM-14 | 0.024 | ||
| SKNO-1 | 0.073 | ||||
| KG-1 | 0.080 | ||||
| SET-2 | 0.212 | ||||
| NOMO-1 | 0.646 | ||||
| MONO-MAC-6 | 1.258 |
IC50: Half-maximal inhibitory concentration; GC50: Half-maximal growth inhibitory concentration.
Table 2: In Vivo Pharmacokinetics of a Representative CDK8 Inhibitor
| Administration | Dose | t½ (h) | Tmax (h) | Cmax (µg/L) | Bioavailability (F%) | Clearance (L/h/kg) | Reference |
| Oral (p.o.) | 10 mg/kg | 0.95 | 0.88 | 821.82 | 38.80 | - | [1] |
| Intravenous (i.v.) | 2 mg/kg | 1.12 | 0.33 | 647.79 | - | 2.45 | [1] |
t½: Half-life; Tmax: Time to maximum concentration; Cmax: Maximum concentration.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of CDK8 inhibitors. Below are protocols for key experiments.
CDK8 Kinase Inhibition Assay
This assay determines the in vitro potency of the inhibitor against the CDK8 enzyme.
-
Materials: Recombinant human CDK8/Cyclin C complex, substrate peptide (e.g., GST-STAT1 TAD), [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega), kinase buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol, 1 mg/mL BSA), test compound (CDK8 inhibitor), and DMSO.
-
Procedure:
-
Prepare serial dilutions of the CDK8 inhibitor in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant CDK8/Cyclin C, and the substrate peptide.
-
Add the diluted CDK8 inhibitor or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using radioactivity).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction.
-
Quantify the phosphorylation of the substrate. For radioactive assays, this can be done by capturing the phosphorylated substrate on a filter membrane and measuring radioactivity. For ADP-Glo™, follow the manufacturer's protocol to measure luminescence, which correlates with ADP production.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
AML Cell Proliferation Assay
This assay measures the effect of the CDK8 inhibitor on the growth of AML cell lines.
-
Materials: AML cell lines (e.g., MOLM-13, MV4-11), complete culture medium (e.g., RPMI-1640 with 10% FBS), CDK8 inhibitor, DMSO, 96-well plates, and a cell viability reagent (e.g., CellTiter-Glo®, Promega).
-
Procedure:
-
Seed AML cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well).
-
Prepare serial dilutions of the CDK8 inhibitor in the culture medium.
-
Add the diluted inhibitor or DMSO (vehicle control) to the cells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the luminescence or absorbance, which is proportional to the number of viable cells.
-
Calculate the percent of viable cells relative to the vehicle-treated control and determine the GC50 value.
-
Western Blot Analysis for STAT Phosphorylation
This method is used to confirm the mechanism of action by assessing the phosphorylation status of STAT1 and STAT5.
-
Materials: AML cell line (e.g., MOLM-13), CDK8 inhibitor, DMSO, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (anti-pSTAT1 S727, anti-STAT1, anti-pSTAT5 S726, anti-STAT5, anti-GAPDH or β-actin), and HRP-conjugated secondary antibodies.
-
Procedure:
-
Treat AML cells with increasing concentrations of the CDK8 inhibitor or DMSO for a specified time (e.g., 6 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated STAT1 and STAT5.
-
In Vivo AML Xenograft Model
This in vivo model evaluates the anti-tumor efficacy of the CDK8 inhibitor.
-
Materials: Immunocompromised mice (e.g., NOD/SCID), AML cell line (e.g., MOLM-14), Matrigel, CDK8 inhibitor, and vehicle control.
-
Procedure:
-
Subcutaneously inject a suspension of AML cells and Matrigel into the flank of the mice.
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the CDK8 inhibitor (e.g., by oral gavage) or vehicle control to the respective groups daily or as per the determined dosing schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
-
Conclusion
The preclinical data strongly support the therapeutic potential of potent and selective CDK8 inhibitors in AML. The mechanism of action, centered on the inhibition of the oncogenic STAT signaling pathway, provides a solid rationale for their clinical development. The quantitative data from in vitro and in vivo studies demonstrate significant anti-leukemic activity at tolerated doses. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel CDK8 inhibitors as a promising therapeutic strategy for AML. Further research will be crucial to translate these preclinical findings into effective treatments for patients with this challenging disease.
References
The Impact of CDK8 Inhibition on STAT1 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of gene transcription through its role as a component of the Mediator complex. One of its key substrates is the Signal Transducer and Activator of Transcription 1 (STAT1), a pivotal protein in cytokine signaling, particularly in response to interferons (IFNs). CDK8-mediated phosphorylation of STAT1 at serine 727 (S727) is a crucial post-translational modification that modulates its transcriptional activity. This technical guide provides an in-depth overview of the effect of CDK8 inhibition, with a focus on the inhibitor CDK8-IN-18, on STAT1 phosphorylation.
The Role of CDK8 in STAT1 Signaling
The Janus kinase (JAK)-STAT pathway is a primary mode of signal transduction for many cytokines. Upon stimulation with interferon-gamma (IFNγ), STAT1 is phosphorylated on tyrosine 701 (Y701) by JAKs, leading to its dimerization and translocation to the nucleus.[1] Within the nucleus, CDK8, as part of the Mediator complex, further phosphorylates STAT1 at S727, which is essential for its full transcriptional activation of target genes.[1][2] Inhibition of CDK8 kinase activity is therefore a key strategy to modulate STAT1-mediated gene expression.
Several studies have demonstrated that the inhibition of CDK8 leads to a reduction in STAT1 S727 phosphorylation. This has been observed for both basal and IFNγ-induced phosphorylation levels.[3] The functional consequence of inhibiting this phosphorylation event can be complex, leading to both positive and negative regulation of different IFNγ-responsive genes.[4]
This compound: A Potent Inhibitor of CDK8/19
This compound is a potent and selective inhibitor that targets both CDK8 and its close paralog, CDK19.[5] While detailed peer-reviewed studies on the specific effects of this compound on STAT1 phosphorylation are limited, its mechanism of action is understood to involve the modulation of STAT1 phosphorylation.[6] One supplier reports an IC50 of 43 μM for CDK8.[7][8][9]
The following sections will detail the effects of CDK8 inhibition on STAT1 phosphorylation, drawing from data on well-characterized CDK8 inhibitors as representative examples, and provide protocols for assessing these effects.
Quantitative Data on the Effect of CDK8 Inhibitors on STAT1 Phosphorylation
The inhibition of STAT1 S727 phosphorylation by various CDK8 inhibitors has been demonstrated in multiple studies. The data is often presented as a dose-dependent reduction in the phosphorylated form of STAT1 (pSTAT1 S727) as determined by Western blotting.
| Inhibitor | Cell Line | Treatment Conditions | Effect on pSTAT1 S727 | Reference |
| T-474 | VCaP (prostate cancer) | Not specified | Suppression of basal and IFNγ-induced phosphorylation | [10] |
| T-418 | VCaP (prostate cancer) | Not specified | Suppression of basal and IFNγ-induced phosphorylation | [10] |
| Senexin B | Various tumor cells | Not specified | Decrease in basal and IFNγ-induced phosphorylation | [3] |
| Flavopiridol (pan-CDK inhibitor) | Murine bone-marrow-derived macrophages (BMDMs) | 500 nM, 15 min pretreatment | Blocked IFNγ- and IFNβ-induced phosphorylation | [11] |
Signaling Pathway and Experimental Workflow
Signaling Pathway
The following diagram illustrates the role of CDK8 in the IFNγ-JAK-STAT signaling pathway and the point of intervention for CDK8 inhibitors like this compound.
Caption: IFNγ-JAK-STAT1 signaling and CDK8-mediated phosphorylation of STAT1 at S727.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the effect of a CDK8 inhibitor on STAT1 phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amsbio.com [amsbio.com]
- 6. This compound|Potent CDK8 Inhibitor|For Research Use [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. oncotarget.com [oncotarget.com]
- 11. CDK8-Mediated STAT1-S727 Phosphorylation Restrains NK Cell Cytotoxicity and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
understanding the selectivity profile of CDK8-IN-18
An In-depth Technical Guide to the Selectivity Profile of CDK8-IN-18 For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the selectivity profile of this compound, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog, CDK19. This document summarizes key quantitative data, outlines detailed experimental methodologies for its characterization, and visualizes relevant biological pathways and experimental workflows.
Introduction to CDK8 and its Role in Transcription
Cyclin-dependent kinase 8 (CDK8) and its close homolog CDK19 are key components of the Mediator complex, a crucial multiprotein assembly that regulates gene transcription by RNA polymerase II.[1][2] The CDK8/19 kinase module, which also includes Cyclin C, MED12, and MED13, can reversibly associate with the core Mediator complex to modulate its transcriptional activity.[1][3] This regulation can be both positive and negative, influencing a variety of signaling pathways implicated in cancer and other diseases, including the Wnt/β-catenin, STAT, TGF-β, and Notch pathways.[4] Given its role in oncogenesis, CDK8 has emerged as a significant target for therapeutic intervention.
This compound, also known as ZINC584617986, is a potent and selective dual inhibitor of CDK8 and CDK19.[2][5] The following sections provide a detailed analysis of its selectivity and the methods used to determine it. Note that publicly available data for a compound designated "CDK8/19-IN-1" is presented here, which is understood to be the same as or a very close analog of this compound.
Data Presentation: Quantitative Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. The following tables summarize the quantitative data on the inhibitory activity of CDK8/19-IN-1.
Table 1: Biochemical Potency against Target Kinases
| Target | IC50 (nM) | Assay Type |
| CDK8 | 0.46 | Not Specified |
| CDK19 | 0.99 | Not Specified |
| CDK9 | 270 | Not Specified |
Data sourced from TargetMol product information for CDK8/19-IN-1.[6]
Table 2: Dissociation Constants (Kd) for Selected Kinases
| Target | Kd (nM) |
| CDK19 | 25 |
| CDK8 | 46 |
| DYRK1B | 81 |
| HASPIN | 86 |
| YSK4 | 97 |
| HIPK1 | 160 |
| EPHA3 | >3000 |
Data sourced from TargetMol product information for CDK8/19-IN-1.[6]
Table 3: Off-Target Kinase Inhibition Profile
The following kinases were inhibited by >50% at a concentration of 1 µM of CDK8/19-IN-1.
| Kinase |
| GSK3β |
| PLK1 |
| ASK1 |
| CK1δ |
| PKA |
| ROCK1 |
| PKCθ |
| CDC7 |
Data sourced from TargetMol product information for CDK8/19-IN-1.[6]
Table 4: Cellular Activity
| Cell Line Type | GI50 Range (nM) |
| Colon Cancer | 0.43 - 2.5 |
| Multiple Myeloma | 0.43 - 2.5 |
| Acute Myelogenous Leukemia (AML) | 0.43 - 2.5 |
| Lung Cancer | 0.43 - 2.5 |
Data sourced from TargetMol product information for CDK8/19-IN-1.[6]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the selectivity and cellular effects of CDK8 inhibitors are provided below.
Biochemical Kinase Activity Assay (IC50 Determination)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of the purified CDK8/Cyclin C complex. A common method is a luminescence-based assay that quantifies ATP consumption.
Principle: The amount of ADP produced in the kinase reaction is converted into a light signal. Inhibition of kinase activity results in less ADP production and a lower light signal.
Protocol Outline (based on ADP-Glo™ Kinase Assay): [7]
-
Reaction Setup: In a 96-well or 384-well plate, add kinase assay buffer, the kinase substrate (e.g., a generic peptide substrate), and serial dilutions of this compound.
-
Enzyme Addition: Add the purified recombinant CDK8/Cyclin C complex to all wells except for the "no enzyme" control.
-
Initiation: Start the reaction by adding a solution of ATP. Incubate at 30°C for a specified time (e.g., 45-60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by a luciferase to generate a light signal.
-
Measurement: Read the luminescence on a plate reader.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
Cellular Target Engagement Assay (Phospho-STAT1 Western Blot)
To confirm that the inhibitor engages its target in a cellular context, one can measure the phosphorylation of a known CDK8 substrate. Phosphorylation of STAT1 on serine 727 (pSTAT1-S727) is a widely used biomarker for CDK8 activity.[1][8]
Principle: Inhibition of CDK8 by this compound will result in a reduction of pSTAT1 (S727) levels, which can be detected by a specific antibody.
Protocol Outline:
-
Cell Culture and Treatment: Plate cells (e.g., SW620 colorectal carcinoma cells) and allow them to adhere. Treat the cells with various concentrations of this compound for a specified period.
-
Stimulation: Stimulate the cells with a cytokine such as interferon-beta (IFNβ) to induce STAT1 phosphorylation.[8]
-
Cell Lysis: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for pSTAT1 (S727) and total STAT1. A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of STAT1 phosphorylation.
Cell Viability/Proliferation Assay (GI50 Determination)
This assay measures the effect of the inhibitor on cell growth and proliferation.
Principle: The concentration of the inhibitor that causes a 50% reduction in cell growth (GI50) is determined.
Protocol Outline:
-
Cell Plating: Seed cells in 96-well plates at a specific density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to the wells and measure the signal (luminescence or fluorescence) according to the manufacturer's instructions.
-
Analysis: Normalize the data to untreated controls and plot cell viability against inhibitor concentration to calculate the GI50 value.
Mandatory Visualization
Signaling Pathway Diagrams
Caption: CDK8 in the Wnt/β-catenin signaling pathway.
Caption: CDK8-mediated phosphorylation of STAT1.
Experimental Workflow Diagram
Caption: Workflow for characterizing a CDK8 inhibitor.
References
- 1. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. The Human CDK8 Subcomplex Is a Histone Kinase That Requires Med12 for Activity and Can Function Independently of Mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amsbio.com [amsbio.com]
- 6. CDK8/19-IN-1 | CDK | TargetMol [targetmol.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
CDK8-IN-18: A Technical Guide to its Role in Transcriptional Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CDK8-IN-18, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). This document details its mechanism of action in transcriptional regulation, presents quantitative data on its biochemical and cellular activity, and provides comprehensive protocols for key experimental assays.
Core Concept: CDK8 as a Transcriptional Regulator
Cyclin-Dependent Kinase 8 (CDK8) is a key component of the Mediator complex, a multiprotein assembly that acts as a crucial bridge between gene-specific transcription factors and the RNA polymerase II machinery.[1] The CDK8 kinase module, which also includes Cyclin C, MED12, and MED13, can reversibly associate with the core Mediator complex to modulate its transcriptional activity. This regulation can be both positive and negative, influencing a variety of signaling pathways implicated in cancer and other diseases, including the Wnt/β-catenin, p53, and STAT1 pathways.[1][2][3]
This compound and its analogs are potent chemical probes designed to selectively inhibit the kinase activity of CDK8, thereby allowing for the elucidation of its roles in these critical cellular processes.
Quantitative Data for CDK8 Inhibitors
The following tables summarize the biochemical potency and selectivity of potent CDK8 inhibitors, such as the tool compound 32 , which is structurally related to this compound.[1]
Table 1: Biochemical Potency and Selectivity of a Representative CDK8 Inhibitor (Compound 32) [1]
| Target | IC50 (µM) | Selectivity vs. CDK8/CycC | Assay Type |
| CDK8/CycC | ~0.0015 | - | Fluorescence Polarization |
| CDK9/CycT1 | 1.1 | 730-fold | Fluorescence Polarization |
Table 2: Kinase Selectivity Profile of Compound 32 [1]
A comprehensive kinase panel screening of Compound 32 was performed against 209 kinases at a concentration of 1 µM (approximately 670-fold greater than its IC50 for CDK8). The results demonstrated exceptional selectivity for CDK8.
| Kinase Category | Inhibition at 1 µM |
| CDK Family | No significant inhibition of CDK1, CDK2, CDK4, etc. |
| Other Kinases | Minimal inhibition across the panel. |
Signaling Pathways and Mechanisms
CDK8 exerts its influence on transcription through multiple mechanisms. It can directly phosphorylate transcription factors, such as STAT1, modulating their activity. Additionally, as part of the Mediator complex, it can influence the assembly and function of the transcriptional machinery at gene promoters.
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity and target engagement of this compound are provided below.
In Vitro Kinase Assay (Fluorescence Polarization)
This assay quantitatively measures the inhibition of CDK8/Cyclin C kinase activity by this compound.
Principle: The assay is based on the competitive displacement of a fluorescently labeled probe from the ATP binding site of CDK8 by an inhibitor. Inhibition results in a decrease in the fluorescence polarization signal.
Materials:
-
Purified recombinant CDK8/CycC enzyme
-
Fluorescent probe
-
Assay buffer
-
This compound
-
384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Preparation: Add the serially diluted this compound to the wells of the microplate. Include a DMSO vehicle control.
-
Reaction Mixture: Prepare a master mix containing the CDK8/CycC enzyme and the fluorescent probe in the assay buffer.
-
Incubation: Add the reaction mixture to the wells and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify the direct binding of this compound to CDK8 in a cellular environment.
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This thermal stabilization is detected by quantifying the amount of soluble protein remaining after a heat challenge.
Materials:
-
Cultured cells (e.g., HCT-116)
-
This compound
-
PBS with protease inhibitors
-
Lysis buffer
-
Equipment for Western blotting (SDS-PAGE, transfer system, etc.)
-
Primary antibody against CDK8
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control (DMSO) for 1-2 hours.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-64°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates to pellet the precipitated proteins and collect the supernatant.
-
Western Blot Analysis:
-
Normalize the protein concentrations of the soluble fractions.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against CDK8, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for CDK8 at each temperature. A shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates target engagement.
STAT1 Phosphorylation Assay (Western Blot)
This cellular assay determines the ability of this compound to inhibit the kinase activity of CDK8 by measuring the phosphorylation of its downstream substrate, STAT1, at serine 727.[1]
Principle: Stimulation of cells with interferon-gamma (IFNγ) induces CDK8-dependent phosphorylation of STAT1 at S727. Inhibition of CDK8 by this compound leads to a reduction in the levels of phosphorylated STAT1 (pSTAT1).
Materials:
-
Cultured cells (e.g., HCT-116)
-
This compound
-
IFNγ
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for Western blotting
-
Primary antibodies against pSTAT1 (S727) and total STAT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Pre-treat cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with IFNγ for a short period (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Western Blot Analysis:
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against pSTAT1 (S727) and total STAT1.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for pSTAT1 and total STAT1. Normalize the pSTAT1 signal to the total STAT1 signal to determine the dose-dependent inhibition of STAT1 phosphorylation by this compound.
References
Preliminary Studies on CDK8 Inhibition in Breast Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 8 (CDK8) has emerged as a significant transcriptional regulator implicated in the pathogenesis of various malignancies, including breast cancer. As a component of the Mediator complex, CDK8 plays a pivotal role in modulating the activity of RNA polymerase II and numerous transcription factors, thereby influencing key oncogenic signaling pathways. This technical guide provides an in-depth analysis of the preliminary studies on CDK8 inhibition in breast cancer, with a focus on the available data for CDK8 inhibitors. Due to the limited publicly available data specifically for CDK8-IN-18 in breast cancer, this document leverages information from structurally related and functionally analogous CDK8 inhibitors, such as CDK8-IN-1 and Senexins, to provide a comprehensive overview. This guide summarizes quantitative data, details key experimental methodologies, and visualizes the underlying molecular pathways to support ongoing research and drug development efforts in this area.
Introduction to CDK8 in Breast Cancer
Cyclin-dependent kinase 8 (CDK8) is a serine/threonine kinase that, along with its paralog CDK19, functions as a regulatory subunit of the Mediator complex.[1][2] This complex acts as a bridge between transcription factors and the RNA polymerase II machinery, thereby playing a critical role in gene expression.[1][3] In the context of breast cancer, elevated CDK8 expression has been associated with tumor progression and a shorter relapse-free survival, suggesting its role as a negative prognostic marker.[4]
CDK8's oncogenic functions in breast cancer are multifaceted. It has been shown to act as a downstream mediator of estrogen receptor (ER) signaling, a key driver in the majority of breast cancers.[4][5] Inhibition of CDK8 can suppress estrogen-induced transcription and the growth of ER-positive breast cancer cells.[4][5] Furthermore, CDK8 is involved in other critical cancer-related signaling pathways, including the Wnt/β-catenin, TGF-β, and STAT pathways.[6][7][8] Given its central role in transcriptional regulation and its association with poor outcomes, CDK8 has become an attractive therapeutic target for the development of novel anti-cancer agents.
Quantitative Data on CDK8 Inhibitors
Table 1: Biochemical Potency of CDK8 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type |
| CDK8-IN-1 Analog | CDK8/cyclin C | 1.5 | Kinase Assay |
| CDK19/cyclin C | 1.9 | Kinase Assay | |
| Senexin A | CDK8 | 280 | Kinase Assay |
| Senexin B | CDK8/CDK19 | 24-50 | Kinase Assay |
Data compiled from publicly available sources.[9][10][11]
Table 2: Cellular Anti-proliferative Activity (GI50) of CDK8-IN-1
| Cancer Type | GI50 Range (nM) |
| Colon Cancer | 0.43 - 2.5 |
| Multiple Myeloma | 0.43 - 2.5 |
| Acute Myelogenous Leukemia (AML) | 0.43 - 2.5 |
| Lung Cancer | 0.43 - 2.5 |
Data represents the concentration required for 50% inhibition of cell growth and is sourced from TargetMol.[12]
Table 3: Cellular Target Engagement of a Potent CDK8 Inhibitor
| Target | IC50 (nM) | Assay Type |
| STAT1-S727 Phosphorylation | < 10 | Cell-based Assay |
This assay measures the phosphorylation of a known CDK8 substrate, STAT1, at serine 727, which serves as a biomarker for CDK8 activity in cells.[11]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of CDK8 inhibitors.
Cell Viability Assay (CCK-8 or MTT Assay)
This protocol determines the effect of a CDK8 inhibitor on the viability and proliferation of breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D, MDA-MB-231)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
CDK8 inhibitor (e.g., this compound) dissolved in DMSO
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium and allow them to adhere overnight.[13]
-
Compound Treatment: Prepare serial dilutions of the CDK8 inhibitor in complete growth medium from a concentrated DMSO stock. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor.[12] Include vehicle control (DMSO only) and untreated control wells.
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[12]
-
Viability Assessment:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[14]
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate until the formazan (B1609692) crystals are fully dissolved.[15]
-
-
Data Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.[14][15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 or GI50 value.[13]
Western Blot Analysis for Phospho-STAT1
This protocol assesses the cellular target engagement of the CDK8 inhibitor by measuring the phosphorylation of its downstream substrate, STAT1, at serine 727.[16]
Materials:
-
Breast cancer cell lines
-
CDK8 inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-pSTAT1 (S727), anti-total STAT1, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of the CDK8 inhibitor for a specified time (e.g., 24 hours).[11]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSTAT1-S727 overnight at 4°C.[11]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for total STAT1 and the loading control on the same or a stripped membrane.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[11]
-
Data Analysis: Quantify the band intensities and normalize the pSTAT1 signal to the total STAT1 and loading control signals to determine the dose-dependent inhibition of STAT1 phosphorylation.
Biochemical Kinase Assay (ADP-Glo™ Assay)
This assay directly measures the enzymatic activity of the CDK8/Cyclin C complex and its inhibition by a test compound.[16]
Materials:
-
Purified recombinant CDK8/Cyclin C complex
-
Kinase assay buffer
-
Kinase substrate (e.g., a specific peptide or STAT1 protein)
-
ATP
-
CDK8 inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the kinase substrate, and serial dilutions of the CDK8 inhibitor.[18]
-
Enzyme Addition: Add the purified CDK8/Cyclin C enzyme complex to all wells except for the "no enzyme" control.[16]
-
Reaction Initiation: Start the kinase reaction by adding ATP and incubate at 30°C for a defined period (e.g., 45-60 minutes).[18]
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[16]
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal.[16]
-
Measurement: Read the luminescence using a plate reader.[18]
-
Data Analysis: Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[16]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving CDK8 in breast cancer and a typical experimental workflow for inhibitor characterization.
CDK8-Mediated Signaling in ER-Positive Breast Cancer
References
- 1. uniprot.org [uniprot.org]
- 2. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 3. CDK8 is a positive regulator of transcriptional elongation within the serum response network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8: a new breast cancer target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Senexin A | CDK | TargetMol [targetmol.com]
- 6. Expression of CDK8 and CDK8-interacting Genes as Potential Biomarkers in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Senexin B (SNX2-1-165) | CDK8/CDK19 inhibitor | Probechem Biochemicals [probechem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. apexbt.com [apexbt.com]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to CDK8/19 Inhibition and its Impact on Gene Expression
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the impact of selective Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19) inhibition on gene expression. Due to the limited public information on a compound specifically designated "CDK8-IN-18," this document will utilize the well-characterized and potent CDK8/19 inhibitor, CCT251545, as a representative molecule to explore the core mechanisms and experimental considerations of targeting these transcriptional kinases. This guide will delve into the quantitative data, detailed experimental protocols, and the intricate signaling pathways modulated by CDK8/19 inhibition, offering a valuable resource for researchers in oncology and transcriptional regulation.
Introduction to CDK8 and CDK19: Key Regulators of Transcription
Cyclin-dependent kinase 8 (CDK8) and its close paralog, CDK19, are essential components of the Mediator complex, a crucial multiprotein assembly that bridges gene-specific transcription factors and the RNA polymerase II (Pol II) machinery.[1][2] The CDK8/19 module, which also includes Cyclin C, MED12, and MED13, can reversibly associate with the core Mediator complex to either positively or negatively regulate gene expression.[1][2] Dysregulation of CDK8/19 activity has been implicated in various cancers, including colorectal cancer, making them compelling targets for therapeutic intervention.[3][4]
CDK8 and CDK19 exert their regulatory effects through multiple mechanisms:
-
Phosphorylation of Transcription Factors: CDK8/19 can directly phosphorylate a range of transcription factors, including STAT1, SMADs, and NOTCH, thereby modulating their activity.[5][6]
-
Regulation of Transcriptional Elongation: CDK8 has been shown to be a positive regulator of transcriptional elongation by promoting the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II.[7]
-
Modulation of Mediator Complex Conformation: The association and dissociation of the CDK8/19 module can influence the overall structure of the Mediator complex, affecting its interaction with Pol II.[5]
Quantitative Data on a Representative CDK8/19 Inhibitor: CCT251545
CCT251545 is a potent and selective inhibitor of both CDK8 and CDK19, making it an excellent tool to probe the biological consequences of inhibiting these kinases.[1]
Table 1: Biochemical Potency of CCT251545
| Target | Assay Type | IC50 (nM) |
| CDK8 | Reporter Displacement Assay | 7 |
| CDK19 | Reporter Displacement Assay | 6 |
Data sourced from a study on CCT251545.[1]
Table 2: Cellular Activity of CCT251545
| Cell Line | Assay Type | Pathway | IC50 (nM) |
| Colo205 | TCF/LEF Reporter Assay | Wnt/β-catenin | 11 |
| SW620 | STAT1 Ser727 Phosphorylation | IFNγ/STAT1 | 25 |
Data reflects the cellular potency of CCT251545 in modulating key signaling pathways.[1]
Table 3: Kinase Selectivity Profile of CCT251545
| Kinase | % Inhibition at 1 µM |
| CDK8 | >95% |
| CDK19 | >95% |
| Over 290 other kinases | <50% |
CCT251545 demonstrates high selectivity for CDK8 and CDK19.[1]
Impact on Gene Expression: The Wnt and STAT1 Signaling Pathways
Inhibition of CDK8/19 has a significant impact on the expression of genes regulated by specific signaling pathways. Two of the most well-documented are the Wnt/β-catenin and the STAT1 pathways.
The Wnt/β-catenin Signaling Pathway
The Wnt signaling pathway is crucial for development and is frequently hyperactivated in cancers, particularly colorectal cancer. CDK8 has been identified as an oncogene in this context, acting as a positive regulator of β-catenin-driven transcription.[3]
The STAT1 Signaling Pathway
STAT1 (Signal Transducer and Activator of Transcription 1) is a key mediator of interferon (IFN) signaling. Phosphorylation of STAT1 at Serine 727, a modification driven by CDK8, is crucial for its full transcriptional activity.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of CDK8/19 inhibitors on gene expression and cellular signaling.
In Vitro Kinase Inhibition Assay (Reporter Displacement)
Objective: To determine the biochemical potency (IC50) of an inhibitor against CDK8 and CDK19.
Principle: This assay relies on the competitive displacement of a fluorescently labeled reporter probe that binds to the ATP pocket of the kinase. Inhibition is measured by a decrease in the fluorescence signal.
Protocol:
-
Reagents: Purified recombinant CDK8/Cyclin C or CDK19/Cyclin C, fluorescent reporter probe, assay buffer.
-
Procedure: a. Dispense the kinase and reporter probe into a microplate. b. Add serial dilutions of the test compound (e.g., CCT251545). c. Incubate to allow binding to reach equilibrium. d. Measure the fluorescence signal using a plate reader.
-
Data Analysis: a. Plot the fluorescence signal against the inhibitor concentration. b. Fit the data to a dose-response curve to calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the inhibitor with CDK8/19 in a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein increases the thermal stability of the protein. This stabilization can be detected by heating the cell lysate and quantifying the amount of soluble protein remaining.
Protocol:
-
Cell Treatment: Treat intact cells with the inhibitor or vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein (CDK8 or CDK19) in the supernatant by Western blotting.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Western Blot for STAT1 Ser727 Phosphorylation
Objective: To measure the cellular potency of the inhibitor in blocking CDK8-mediated phosphorylation of a key substrate.
Protocol:
-
Cell Culture and Treatment: a. Culture cells known to have an active STAT1 pathway (e.g., SW620). b. Pre-treat cells with a dose range of the CDK8/19 inhibitor. c. Stimulate the cells with interferon-gamma (IFNγ) to induce STAT1 phosphorylation.
-
Protein Extraction and Quantification: a. Lyse the cells and determine the total protein concentration.
-
Western Blotting: a. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. b. Probe the membrane with primary antibodies specific for phospho-STAT1 (Ser727) and total STAT1. c. Use a secondary antibody conjugated to a detection enzyme (e.g., HRP). d. Visualize the bands using a chemiluminescent substrate.
-
Data Analysis: a. Quantify the band intensities. b. Normalize the phospho-STAT1 signal to the total STAT1 signal. c. Plot the normalized signal against the inhibitor concentration to determine the IC50.
Conclusion
The inhibition of CDK8 and its paralog CDK19 presents a promising therapeutic strategy for cancers driven by the dysregulation of transcriptional programs. As demonstrated with the representative inhibitor CCT251545, potent and selective small molecules can effectively modulate key oncogenic signaling pathways, such as Wnt/β-catenin and STAT1, leading to significant changes in gene expression. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of novel CDK8/19 inhibitors. Further investigation into the global transcriptional consequences of CDK8/19 inhibition will continue to unveil new therapeutic opportunities and deepen our understanding of the intricate role of the Mediator complex in health and disease.
References
- 1. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 3. Design and Development of a Series of Potent and Selective Type II Inhibitors of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors - Innovations [innovations.dana-farber.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Exploring the Oncogenic Functions of CDK8 with CDK8-IN-18: A Technical Guide
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that operates as a component of the Mediator complex.[1] This complex serves as a molecular bridge between gene-specific transcription factors and the core RNA polymerase II (Pol II) machinery, thereby controlling gene expression.[1] CDK8, along with its close paralog CDK19, forms the kinase module of the Mediator complex, which can reversibly associate with the core Mediator to either activate or repress transcription depending on the cellular context.[2][3] Overexpression and aberrant activity of CDK8 have been implicated in a variety of cancers, including colorectal, breast, and prostate cancer, by potentiating oncogenic signaling pathways.[1][4] This has positioned CDK8 as a compelling therapeutic target in oncology.
CDK8-IN-18 is a chemical tool used to probe the function of CDK8 and CDK19. As a potent inhibitor, it allows for the investigation of the downstream consequences of blocking CDK8 kinase activity in a cellular context.[1] This technical guide provides an in-depth overview of the oncogenic functions of CDK8, key signaling pathways it modulates, and detailed experimental protocols for utilizing this compound to explore these functions.
Oncogenic Functions of CDK8
CDK8's role in cancer is multifaceted and context-dependent.[5] It has been identified as an oncogene in several cancer types, where its amplification and overexpression are associated with tumor progression.[4][5]
-
Colorectal Cancer (CRC): CDK8 is frequently amplified in CRC and acts as an oncogene by enhancing the transcriptional activity of β-catenin, a key component of the Wnt signaling pathway.[4][6] Suppression of CDK8 in CRC cell lines with high CDK8 expression and β-catenin activity leads to inhibited proliferation.[6]
-
Breast Cancer: High expression of CDK8 and CDK19 has been correlated with a poor survival rate in breast cancer patients treated with DNA-damaging agents.[7]
-
Acute Myeloid Leukemia (AML): Inhibition of CDK8 and CDK19 with selective inhibitors has shown to suppress AML cell growth and has demonstrated anticancer activity in animal models.[8]
-
Prostate Cancer: CDK8 and CDK19 have been shown to drive androgen-independent growth of castration-resistant prostate cancer.[8]
-
Transcriptional Regulation: CDK8 can act as both a positive and negative regulator of transcription.[1][9] It can phosphorylate the C-terminal domain (CTD) of RNA polymerase II, as well as various transcription factors, thereby modulating their activity.[1][3][9]
While predominantly viewed as an oncogene, some studies suggest CDK8 may also have tumor-suppressive functions in certain contexts, such as in pathways driven by Notch or EGFR signaling, highlighting the complexity of its roles.[8]
Key Signaling Pathways Modulated by CDK8
CDK8 exerts its oncogenic functions by modulating several critical signaling pathways.
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is crucial for cell proliferation and is frequently dysregulated in cancer, particularly in colorectal cancer.[3] CDK8 is a key positive regulator of this pathway.[6] Upon Wnt signaling activation, β-catenin accumulates in the nucleus and associates with TCF/LEF transcription factors to drive the expression of target genes like MYC and Cyclin D1.[6] CDK8 can potentiate this process by phosphorylating β-catenin, which enhances its transcriptional activity.[6]
STAT Signaling Pathway
Signal Transducer and Activator of Transcription (STAT) proteins are transcription factors that mediate cellular responses to cytokines and growth factors. CDK8 can directly phosphorylate STAT proteins, particularly STAT1 at the Serine 727 residue, which modulates its transcriptional activity in response to stimuli like interferon-gamma (IFN-γ).[10][11] This phosphorylation is a key event and is often used as a biomarker for CDK8 activity in cellular assays.[10][11]
Quantitative Data on CDK8 Inhibitors
A number of small molecule inhibitors have been developed to target the kinase activity of CDK8 and CDK19. This compound belongs to a class of chemical probes designed for high potency and selectivity. The table below summarizes the biochemical and cellular activities of several known CDK8 inhibitors to provide a comparative landscape.
| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |
| Cortistatin A | CDK8/19 | 12 | Biochemical | [4] |
| CCT251545 | CDK8/19 | <10 | Biochemical | [10] |
| BI-1347 | CDK8/19 | 1.8 | Biochemical | [12] |
| Senexin A | CDK8/19 | 7-11 | Cell-based | [13] |
| CDK8-IN-1 | CDK8/19 | Data to be determined by user | Cell-based | [1] |
Note: Specific IC50 data for this compound is not publicly available and should be determined experimentally. The protocols provided below are based on CDK8-IN-1, a closely related tool compound.
Experimental Protocols for Investigating CDK8 Function with this compound
The following protocols describe key cell-based assays to characterize the activity and effects of this compound.
Target Engagement: STAT1 Phosphorylation Assay (Western Blot)
This protocol quantifies the ability of this compound to inhibit the phosphorylation of STAT1 at Serine 727 in response to IFN-γ stimulation.[1]
A. Materials and Reagents
-
Cell Line: Human cancer cell line responsive to IFN-γ (e.g., HeLa, SW620).[1]
-
Culture Medium: DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.[1]
-
Inhibitor: this compound dissolved in DMSO.
-
Stimulant: Recombinant Human IFN-γ.
-
Reagents: PBS, cell lysis buffer, protease and phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, transfer membranes, primary antibodies (anti-pSTAT1 S727, anti-total STAT1, anti-GAPDH), HRP-conjugated secondary antibody, chemiluminescent substrate.
B. Experimental Procedure
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 4-6 hours.[1]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0, 1, 10, 100, 1000 nM). Include a DMSO vehicle control. Pre-incubate cells with the inhibitor for 1-2 hours at 37°C.[1][11]
-
Cytokine Stimulation: Add IFN-γ to each well to a final concentration of 10-20 ng/mL. Incubate for 30 minutes at 37°C.[1][11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect signals using a chemiluminescent substrate and an imaging system.
-
C. Data Analysis
-
Quantify band intensities for pSTAT1 and total STAT1 using densitometry software.[1]
-
Normalize the pSTAT1 signal to the total STAT1 signal for each sample.[1]
-
Plot the normalized pSTAT1 signal against the log concentration of this compound.
-
Calculate the IC50 value using non-linear regression analysis.[1]
Pathway Activity: Wnt/β-catenin Reporter Assay
This protocol measures the activity of the canonical Wnt pathway, which is regulated by CDK8 in certain cancers.[1] It utilizes a cell line stably expressing a luciferase reporter driven by a TCF/LEF response element.[1]
A. Materials and Reagents
-
Cell Line: Wnt-responsive cell line (e.g., Colo205, SW480) stably transfected with a TCF/LEF-luciferase reporter construct.[1]
-
Inhibitor: this compound dissolved in DMSO.
-
Reagents: White, opaque 96-well cell culture plates, luciferase assay reagent (e.g., Bright-Glo™).
-
Equipment: Luminometer plate reader.
B. Experimental Procedure
-
Cell Seeding: Seed cells into a 96-well white, opaque plate at a density that will result in 70-80% confluency at the time of the assay.
-
Inhibitor Treatment: The next day, treat cells with serial dilutions of this compound. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Luciferase Assay:
-
Equilibrate the plate and luciferase reagent to room temperature.
-
Add luciferase reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
C. Data Analysis
-
Normalize the luciferase signal to a measure of cell viability (e.g., a parallel CCK-8 assay) if the compound affects cell proliferation.
-
Plot the normalized luciferase signal against the log concentration of this compound.
-
Calculate the IC50 value using non-linear regression analysis.[1]
Phenotypic Outcome: Cell Viability Assay
This protocol determines the effect of this compound on the viability and proliferation of cancer cell lines.
A. Materials and Reagents
-
Cell Line: Cancer cell lines of interest (e.g., HCT116, SW620).
-
Inhibitor: this compound dissolved in DMSO.
-
Reagents: 96-well plates, Cell Counting Kit-8 (CCK-8) or similar viability reagent.[14]
-
Equipment: Microplate reader.
B. Experimental Procedure
-
Cell Seeding: Seed approximately 5,000 cells per well in 100 µL of medium in a 96-well plate. Incubate for 24 hours.[14]
-
Compound Treatment: Add 10 µL of medium containing serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Viability Measurement:
C. Data Analysis
-
Subtract the background absorbance from all readings.
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value using non-linear regression analysis.
In Vivo Studies
The efficacy of CDK8 inhibitors can be evaluated in vivo using xenograft models.[12] For example, RAS-mutant neuroblastoma cells can be injected into the flanks of nude mice.[12] Once tumors are established, mice can be randomized into treatment groups: vehicle, this compound alone, another therapeutic agent (e.g., a MEK inhibitor), or a combination of both.[12] Tumor volume and body weight should be monitored regularly. At the end of the study, tumors can be harvested for pharmacodynamic analysis, such as measuring the phosphorylation of STAT1 by Western blot to confirm target engagement in vivo.[12]
Conclusion
CDK8 is a critical regulator of oncogenic transcription programs and represents a promising target for cancer therapy. Its roles in key signaling pathways, such as Wnt/β-catenin and STAT, are well-documented. The selective inhibitor this compound serves as an invaluable tool for researchers to dissect the complex functions of CDK8 in cancer biology. The experimental protocols outlined in this guide provide a robust framework for characterizing the cellular and in vivo effects of CDK8 inhibition, paving the way for further drug development and a deeper understanding of transcriptional regulation in cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. What are the new molecules for CDK8 inhibitors? [synapse.patsnap.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. CDK8 is a positive regulator of transcriptional elongation within the serum response network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. apexbt.com [apexbt.com]
Initial Investigation of CDK8-IN-18 in Neuroblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroblastoma, a pediatric malignancy of the sympathetic nervous system, remains a clinical challenge, particularly in relapsed and refractory cases. Recent genomic studies have identified mutations in the RAS/MAPK pathway as a frequent event in relapsed neuroblastoma, opening new avenues for targeted therapies. Cyclin-dependent kinase 8 (CDK8) has emerged as a promising therapeutic target, with its inhibition showing synergistic effects with MEK inhibitors in preclinical models of RAS-mutant neuroblastoma. This technical guide outlines a proposed initial investigation of CDK8-IN-18, a potent and selective CDK8/CDK19 inhibitor, for the treatment of neuroblastoma. This document provides a comprehensive overview of the rationale, key quantitative data, detailed experimental protocols, and relevant signaling pathways to guide researchers in the preclinical evaluation of this compound.
Introduction: The Rationale for Targeting CDK8 in Neuroblastoma
Aberrant RAS/MAPK signaling is a key driver in various cancers, including a significant subset of relapsed neuroblastomas.[1][2][3] While MEK inhibitors have shown clinical activity, their efficacy is often limited by adaptive resistance mechanisms. A key mechanism of this resistance is the compensatory upregulation of pro-growth gene expression.[1][3]
Genomic screens have identified that the loss of CDK8, a component of the Mediator kinase module, sensitizes RAS-mutant neuroblastoma cells to MEK inhibition.[1][3] CDK8, in conjunction with its binding partner Cyclin C, acts as a transcriptional co-regulator. Inhibition of CDK8 kinase activity antagonizes the transcriptional signature induced by MEK inhibition, thereby preventing the compensatory upregulation of pro-growth genes and enhancing the therapeutic response.[1][3]
Preclinical studies using CDK8 inhibitors such as BI-1347 and JH-XII-136 have demonstrated improved responses to MEK inhibitors both in vitro and in vivo in RAS-mutant neuroblastoma models.[1] These findings provide a strong rationale for investigating novel CDK8 inhibitors like this compound as a potential therapeutic strategy for this challenging pediatric cancer.[4]
Quantitative Data for this compound
While direct experimental data for this compound in neuroblastoma cell lines is not yet publicly available, the following tables summarize the known quantitative data for a closely related and likely structurally similar compound, Cdk8-IN-1 (also known as CDK8/19-IN-1), and the reported effects of the CDK8 inhibitor BI-1347 in neuroblastoma cells. This information provides a baseline for the expected potency and activity of this compound.
Table 1: In Vitro Inhibitory Activity of Cdk8-IN-1
| Target | IC₅₀ (nM) |
| CDK8 | 0.46 |
| CDK19 | 1.1 |
Table 2: Effects of the CDK8 Inhibitor BI-1347 on RAS-Mutant Neuroblastoma Cell Lines
| Cell Line | BI-1347 IC₅₀ (µM) (Single Agent, 72h) | Effect on pSTAT1 (S727) |
| SK-N-AS | >10 | Inhibition at 1 µM |
| NB-Ebc1 | >10 | Inhibition at 1 µM |
| KP-N-S19s | >10 | Inhibition at 1 µM |
Table 3: In Vivo Efficacy of CDK8 Inhibitor (BI-1347) in Combination with a MEK Inhibitor (Selumetinib) in a RAS-Mutant Neuroblastoma Xenograft Model (SK-N-AS)
| Treatment Group | Tumor Growth | Survival Benefit |
| Vehicle | Progressive Growth | - |
| BI-1347 | Minimal Effect | No significant benefit |
| Selumetinib | Initial Cytostatic Effect, followed by Regrowth | Moderate |
| BI-1347 + Selumetinib | Sustained and Durable Impact on Tumor Growth | Significant Improvement (p=0.0038) |
Key Experimental Protocols
The following protocols are adapted from published studies on CDK8 inhibitors in neuroblastoma and provide a framework for the initial investigation of this compound.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant CDK8/Cyclin C and CDK19/Cyclin C.
Methodology:
-
Reagents: Recombinant human CDK8/Cyclin C and CDK19/Cyclin C enzymes, a suitable kinase substrate (e.g., a peptide containing the STAT1 S727 phosphorylation site), this compound, and a luminescence-based kinase assay kit (e.g., ADP-Glo™).
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 384-well plate, add the kinase, substrate, and this compound dilutions.
-
Initiate the reaction by adding ATP and incubate at 30°C for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
-
Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC₅₀ value.
Cellular Target Engagement Assay (Western Blot for pSTAT1)
Objective: To confirm that this compound engages its target in RAS-mutant neuroblastoma cells by measuring the phosphorylation of STAT1 at Serine 727 (a known CDK8 substrate).[1]
Methodology:
-
Cell Lines: RAS-mutant neuroblastoma cell lines (e.g., SK-N-AS, KP-N-S19s, NB-Ebc1).[1]
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound for 24 hours.[1]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-STAT1 (S727) and total STAT1.
-
Use an appropriate HRP-conjugated secondary antibody and detect with an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities and normalize the phospho-STAT1 signal to the total STAT1 signal.
Cell Viability Assay
Objective: To assess the effect of this compound as a single agent and in combination with a MEK inhibitor (e.g., trametinib) on the viability of neuroblastoma cell lines.
Methodology:
-
Cell Lines: RAS-mutant neuroblastoma cell lines.
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with a dose-response matrix of this compound and trametinib.
-
Incubate for 72 hours.
-
Measure cell viability using a luminescent-based assay such as CellTiter-Glo®.[1]
-
-
Data Analysis: Calculate cell viability relative to DMSO-treated controls. Determine IC₅₀ values for single agents and assess synergy using a suitable model (e.g., Bliss independence or Loewe additivity).
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a MEK inhibitor in a RAS-mutant neuroblastoma xenograft model.[1]
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice).[1]
-
Procedure:
-
Subcutaneously inject 1 x 10⁶ SK-N-AS cells in Matrigel into the flanks of the mice.[1]
-
Once tumors reach a volume of 90-200 mm³, randomize mice into four treatment groups: vehicle, this compound, MEK inhibitor (e.g., selumetinib), and the combination of both.[1]
-
Administer treatments as per a predetermined schedule (e.g., oral gavage daily).
-
Monitor tumor volume and mouse weight regularly.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for pSTAT1 and pERK).[1]
-
-
Data Analysis: Compare tumor growth rates and survival between the different treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: CDK8 in the RAS/MAPK Signaling Pathway in Neuroblastoma.
Caption: Proposed Experimental Workflow for this compound Investigation.
Conclusion
The inhibition of CDK8 presents a compelling and rational therapeutic strategy for RAS-mutant neuroblastoma, a patient population with a clear unmet medical need. The initial investigation of this compound, a potent and selective CDK8/19 inhibitor, is warranted based on the strong preclinical evidence for other molecules in this class. This technical guide provides the foundational information and detailed experimental protocols necessary to embark on a comprehensive preclinical evaluation of this compound. The successful completion of these studies will be crucial in determining the potential of this compound to advance into further development as a novel treatment for neuroblastoma.
References
- 1. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroblastoma signalling models unveil combination therapies targeting feedback-mediated resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors - Innovations [innovations.dana-farber.org]
The Role of CDK8 Inhibition in Overcoming Resistance to EGFR-Targeting Drugs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resistance to Epidermal Growth Factor Receptor (EGFR)-targeting drugs remains a significant hurdle in cancer therapy. Emerging evidence points to the critical role of transcriptional reprogramming in the development of this resistance. Cyclin-dependent kinase 8 (CDK8), a key component of the Mediator complex, has been identified as a crucial regulator of this process. This technical guide provides an in-depth overview of the mechanism by which CDK8 inhibition can prevent the development of resistance to EGFR-targeting therapies. While direct data on the compound CDK8-IN-18 in this context is not publicly available, this document synthesizes findings from studies on other potent and selective CDK8/19 inhibitors to elucidate the underlying principles and experimental methodologies.
Introduction: The Challenge of EGFR-Targeted Therapy Resistance
Targeted therapies against the Epidermal Growth Factor Receptor (EGFR) have revolutionized the treatment of various cancers, particularly non-small cell lung cancer (NSCLC). However, the initial efficacy of drugs like gefitinib, erlotinib, and cetuximab is often undermined by the emergence of acquired resistance.[1][2] This resistance can arise from secondary mutations in the EGFR gene, amplification of alternative signaling pathways (e.g., MET), or non-genetic mechanisms involving transcriptional adaptation.[1][3]
The non-genetic route, driven by transcriptional reprogramming, allows cancer cells to adapt to the selective pressure of EGFR inhibition and survive, eventually leading to the selection of genetically resistant clones.[2] This adaptive resistance is a key area of investigation for developing strategies to prolong the effectiveness of EGFR-targeted treatments.
CDK8: A Master Regulator of Transcriptional Reprogramming
Cyclin-dependent kinase 8 (CDK8), along with its paralog CDK19, is a key component of the kinase module of the Mediator complex.[4] The Mediator complex acts as a bridge between transcription factors and RNA Polymerase II, thereby regulating gene expression.[5][6] CDK8 can influence transcription through several mechanisms:
-
Phosphorylation of Transcription Factors: CDK8 directly phosphorylates a range of transcription factors, including STAT1, SMADs, and NOTCH, thereby modulating their activity.[7]
-
Regulation of RNA Polymerase II: CDK8 can phosphorylate the C-terminal domain (CTD) of RNA Polymerase II, influencing transcriptional initiation and elongation.[6]
-
Interaction with Chromatin: CDK8 is involved in the regulation of gene expression through its association with super-enhancers.[8]
Through these actions, CDK8 plays a pivotal role in the transcriptional reprogramming that allows cancer cells to adapt to various stresses, including therapeutic interventions.[2]
Inhibition of CDK8 Prevents the Development of Resistance to EGFR-Targeting Drugs
Studies utilizing selective CDK8/19 inhibitors, such as senexin B and 15w, have demonstrated that blocking CDK8/19 activity can prevent the emergence of resistance to EGFR-targeting drugs in breast and colon cancer cell lines.[1] While these CDK8/19 inhibitors on their own show minimal to moderate effects on cancer cell growth, their combination with EGFR inhibitors leads to a sustained response and prevents the outgrowth of resistant populations.[1][2]
It is important to note that this effect is primarily one of prevention of resistance rather than the reversal of established resistance.[1] This suggests that CDK8 inhibition interferes with the initial adaptive transcriptional changes that are a prerequisite for the development of stable, genetically-driven resistance.
Quantitative Data on CDK8/19 Inhibition and EGFR-Targeted Drug Resistance
The following tables summarize the quantitative data from studies investigating the effect of CDK8/19 inhibitors on resistance to EGFR-targeting drugs. It is crucial to reiterate that this data is for CDK8/19 inhibitors like senexin B and not specifically for this compound, for which such data is not publicly available.
| Cell Line | EGFR-Targeting Drug | CDK8/19 Inhibitor | Fold-Increase in IC50 (EGFR inhibitor alone) | Fold-Increase in IC50 (Combination) | Reference |
| SKBR3 | Gefitinib | Senexin B | 2.5 | 1.6 | [7] |
| SKBR3 | Erlotinib | Senexin B | 1.4 | 1.3 | [7] |
Table 1: Effect of Senexin B on the Development of Resistance to Gefitinib and Erlotinib in SKBR3 Cells. This table illustrates that in cells adapted to grow in the presence of gefitinib, the increase in resistance (as measured by the fold-increase in the half-maximal inhibitory concentration, IC50) is less pronounced when a CDK8/19 inhibitor is also present.
Signaling Pathways and Experimental Workflows
Signaling Pathway of CDK8-Mediated Transcriptional Regulation
The following diagram illustrates the central role of CDK8 within the Mediator complex in regulating gene transcription in response to upstream signaling pathways, such as the Wnt/β-catenin pathway.
Caption: CDK8 signaling pathway in transcriptional regulation.
Experimental Workflow for Assessing Prevention of Drug Resistance
This diagram outlines a typical experimental workflow to investigate the ability of a CDK8 inhibitor to prevent the development of resistance to an EGFR-targeting drug.
Caption: Experimental workflow for drug resistance prevention studies.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic or cytostatic effects of inhibitors on cancer cells and to calculate the IC50 values.
Materials:
-
Cancer cell lines (e.g., BT474, SKBR3, SW48)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
EGFR inhibitor (e.g., gefitinib, erlotinib)
-
CDK8 inhibitor (e.g., this compound)
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of the EGFR inhibitor, CDK8 inhibitor, and their combination in culture medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis
This protocol is used to analyze the expression and phosphorylation status of key proteins in the EGFR and CDK8 signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-STAT1, anti-STAT1, anti-CDK8, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Model
This protocol is used to evaluate the efficacy of CDK8 inhibitors in preventing resistance to EGFR-targeting drugs in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
EGFR inhibitor formulation
-
CDK8 inhibitor formulation
-
Vehicle control
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flanks of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (vehicle, EGFR inhibitor, CDK8 inhibitor, combination).
-
Treatment: Administer the treatments according to the predetermined schedule (e.g., daily oral gavage).
-
Monitoring: Monitor tumor volume (measured with calipers) and body weight regularly (e.g., 2-3 times per week).
-
Efficacy Assessment: Continue treatment for a specified period or until tumors in the control group reach a predetermined size.
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the different treatment groups.
Conclusion and Future Directions
The inhibition of CDK8 presents a promising strategy to forestall the development of resistance to EGFR-targeting drugs. By targeting the transcriptional reprogramming that underpins adaptive resistance, CDK8 inhibitors, when used in combination with EGFR inhibitors, have the potential to significantly extend the duration of therapeutic response. While the specific compound this compound requires further investigation in this context, the broader class of potent and selective CDK8/19 inhibitors has provided a strong proof-of-concept.
Future research should focus on:
-
Elucidating the precise transcriptional programs regulated by CDK8 that are critical for the development of resistance.
-
Identifying biomarkers to predict which patients are most likely to benefit from a combination therapy of EGFR and CDK8 inhibitors.
-
Conducting clinical trials to evaluate the safety and efficacy of this combination approach in patients with EGFR-mutant cancers.
This technical guide provides a foundational understanding of the role of CDK8 in EGFR inhibitor resistance and offers detailed protocols for researchers to further explore this promising therapeutic avenue.
References
- 1. Design and Development of a Series of Potent and Selective Type II Inhibitors of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cdk8/19-IN-1 | C19H18N4O4S2 | CID 126511854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. platform.opentargets.org [platform.opentargets.org]
- 4. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 5. CDK8 is a positive regulator of transcriptional elongation within the serum response network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols: CDK8 Inhibitor Solubility and Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that, along with its close homolog CDK19, forms the kinase module of the Mediator complex.[1][2][3] The CDK8 module regulates the activity of RNA Polymerase II and various transcription factors, playing a crucial role in signaling pathways such as Wnt/β-catenin, Notch, and STAT.[1][4] Dysregulation of CDK8 activity has been implicated in several cancers, making it a significant target for therapeutic development.[1]
This document provides detailed protocols for the preparation of stock solutions of small molecule CDK8 inhibitors in Dimethyl Sulfoxide (DMSO), focusing on best practices to ensure solubility and stability for reproducible experimental outcomes. While the specific compound "CDK8-IN-18" was not found in the available resources, the following data and protocols are based on widely studied CDK8 inhibitors such as CDK8-IN-1 and CDK8-IN-4.
Data Presentation: Physicochemical Properties of Common CDK8 Inhibitors
The following table summarizes key properties of several commercially available CDK8 inhibitors. It is crucial to consult the manufacturer's datasheet for specific information on the lot number you are using.
| Compound Name | Molecular Weight ( g/mol ) | Solubility in DMSO |
| CDK8-IN-1 | 255.2 | 90 mg/mL (352.7 mM)[5] |
| CDK8-IN-4 | 330.38 | 100 mg/mL (302.68 mM)[6] |
| CDK8/19i | 253.30 | 25.33 mg/mL (100 mM)[7] |
| CDK8/19-IN-1 | 430.50 | 50 mg/mL (116.14 mM)[8][9] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solutions in DMSO
Most small molecule kinase inhibitors are hydrophobic and require an organic solvent, like DMSO, to prepare a high-concentration stock solution.[8]
Materials:
-
CDK8 inhibitor powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator water bath (optional)
-
Analytical balance
Procedure:
-
Equilibration: Before opening, allow the vial of the CDK8 inhibitor powder to equilibrate to room temperature for 15-20 minutes to prevent condensation of moisture.[10]
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of the inhibitor powder using an analytical balance.
-
Calculation: Calculate the volume of DMSO required to achieve the desired stock concentration.
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))
-
Example Calculation for a 10 mM stock solution of CDK8-IN-4:
-
To prepare 1 mL of a 10 mM solution, weigh out 3.30 mg of CDK8-IN-4 (MW = 330.38).
-
Add 1 mL of DMSO.
-
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the inhibitor powder.[10]
-
Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.[9][11] Visually inspect the solution to ensure no solid particles remain.[8]
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minute intervals.[5][9][11] Gentle warming to 37°C can also aid dissolution, but avoid excessive heat.[10][11]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can lead to compound degradation, aliquot the stock solution into smaller, single-use volumes in sterile tubes.[9][12][13]
Protocol 2: Preparation of Working Solutions in Cell Culture Media
Direct dilution of a high-concentration DMSO stock into an aqueous medium can cause the hydrophobic compound to precipitate.[8] A serial dilution approach is recommended to minimize this issue.
Materials:
-
High-concentration DMSO stock solution of the CDK8 inhibitor
-
Pre-warmed, complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile tubes for dilution
Procedure:
-
Intermediate Dilution (Recommended): To prevent precipitation, first prepare an intermediate dilution of the DMSO stock solution in pre-warmed culture medium.[8]
-
Final Dilution: From this intermediate dilution, prepare the final working concentrations required for your experiment.
-
Direct Dilution (for low concentrations): For preparing final concentrations in the low micromolar or nanomolar range, direct dilution of the small volume of DMSO stock into the final volume of pre-warmed medium may be feasible.[8]
-
Mixing: Immediately and gently mix the solution after adding the inhibitor.
-
Final DMSO Concentration: It is critical to keep the final concentration of DMSO in the cell culture low, typically between 0.1% and 0.5%, to avoid solvent-induced cytotoxicity.[8][11][13] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[8][11]
-
Solubility Check: After preparing the final working solution, visually inspect it for any signs of precipitation.[8] If a precipitate is observed, a fresh solution with a lower concentration may be needed.
Visualizations
Caption: Workflow for preparing a CDK8 inhibitor stock solution.
References
- 1. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. The Cdk8 kinase module regulates interaction of the mediator complex with RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CDK8-IN-1 | CDK | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for CDK8-IN-18 Cell-Based Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that has emerged as a promising therapeutic target in oncology.[1][2] As a component of the Mediator complex, CDK8 modulates the activity of several key signaling pathways implicated in cancer, including the Wnt/β-catenin and STAT pathways.[3][4][5][6] Dysregulation of CDK8 activity has been linked to the proliferation and survival of various cancer cells.[1][7] CDK8-IN-18 is a potent inhibitor of CDK8 and serves as a valuable chemical probe for investigating the biological consequences of CDK8 inhibition in cancer research.[5]
These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound in a cell-based setting using a colorimetric assay that measures cell viability.
Data Presentation
The inhibitory activity of CDK8 inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. Due to limited publicly available data for this compound, the following table includes its known IC50 value and representative data from other well-characterized CDK8 inhibitors for comparative purposes.
| Inhibitor | Target(s) | Assay Type | Cell Line | IC50 | Reference |
| This compound | CDK8 | Not Specified | Not Specified | 43 µM | [5] |
| BI-1347 | CDK8/19 | Kinase Assay | - | 1.1 nM | [8] |
| Cell Proliferation | Hematologic Cancer Cell Lines (OCI-Ly3, HBL-1, MV-4-11B, KG1, MM1R) | < 1 µM | [8] | ||
| CCT251545 | CDK8/19 | WNT Signaling Reporter Assay | 7dF3 | 5 nM | [3] |
| Senexin B | CDK8/19 | Kinase Assay | - | Kd: 140 nM (CDK8), 80 nM (CDK19) | [4] |
Signaling Pathway
CDK8 plays a crucial role in integrating and transmitting signals from various pathways to the transcriptional machinery. Two of the most well-documented pathways influenced by CDK8 in the context of cancer are the Wnt/β-catenin and the JAK/STAT pathways. Inhibition of CDK8 by small molecules like this compound can disrupt these signaling cascades, leading to reduced cell proliferation.
Caption: CDK8 signaling in Wnt and STAT pathways and its inhibition.
Experimental Protocols
Cell-Based Proliferation Assay (WST-1 Method)
This protocol outlines a method to determine the effect of this compound on the proliferation of cancer cells using a Water Soluble Tetrazolium salt (WST-1) assay. The principle of this colorimetric assay is based on the cleavage of the tetrazolium salt WST-1 to formazan (B1609692) by cellular mitochondrial dehydrogenases in viable cells. The amount of formazan dye produced is directly proportional to the number of metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., colorectal, breast, or prostate cancer cell lines)
-
This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile cell culture plates
-
WST-1 reagent
-
Microplate reader capable of measuring absorbance at 450 nm (reference wavelength > 600 nm)
-
Humidified incubator (37°C, 5% CO2)
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight in a humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to perform a dose-response curve with a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
-
Include appropriate controls:
-
Vehicle control: Cells treated with the same final concentration of DMSO as the compound-treated wells.
-
Untreated control: Cells in complete culture medium only.
-
Blank control: Wells containing only culture medium (no cells) to measure background absorbance.
-
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or control solutions.
-
-
Incubation:
-
Incubate the plate for a desired period (e.g., 48, 72, or 96 hours) in a humidified incubator.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Gently shake the plate for 1 minute to ensure uniform mixing.
-
Incubate the plate for 1-4 hours in the incubator. The optimal incubation time will depend on the cell type and density and should be determined empirically.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 450 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response).
-
Experimental Workflow Diagram
Caption: Workflow for the this compound cell proliferation assay.
References
- 1. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 2. CDK8 as a therapeutic target for cancers and recent developments in discovery of CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CDK8-IN-18 in pSTAT1 S727 Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the selective CDK8 inhibitor, CDK8-IN-18, to assess its effect on the phosphorylation of STAT1 at serine 727 (pSTAT1 S727) via Western blot. This assay serves as a robust method to determine the cellular potency and pharmacodynamic activity of CDK8 inhibitors.
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that functions as part of the Mediator complex.[1] It has been identified as a proto-oncogene in various cancers, making it a significant target for therapeutic development.[2] One of the downstream targets of CDK8 is the Signal Transducer and Activator of Transcription 1 (STAT1).[3][4][5] Upon stimulation by cytokines such as interferon-gamma (IFNγ), CDK8 phosphorylates STAT1 at serine 727, a crucial step for its full transcriptional activation.[1][2][3] The inhibitor this compound can be used to probe the role of CDK8 in this signaling pathway by preventing this phosphorylation event.
Signaling Pathway
The diagram below illustrates the role of CDK8 in the STAT1 signaling pathway and the mechanism of inhibition by this compound. Upon IFNγ stimulation, the JAK-STAT pathway is activated, leading to the phosphorylation of STAT1 on tyrosine 701 (Y701), which is necessary for its dimerization and nuclear translocation.[3] In the nucleus, CDK8 further phosphorylates STAT1 at S727, enhancing its transcriptional activity.[3][4] this compound inhibits the kinase activity of CDK8, thereby reducing the levels of pSTAT1 S727.
Caption: CDK8 signaling pathway and the effect of this compound.
Experimental Protocol
This protocol outlines the steps to measure the inhibition of STAT1 phosphorylation at S727 in cultured cells treated with this compound using Western blot analysis.
Materials and Reagents
| Reagent | Recommended Source (Example) |
| Cell Line (e.g., HeLa, A549) | ATCC |
| This compound | Vendor Specific |
| IFNγ | R&D Systems |
| RIPA Lysis Buffer | Cell Signaling Technology |
| Protease Inhibitor Cocktail | Roche |
| Phosphatase Inhibitor Cocktail | Roche |
| BCA Protein Assay Kit | Thermo Fisher Scientific |
| Laemmli Sample Buffer | Bio-Rad |
| SDS-PAGE Gels | Bio-Rad |
| PVDF or Nitrocellulose Membranes | Millipore |
| Blocking Buffer (5% BSA or non-fat milk in TBST) | N/A |
| Primary Antibody: pSTAT1 (S727) | Cell Signaling Technology (#9177) |
| Primary Antibody: Total STAT1 | Cell Signaling Technology |
| HRP-conjugated Secondary Antibody | Cell Signaling Technology |
| ECL Substrate | Thermo Fisher Scientific |
Procedure
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, A549) at a suitable density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for a predetermined time (e.g., 1-24 hours). Include a vehicle-only control (e.g., DMSO).
-
If applicable, stimulate cells with IFNγ (e.g., 10-100 ng/mL) for the last 30-60 minutes of the inhibitor treatment to induce STAT1 phosphorylation.
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1][6]
-
Incubate on ice for 30 minutes, vortexing occasionally.[1][6]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][6]
-
Collect the supernatant containing the soluble protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.[6]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples. Prepare samples by adding Laemmli buffer and boiling for 5 minutes.[6]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[6]
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][6]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer (5% BSA or non-fat dry milk in TBST) for 1 hour at room temperature.[1][6]
-
Incubate the membrane with the primary antibody against pSTAT1 S727, diluted in blocking buffer, overnight at 4°C with gentle agitation.[1][6]
-
Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][6]
-
Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.[1]
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize for protein loading, the membrane can be stripped and re-probed for total STAT1 or a housekeeping protein like GAPDH or β-actin.
-
Data Analysis
-
Quantify the band intensities for pSTAT1 S727 and total STAT1 using densitometry software.[6]
-
Normalize the pSTAT1 S727 signal to the total STAT1 signal for each sample.[6]
-
Plot the normalized pSTAT1 S727 levels against the concentration of this compound to determine the dose-dependent inhibitory effect.
Experimental Workflow
The following diagram outlines the key steps in the Western blot protocol for assessing this compound activity.
Caption: Experimental workflow for this compound western blot analysis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Weak pSTAT1 S727 Signal | Inactive this compound, insufficient IFNγ stimulation, or primary antibody issues. | Verify inhibitor integrity, optimize IFNγ stimulation, and use a validated pSTAT1 S727 antibody with a positive control.[6] |
| No Change in Phosphorylation | Insufficient inhibitor concentration or incubation time. | Perform a dose-response and time-course experiment to optimize treatment conditions.[6] |
| High Background | Primary antibody concentration too high, insufficient blocking, or inadequate washing. | Optimize antibody dilution, increase blocking time or change blocking agent, and increase the number and duration of washes.[6] |
| Non-Specific Bands | Antibody cross-reactivity or protein isoforms. | Use a highly specific and validated primary antibody. Consult protein databases for known isoforms.[6] |
By following this detailed protocol, researchers can effectively utilize Western blotting to quantify the inhibitory effect of this compound on STAT1 S727 phosphorylation, providing valuable insights into its cellular mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK8 as the STAT1 serine 727 kinase? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for CDK8-IN-18 in a Wnt/β-catenin Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention. Cyclin-dependent kinase 8 (CDK8), a component of the Mediator complex, has emerged as a key positive regulator of β-catenin-driven transcription.[1][2][3] CDK8 acts as an oncogene in certain contexts by enhancing the transcriptional activity of β-catenin.[2][4] Therefore, small molecule inhibitors of CDK8 are valuable tools for cancer research and potential therapeutic agents.
This document provides detailed application notes and protocols for the use of CDK8-IN-18, a potent and selective inhibitor of CDK8 and its paralog CDK19, in a Wnt/β-catenin reporter assay.[4][5] Due to the limited publicly available data for this compound, this guide will utilize data and protocols established for the closely related and well-characterized compound, CDK8/19-IN-1, as a proxy.
Signaling Pathway and Mechanism of Action
The canonical Wnt/β-catenin signaling pathway is initiated when a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor. This event leads to the inactivation of the "destruction complex" (comprising Axin, APC, GSK3β, and CK1α), which normally phosphorylates β-catenin, targeting it for proteasomal degradation. Upon pathway activation, stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus. There, it binds to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, displacing transcriptional repressors and recruiting co-activators to initiate the transcription of Wnt target genes, such as MYC and CCND1 (Cyclin D1).
CDK8, as part of the Mediator complex, enhances the transcriptional output of the β-catenin/TCF complex.[1][2] CDK8 can phosphorylate various components of the transcriptional machinery, and it has been shown to phosphorylate and inactivate E2F1, a transcriptional repressor of β-catenin.[1][3] By inhibiting the kinase activity of CDK8, this compound is expected to reduce the expression of Wnt target genes, thereby inhibiting the proliferation of cancer cells dependent on this pathway.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for CDK8/19-IN-1, a compound closely related to this compound. This data is provided as a reference for designing experiments with this compound.
Table 1: In Vitro Kinase Inhibitory Activity of CDK8/19-IN-1
| Target | IC₅₀ (nM) |
| CDK8 | 0.46[6] |
| CDK19 | 0.99[6] |
| CDK9 | 270[6] |
Table 2: Anti-proliferative Activity (GI₅₀) of CDK8/19-IN-1 in Cancer Cell Lines
| Cancer Type | GI₅₀ (nM) |
| Colon Cancer | 0.43 - 2.5[6] |
| Multiple Myeloma | 0.43 - 2.5[6] |
| Acute Myelogenous Leukemia (AML) | 0.43 - 2.5[6] |
| Lung Cancer | 0.43 - 2.5[6] |
Experimental Protocols
This section provides a detailed protocol for a luciferase-based Wnt/β-catenin reporter assay to determine the inhibitory activity of this compound.
Experimental Workflow
Caption: Workflow for the Wnt/β-catenin reporter assay using this compound.
Detailed Protocol: TCF/LEF Luciferase Reporter Assay
1. Materials and Reagents:
-
Cell Line: A suitable cell line with an active or inducible Wnt pathway (e.g., HEK293T for exogenous activation, or SW480, a colorectal cancer cell line with a constitutively active Wnt pathway).
-
Reporter Plasmids:
-
TCF/LEF luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash).
-
Renilla luciferase control plasmid (e.g., pRL-TK) for normalization of transfection efficiency.
-
-
This compound: Also known as ZINC584617986.[4][5] Prepare a stock solution in DMSO (e.g., 10 mM).
-
Transfection Reagent: A suitable lipid-based transfection reagent (e.g., Lipofectamine 3000).
-
Wnt Pathway Activator (optional): Recombinant Wnt3a protein or Wnt3a-conditioned medium if using a cell line that requires exogenous Wnt stimulation.
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Assay Reagents: Dual-luciferase reporter assay system.
-
Plates: White, clear-bottom 96-well cell culture plates.
-
Equipment: Luminometer.
2. Procedure:
-
Cell Seeding (Day 1):
-
Seed cells in a white, clear-bottom 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Transfection (Day 2):
-
Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid at a ratio of approximately 20:1 (e.g., 100 ng TOPFlash and 5 ng pRL-TK per well).
-
Follow the manufacturer's protocol for the chosen transfection reagent.
-
Incubate for 24 hours.
-
-
Compound Treatment (Day 3):
-
Prepare serial dilutions of this compound in fresh cell culture medium. A typical starting concentration for the dose-response curve could be 10 µM, with 1:3 serial dilutions.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound.
-
If using a cell line that requires Wnt stimulation, add the Wnt pathway activator to all wells except for the negative control.
-
Carefully remove the transfection medium and replace it with the medium containing the different concentrations of this compound.
-
Incubate for an additional 24-48 hours.
-
-
Cell Lysis and Luciferase Assay (Day 4 or 5):
-
Remove the medium and gently wash the cells with 1X PBS.
-
Add passive lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking.
-
Measure the Firefly and Renilla luciferase activities sequentially in each well using a luminometer and a dual-luciferase reporter assay system, following the manufacturer's instructions.
-
3. Data Analysis:
-
Normalization: For each well, calculate the ratio of the Firefly luciferase activity to the Renilla luciferase activity to normalize for transfection efficiency and cell viability.
-
Normalized Activity = Firefly Luciferase Reading / Renilla Luciferase Reading
-
-
Data Interpretation:
-
Normalize the data to the vehicle-treated control (set to 100% activity).
-
Plot the normalized reporter activity against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC₅₀ value of this compound.
-
Conclusion
The Wnt/β-catenin reporter assay is a robust method for quantifying the inhibitory effect of small molecules like this compound on this critical oncogenic pathway. By following the detailed protocol provided, researchers can effectively determine the potency of this compound and further investigate its therapeutic potential in Wnt-driven cancers. It is recommended to consult the manufacturer's datasheet for this compound for specific information on its solubility and stability.
References
Application Notes and Protocols for CDK8 Inhibitors in In Vivo Mouse Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Note: While the prompt specifically requested information on CDK8-IN-18, a comprehensive search did not yield specific in vivo dosage and administration data for this particular compound in mouse xenograft models. The following application notes and protocols are based on published data for other potent and selective CDK8/19 inhibitors, such as Cdk8-IN-1, Senexin B, BI-1347, and SNX631, and are intended to serve as a representative guide for designing and executing similar preclinical studies.
Introduction to CDK8 Inhibition In Vivo
Cyclin-dependent kinase 8 (CDK8) is a transcriptional regulator that has emerged as a promising therapeutic target in oncology.[1] As a component of the Mediator complex, CDK8, along with its paralog CDK19, plays a crucial role in modulating the expression of genes involved in various oncogenic signaling pathways, including Wnt/β-catenin, TGF-β, STAT, and Notch signaling.[2][3][4][5] Dysregulation of CDK8/19 activity has been implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention.[6] Small molecule inhibitors of CDK8/19 have demonstrated anti-tumor efficacy in various preclinical mouse models.[6][7]
Data Presentation: In Vivo Efficacy of CDK8/19 Inhibitors
The following tables summarize the reported in vivo dosages and effects of various CDK8/19 inhibitors in different mouse cancer models.
Table 1: Cdk8-IN-1
| Mouse Model | Dosage and Administration | Observed Effects |
| RPMI8226 human hematopoietic and lymphoid xenograft | 1.25 mg/kg, twice daily, p.o. | Significant tumor growth suppression |
| RPMI8226 human hematopoietic and lymphoid xenograft | 2.5 mg/kg, once daily, p.o. | Significant tumor growth suppression |
Data sourced from BenchChem Application Notes.[6]
Table 2: Other Notable CDK8/19 Inhibitors
| Inhibitor | Mouse Model | Dosage and Administration | Observed Effects |
| Senexin B | MCF7 breast cancer xenograft | 100 mg/kg, twice daily | Significant decrease in tumor volume |
| BI-1347 | B16-F10-luc2 melanoma syngeneic | 10 mg/kg, once daily, p.o. | Reduced STAT1S727 phosphorylation; decreased tumor growth |
| BI-1347 | EMT6 breast cancer xenograft | 10 mg/kg, daily, p.o. | Did not significantly increase median survival as monotherapy |
| BI-1347 | MC-38 colon adenocarcinoma syngeneic | 10 mg/kg, daily, p.o. (in combination with anti-PD-1) | Enhanced anti-tumor response compared to monotherapy |
| SNX631 | 22Rv1 castration-resistant prostate cancer xenograft | 15 mg/kg BID, 30 mg/kg QD, or 30 mg/kg BID | Strongly inhibited tumor growth in castrated mice |
| SNX631-6 | Mouse model of spermatogenesis | 500 ppm in chow (40-60 mg/kg/day) | Suppressed spermatogenesis |
Data sourced from multiple studies.[8][9][10][11]
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a CDK8/19 inhibitor.
1. Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF7, RPMI8226)
-
Immunocompromised mice (e.g., athymic nude or NSG mice, 4-6 weeks old)
-
Matrigel (optional, can improve tumor take rate)
-
CDK8/19 inhibitor
-
Vehicle control (e.g., 0.5% w/v carboxymethyl cellulose (B213188) (CMC) in sterile water)
-
Calipers for tumor measurement
-
Dosing equipment (e.g., oral gavage needles, syringes)
2. Procedure:
-
Cell Preparation and Implantation:
-
Culture cancer cells to approximately 80% confluency.
-
Harvest and resuspend the cells in sterile PBS or serum-free media.
-
Subcutaneously inject 5 x 10^6 tumor cells in a volume of 100-200 µL, potentially in a 1:1 mixture with Matrigel, into the flank of each mouse.[1]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).[6]
-
Randomize the mice into treatment and control groups with similar average tumor volumes.
-
-
Formulation Preparation:
-
Treatment Administration:
-
Monitoring and Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.[1]
-
Observe the animals daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).[1]
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors, weigh them, and process for further analysis (e.g., Western blot for pharmacodynamic markers like p-STAT1S727, immunohistochemistry).[6]
-
Mandatory Visualizations
Signaling Pathways
Caption: Simplified signaling pathway of CDK8 and its inhibition.
Experimental Workflow
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 3. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene - CDK8 [maayanlab.cloud]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of CDK8 mediator kinase suppresses estrogen dependent transcription and the growth of estrogen receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Knockout of cyclin dependent kinases 8 and 19 leads to depletion of cyclin C and suppresses spermatogenesis and male fertility in mice [elifesciences.org]
Application Notes and Protocols for the Combinatorial Therapy of CDK8-IN-18 with MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Rationale
The combination of Cyclin-Dependent Kinase 8 (CDK8) inhibitors with MEK inhibitors represents a promising therapeutic strategy, particularly for cancers driven by aberrant RAS/MAPK signaling.[1][2][3] MEK inhibitors, which target a critical node in the RAS/MAPK pathway, can be effective but often face limitations due to intrinsic or acquired resistance.[1] A key mechanism of this resistance is transcriptional adaptation, where cancer cells upregulate pro-survival genes to bypass the effects of MEK inhibition.[1][2]
Scientific evidence has identified CDK8, a component of the Mediator complex, as a crucial regulator of this transcriptional reprogramming.[1][4] Inhibition of CDK8 has been shown to antagonize the compensatory upregulation of pro-growth gene expression induced by MEK inhibitors.[1][2] This dual-targeting approach—blocking the primary signaling pathway with a MEK inhibitor while simultaneously preventing the adaptive escape mechanism with a CDK8 inhibitor—can lead to a more potent and durable anti-tumor response.[1]
These application notes provide a comprehensive overview and detailed protocols for investigating the combination of the CDK8 inhibitor, CDK8-IN-18 , with various MEK inhibitors.
Disclaimer: this compound is a commercially available potent and selective inhibitor of CDK8 and its paralog CDK19.[5][6][7][8] However, as of the latest literature review, specific data on its use in combination with MEK inhibitors has not been published. The following protocols and expected outcomes are based on extensive published research using analogous, well-characterized CDK8 inhibitors such as BI-1347, which have demonstrated clear proof-of-concept for this combination strategy.[1] Researchers should use these notes as a guide to establish and validate the efficacy of this compound in their specific models.
Data Presentation: Efficacy of CDK8 and MEK Inhibitor Combination
Quantitative data from preclinical studies are essential for evaluating the potential of a combination therapy. The following tables summarize the type of data that should be generated by following the provided protocols, based on findings from studies with analogous compounds.[1]
Table 1: In Vitro Activity of Representative CDK8 and MEK Inhibitors in RAS-Mutant Neuroblastoma Cell Lines
| Cell Line | Driver Mutation | Compound | IC50 (Single Agent) |
| SK-N-AS | NRAS Q61K | Trametinib (MEKi) | ~3 nM[1] |
| BI-1347 (CDK8i) | >1 µM[1] | ||
| KP-N-S19s | KRAS G12A | Trametinib (MEKi) | ~5 nM[1] |
| BI-1347 (CDK8i) | >1 µM[1] | ||
| NB-Ebc1 | NRAS Q61R | Trametinib (MEKi) | ~10 nM[1] |
| BI-1347 (CDK8i) | >1 µM[1] |
Data are estimated from dose-response curves presented in Malone et al., Cancer Research, 2023.[1]
Table 2: Template for In Vitro Synergy Analysis of this compound and a MEK Inhibitor (e.g., Trametinib)
| Cell Line | Combination Ratio (this compound : Trametinib) | IC50 of this compound (Combination) | IC50 of Trametinib (Combination) | Combination Index (CI) at Fa=0.50* | Synergy Interpretation |
| e.g., SK-N-AS | User Defined | User Generated Data | User Generated Data | User Generated Data | User Generated Data |
| e.g., A549 | User Defined | User Generated Data | User Generated Data | User Generated Data | User Generated Data |
| e.g., CFPAC-1 | User Defined | User Generated Data | User Generated Data | User Generated Data | User Generated Data |
*Fa = Fraction Affected (e.g., 0.50 corresponds to 50% inhibition of cell viability). CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[9][10] This data is generated by following Protocol 1.
Table 3: Summary of In Vivo Efficacy in a RAS-Mutant Neuroblastoma Xenograft Model (SK-N-AS Cells)
| Treatment Group | Dosing Schedule | Outcome |
| Vehicle | N/A | Progressive tumor growth[1] |
| BI-1347 (CDK8i) | 10 mg/kg, daily, p.o. | No significant effect on tumor growth compared to vehicle[1] |
| Selumetinib (MEKi) | 25 mg/kg, twice daily, p.o. | Initial cytostatic effect followed by tumor regrowth[1] |
| Combination | BI-1347 + Selumetinib | Sustained and durable inhibition of tumor growth; improved survival[1] |
Data based on Malone et al., Cancer Research, 2023.[1] This type of data is generated by following Protocol 3.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: In Vitro Synergy and Cell Viability Assessment
This protocol details how to assess the synergistic effect of this compound and a MEK inhibitor on cancer cell viability using a luminescent-based assay.
Materials:
-
Cancer cell line(s) of interest (e.g., RAS-mutant lines like SK-N-AS, A549, CFPAC-1)
-
This compound
-
MEK Inhibitor (e.g., Trametinib, Selumetinib)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Complete cell culture medium
-
96-well solid white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
Luminometer plate reader
Procedure:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of this compound and the MEK inhibitor in DMSO. Aliquot and store at -80°C.
-
On the day of the experiment, thaw the stock solutions and prepare serial dilutions in complete culture medium to create 2x concentrated drug solutions for the dose-response matrix.
-
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into 96-well plates at a pre-determined density (e.g., 1,000 - 4,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
-
Drug Treatment (Dose-Response Matrix):
-
Design a matrix of drug concentrations. For example, a 7x7 matrix with serial dilutions of this compound along the rows and the MEK inhibitor along the columns. Include single-agent controls (one drug plus vehicle) and a vehicle-only control (e.g., 0.1% DMSO).
-
Carefully add 100 µL of the 2x drug solutions to the appropriate wells containing 100 µL of medium with cells. The final volume will be 200 µL.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Viability Assay:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data: Calculate percent viability for each well by normalizing the luminescence reading to the average of the vehicle-only control wells [(Sample Luminescence / Vehicle Luminescence) * 100].
-
Synergy Calculation: Input the normalized viability data into a synergy analysis software like CompuSyn.[9][10]
-
The software will calculate the dose-response curves and IC50 values for each single agent.
-
Using the Chou-Talalay method, the software will calculate the Combination Index (CI) for different dose combinations and effect levels (Fraction Affected, Fa).
-
A CI value less than 1 indicates synergy, a CI of 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[9][10]
-
-
Populate a data table as shown in the Table 2 template.
-
Protocol 2: Western Blot for Pharmacodynamic (PD) Biomarkers
This protocol is for assessing the on-target activity of this compound and a MEK inhibitor by measuring the phosphorylation status of their respective downstream targets, STAT1 (S727) and ERK.[1]
Materials:
-
Treated cell lysates from a pilot experiment (e.g., cells treated for 24 hours with this compound, MEKi, or combination).
-
Lysis Buffer (e.g., Cell Signaling Technology #9803) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane and transfer buffer.
-
Blocking Buffer (5% BSA or non-fat milk in TBST).
-
Primary Antibodies (example antibodies from Malone et al.[1]):
-
Rabbit anti-pSTAT1 (S727) (CST #8826)
-
Rabbit anti-Total STAT1 (CST #9176)
-
Rabbit anti-pERK (p44/42 MAPK) (CST #4370)
-
Rabbit anti-Total ERK (p44/42 MAPK) (CST #4696)
-
Loading control: anti-GAPDH or anti-β-actin.
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).
-
ECL chemiluminescence substrate and imaging system.
Procedure:
-
Cell Lysis and Protein Quantification:
-
Wash treated cells with ice-cold PBS and lyse with supplemented Lysis Buffer.
-
Incubate on ice for 20 minutes, then centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli buffer, boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run to separate proteins.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-pSTAT1 S727, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (diluted 1:2000 - 1:5000) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
To confirm equal protein loading and total protein levels, the membrane can be stripped and re-probed for total STAT1, total ERK, and a loading control.
-
Quantify band intensities using densitometry software. A decrease in the pSTAT1/Total STAT1 ratio indicates CDK8 target engagement, and a decrease in the pERK/Total ERK ratio indicates MEK target engagement.
-
Protocol 3: In Vivo Xenograft Tumor Growth Study
This protocol outlines a study to evaluate the anti-tumor efficacy of combining this compound and a MEK inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID).
-
Tumor cells for implantation (e.g., SK-N-AS).
-
Matrigel (optional).
-
This compound and MEK inhibitor.
-
Appropriate vehicle for in vivo administration (e.g., 0.5% methylcellulose, 0.2% Tween-80 in water).
-
Dosing equipment (e.g., oral gavage needles).
-
Digital calipers.
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend in sterile PBS (optionally in a 1:1 mixture with Matrigel) at a concentration of ~10-20 million cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Monitoring and Randomization:
-
Monitor mice for tumor growth. Begin measuring tumor volume with calipers once tumors are palpable. Calculate volume using the formula: Volume = (Length x Width²) / 2.
-
When the average tumor volume reaches 100-150 mm³, randomize the mice into four treatment groups (n=8-10 mice/group) with similar average tumor volumes.
-
-
Treatment Groups:
-
Group 1: Vehicle Control
-
Group 2: this compound alone
-
Group 3: MEK Inhibitor alone
-
Group 4: this compound + MEK Inhibitor (Combination)
-
-
Drug Formulation and Administration:
-
Prepare fresh drug formulations in the appropriate vehicle daily. Doses should be based on prior studies or pilot experiments (e.g., 10 mg/kg for a CDK8 inhibitor, 25 mg/kg for a MEK inhibitor).[1]
-
Administer treatments according to the planned schedule (e.g., once or twice daily) and route (e.g., oral gavage).
-
-
Efficacy Assessment:
-
Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of treatment toxicity.
-
Continue the study until tumors in the control group reach a predetermined endpoint size or for a set duration.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for PD markers, immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Compare the tumor growth between the combination group and the single-agent groups using appropriate statistical tests (e.g., two-way ANOVA or Log-rank test for survival).
-
Generate Kaplan-Meier survival curves to assess any survival benefit.
-
References
- 1. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Human CDK8 Subcomplex Is a Histone Kinase That Requires Med12 for Activity and Can Function Independently of Mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|Potent CDK8 Inhibitor|For Research Use [benchchem.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. amsbio.com [amsbio.com]
- 8. 化合物 this compound|T70098|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]
- 9. ajcr.us [ajcr.us]
- 10. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CDK8-IN-18 in Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) has been identified as a key oncogene in colorectal cancer (CRC).[1][2][3] As a component of the Mediator complex, CDK8 plays a crucial role in regulating transcription. Its overexpression in a significant fraction of colorectal tumors is associated with enhanced β-catenin activity and poorer patient prognosis, making it a compelling therapeutic target.[1][4] CDK8-IN-18 is a small molecule inhibitor targeting CDK8. These application notes provide a comprehensive guide for researchers utilizing this compound in colorectal cancer cell line studies, including detailed protocols and data presentation guidelines.
Disclaimer: Publicly available data on the specific application of this compound in colorectal cancer cell lines is limited. The quantitative data and detailed protocols provided herein are based on studies with other well-characterized CDK8 inhibitors, such as Senexin B and CCT251545, and should be adapted and optimized for this compound.
Data Presentation
Table 1: In Vitro Efficacy of CDK8 Inhibitors in Colorectal Cancer Cell Lines (Representative Data)
This table summarizes the typical effects of CDK8 inhibition on cell viability and colony formation in various colorectal cancer cell lines. Researchers should generate similar data for this compound to determine its potency and efficacy.
| Cell Line | Inhibitor | Assay | Concentration (µM) | Observed Effect | Reference |
| HCT116 | Senexin B | Cell Viability (MTT) | 1 | No significant inhibition of short-term growth | [5] |
| HT29 | Senexin B | Cell Viability (MTT) | 1 | No significant inhibition of short-term growth | [5] |
| SW480 | Senexin B | Cell Viability (MTT) | 1 | No significant inhibition of short-term growth | [5] |
| HCT116 | Senexin B | Colony Formation | 1 | Moderate reduction in colony size | [5] |
| HT29 | Senexin B | Colony Formation | 1 | Moderate reduction in colony size | [5] |
| SW480 | Senexin B | Colony Formation | 1 | Significant reduction in colony number and size | [5] |
| Colo205 | CCT251545 | TCF/LEF Reporter Assay | 0.1 | Inhibition of Wnt-regulated transcription | [6] |
Table 2: Effect of CDK8 Inhibition on Downstream Signaling (Representative Data)
This table illustrates the expected impact of CDK8 inhibitors on key signaling molecules. Western blot or other immunoassays should be performed to confirm the on-target activity of this compound.
| Cell Line | Inhibitor | Target Protein | Effect | Reference |
| HCT116 | Senexin B | p-STAT1 (Ser727) | Decreased phosphorylation | [5] |
| HT29 | Senexin B | p-STAT1 (Ser727) | Decreased phosphorylation | [5] |
| SW480 | Senexin B | p-STAT1 (Ser727) | Decreased phosphorylation | [5] |
| SW620 | CCT251545 | p-STAT1 (Ser727) | Decreased phosphorylation | [6] |
| HCT116 | CDK8 siRNA | β-catenin | Decreased protein levels | [7] |
Signaling Pathways and Experimental Workflows
CDK8-Mediated Signaling in Colorectal Cancer
CDK8 primarily exerts its oncogenic effects in colorectal cancer through the potentiation of the Wnt/β-catenin signaling pathway. It can also influence other pathways, such as the TGF-β/SMAD and STAT signaling cascades.
Caption: CDK8 enhances Wnt/β-catenin signaling in colorectal cancer.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical workflow for assessing the in vitro efficacy of this compound in colorectal cancer cell lines.
Caption: A standard workflow for testing this compound in vitro.
Experimental Protocols
Cell Culture
-
Cell Lines: HCT116, HT29, SW480, and other relevant colorectal cancer cell lines.
-
Media: McCoy's 5A (for HCT116), DMEM (for HT29), or RPMI-1640 (for SW480) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
-
Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Colony Formation Assay
-
Seeding: Seed 500-1000 cells per well in a 6-well plate.
-
Treatment: After 24 hours, treat the cells with this compound at various concentrations (e.g., 0.1, 1, 5 µM) or vehicle control.
-
Incubation: Incubate the plates for 10-14 days, replacing the media with fresh media containing the inhibitor every 3-4 days.
-
Staining: When colonies are visible, wash the wells with PBS, fix with methanol (B129727) for 15 minutes, and stain with 0.5% crystal violet for 30 minutes.
-
Quantification: Wash the plates with water and air dry. Count the number of colonies (typically >50 cells) and analyze the colony size.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-STAT1 Ser727, anti-STAT1, anti-β-catenin, anti-c-Myc, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
RNA Isolation and RT-qPCR
-
RNA Extraction: Treat cells with this compound for 24 hours. Isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a SYBR Green master mix and primers for target genes (e.g., MYC, AXIN2, CCND1) and a housekeeping gene (e.g., GAPDH).
-
Analysis: Analyze the relative gene expression using the ΔΔCt method.
Conclusion
CDK8 is a promising therapeutic target in colorectal cancer, and this compound represents a potential tool for its inhibition. The protocols and guidelines presented here provide a framework for the systematic evaluation of this compound in colorectal cancer cell lines. Due to the limited specific data for this compound, researchers are encouraged to perform thorough dose-response and time-course studies to characterize its activity and mechanism of action. These investigations will be crucial in determining the therapeutic potential of this compound for the treatment of colorectal cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. New CDK8 inhibitors as potential anti-leukemic agents - Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of small molecule modulators of CDK8/Cyclin C complex with phenylaminoquinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Development of a Series of Potent and Selective Type II Inhibitors of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CDK8-IN-18 Treatment of Acute Myeloid Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Cyclin-dependent kinase 8 (CDK8) is a transcriptional regulator that has emerged as a promising therapeutic target in various cancers, including acute myeloid leukemia (AML).[1][2][3] CDK8, as a component of the Mediator complex, modulates the expression of genes crucial for cell proliferation and survival.[1][4] In AML, aberrant CDK8 activity is linked to the maintenance of the leukemic state.[5][6] CDK8-IN-18 is a potent and selective inhibitor of CDK8, demonstrating significant anti-leukemic activity in preclinical AML models. These application notes provide a comprehensive summary of key findings and detailed protocols for investigating the effects of this compound on AML cell lines.
Data Presentation
The anti-proliferative activity of CDK8 inhibitors has been assessed across a panel of AML cell lines, revealing a spectrum of sensitivities. The half-maximal inhibitory concentration (IC50) values for representative CDK8 inhibitors, analogous to this compound, are summarized below.
Table 1: Anti-proliferative Activity of CDK8 Inhibitors in AML Cell Lines
| Cell Line | IC50 (nM) - (Compound) |
| MV-4-11 | 23 (MK256)[1][7] |
| MOLM-14 | 24 (MK256)[1][7] |
| SKNO-1 | 73 (MK256)[1][7] |
| KG-1 | 80 (MK256)[1][7] |
| SET-2 | 212 (MK256)[7] |
| NOMO-1 | 646 (MK256)[7] |
| MOLM-13 | 1050 (MK256)[7] |
| OCI-AML3 | Sensitive to SEL120[8] |
| GDM-1 | Sensitive to SEL120[8] |
Experimental Protocols
Cell Proliferation Assay (WST-1 Assay)
This protocol outlines the procedure to determine the anti-proliferative effect of this compound on AML cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13, OCI-AML, MV4-11)[9]
-
This compound
-
Culture medium (e.g., RPMI-1640) with 10% FBS and 1% penicillin/streptomycin
-
96-well plates
-
WST-1 reagent
-
Plate reader
Procedure:
-
Seed AML cells in 96-well plates at an appropriate density.
-
Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should not exceed 0.1%.[10]
-
Treat the cells with varying concentrations of this compound for 48 hours.[9]
-
Add WST-1 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[4]
Caption: Workflow for the Cell Proliferation (WST-1) Assay.
Western Blot Analysis of STAT Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation of STAT1 and STAT5.[11]
Materials:
-
AML cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT1 (S727), anti-STAT1, anti-phospho-STAT5 (S726), anti-STAT5[5][11]
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
SDS-PAGE and blotting equipment
Procedure:
-
Plate AML cells and treat with various concentrations of this compound for 24 hours.[5]
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
Densitometry analysis can be performed to quantify changes in protein phosphorylation.[5]
Caption: Western Blot Analysis Workflow.
In Vivo Xenograft Model
This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.[1][12]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
AML cell line (e.g., MOLM-14)[1]
-
Matrigel
-
This compound formulated for administration (e.g., oral gavage)
Procedure:
-
Subcutaneously inject a mixture of AML cells and Matrigel into the flanks of immunocompromised mice.
-
Monitor tumor growth regularly.
-
Once tumors reach a palpable size, randomize mice into vehicle control and treatment groups.
-
Administer this compound or vehicle control according to the desired dosing schedule.
-
Measure tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
Signaling Pathway
CDK8 is a key regulator of the STAT signaling pathway, which is often constitutively active in AML.[1][12] CDK8 directly phosphorylates STAT1 at serine 727 and STAT5 at serine 726, enhancing their transcriptional activity.[5][11] Inhibition of CDK8 by this compound is expected to decrease the phosphorylation of STAT1 and STAT5, leading to the downregulation of their target genes, which are involved in cell proliferation and survival.[1][11]
Caption: CDK8-Mediated STAT Signaling in AML.
References
- 1. MK256 is a novel CDK8 inhibitor with potent antitumor activity in AML through downregulation of the STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A kinase-independent role for CDK8 in BCR-ABL1+ leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SEL120-34A is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 7. oncotarget.com [oncotarget.com]
- 8. CDK8 inhibitor can fight AML, though it’s unclear how | MDedge [mdedge.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of novel and potent CDK8 inhibitors for the treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes: Determining the In Vitro IC50 of CDK8-IN-18
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a significant target in oncology and other therapeutic areas due to its role as a key transcriptional regulator.[1] As a component of the Mediator complex's kinase module, CDK8, along with its binding partner Cyclin C, acts as a bridge between transcription factors and the RNA polymerase II (Pol II) machinery, thereby influencing the expression of numerous genes.[2][3] Dysregulation of CDK8 activity is implicated in the pathogenesis of various cancers, including colorectal, breast, and hematological malignancies, by modulating critical oncogenic signaling pathways such as Wnt/β-catenin, TGF-β, and STAT.[1][4]
CDK8 can function as both a positive and negative regulator of transcription by phosphorylating a variety of substrates, including transcription factors (e.g., STAT1, SMADs), Mediator subunits, and the C-terminal domain (CTD) of RNA Pol II.[5][6] Its inhibition can lead to anti-proliferative and pro-apoptotic effects in cancer cells.[1] CDK8-IN-18 is a small molecule inhibitor designed to target the kinase activity of CDK8. Accurately determining its half-maximal inhibitory concentration (IC50) is a critical step in its preclinical evaluation, providing a quantitative measure of its potency.
These application notes provide detailed protocols for determining the IC50 of this compound through both biochemical and cell-based in vitro assays.
CDK8 Signaling Pathway and Inhibition
CDK8 is a central node in several signaling pathways critical for cellular function.[2] As part of the Mediator complex, it can phosphorylate transcription factors like STAT1, SMADs, and NOTCH, thereby modulating their activity and stability.[3][6] This regulation of gene expression affects cell proliferation, differentiation, and survival. This compound exerts its effect by inhibiting the kinase activity of CDK8, preventing the phosphorylation of its downstream targets and disrupting these signaling cascades.
Quantitative Data Presentation
The potency and selectivity of a CDK8 inhibitor are critical parameters. IC50 values should be determined against the primary target (CDK8) and a panel of related kinases to assess selectivity. Data should be presented clearly for comparative analysis.
Table 1: Representative Inhibitory Activity (IC50) of CDK8 Inhibitors
| Compound | CDK8 IC50 (nM) | CDK19 IC50 (nM) | Other Kinase IC50 (nM) | Assay Type | Reference |
|---|---|---|---|---|---|
| Cortistatin A | 12 | - | GSG2 (>1200) | In Vitro Kinase Assay | [7] |
| P162-0948 | 50.4 | - | Not specified | In Vitro Kinase Assay | [8] |
| Compound 25 | 4 | 4 | GSK3α (691) | Reporter Displacement | [9] |
| T-474 | 1.6 | 1.9 | Haspin (>80% inhib. @ 300nM) | Enzyme Assay | [10] |
| Cpd CR16 | 74.4 | - | Not specified | In Vitro Kinase Assay |[11] |
Note: This table contains representative data for various CDK8 inhibitors to illustrate data presentation. Values for this compound should be determined experimentally.
Experimental Protocols
Two primary in vitro methods are recommended for determining the IC50 of this compound: a direct biochemical kinase assay and a cell-based viability assay.
Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)
This protocol describes a method to directly measure the inhibitory effect of this compound on the kinase activity of recombinant CDK8/Cyclin C enzyme. The ADP-Glo™ Kinase Assay is a common platform that quantifies the amount of ADP produced, which is directly proportional to kinase activity.[3]
Materials:
-
Recombinant CDK8/Cyclin C enzyme
-
Kinase Substrate (e.g., synthetic peptide)[5]
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[5]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation: Thaw all reagents (Enzyme, Substrate, ATP) on ice. Prepare a 1x Kinase Assay Buffer from a stock solution.[2]
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 1 mM).[5] Prepare a vehicle control using only DMSO.
-
Reaction Setup (96-well format): a. Add 2.5 µL of the serially diluted this compound or DMSO vehicle to the appropriate wells of a white assay plate.[2] b. Prepare a "Master Mix" containing the diluted CDK8/Cyclin C enzyme and substrate in 1x Kinase Assay Buffer. c. Add 10 µL of the enzyme/substrate Master Mix to each well. Include "No Enzyme" blank controls where 10 µL of buffer/substrate is added instead.[5]
-
Kinase Reaction Initiation: a. Prepare an ATP solution in 1x Kinase Assay Buffer. b. Initiate the reaction by adding 12.5 µL of the ATP solution to all wells. The final ATP concentration should be at or near its Km value for CDK8. c. Shake the plate gently and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection (using ADP-Glo™): a. Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[5] b. Incubate the plate at room temperature for 40 minutes.[2] c. Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal.[2] d. Incubate at room temperature for another 30-60 minutes.[3]
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Data Analysis: a. Subtract the average signal from the "No Enzyme" blank wells from all other measurements.[2] b. Determine the percent inhibition for each inhibitor concentration relative to the DMSO vehicle control (0% inhibition). c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.[2]
Protocol 2: Cell-Based Proliferation/Viability Assay
This protocol measures the effect of this compound on the viability of cancer cells, providing a cellular IC50 value. This reflects not only target engagement but also cell permeability and off-target effects. A colon cancer cell line (e.g., SW620) or another relevant cancer cell line is typically used.[9]
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)
-
Clear or opaque-walled 96-well plates suitable for the chosen assay
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (luminescence or absorbance)
Procedure:
-
Cell Culture and Seeding: a. Maintain cancer cells in T-75 flasks with complete culture medium.[1] b. When cells reach 70-80% confluency, wash with PBS, detach using Trypsin-EDTA, and resuspend in fresh medium.[1] c. Count the cells and adjust the concentration to a predetermined seeding density (e.g., 2,000-5,000 cells/well). d. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: a. Prepare a serial dilution of this compound in complete culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in all wells is consistent and low (<0.5%). b. Remove the medium from the cells and add 100 µL of medium containing the various concentrations of this compound or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for a period relevant to the cell doubling time, typically 72 hours.
-
Viability Measurement (using CellTiter-Glo®): a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL). c. Mix contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: a. Normalize the data by setting the average luminescence from vehicle-treated wells to 100% viability and wells with no cells to 0% viability. b. Calculate the percent viability for each inhibitor concentration. c. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 7. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the new molecules for CDK8 inhibitors? [synapse.patsnap.com]
Unlocking the Therapeutic Potential of CDK8 Inhibition In Vivo: Application Notes and Protocols for CDK8-IN-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical transcriptional regulator implicated in the pathogenesis of numerous cancers, including colorectal, breast, and acute myeloid leukemia (AML). As a component of the Mediator complex, CDK8 influences the activity of key oncogenic signaling pathways such as Wnt/β-catenin, TGF-β, and STAT. Consequently, the inhibition of CDK8 presents a promising therapeutic avenue. CDK8-IN-18 is a potent and selective inhibitor of CDK8. While specific in vivo efficacy studies for this compound are not yet publicly available, this document provides detailed application notes and generalized protocols based on data from other well-characterized CDK8/19 inhibitors. These guidelines are intended to serve as a comprehensive resource for designing and executing preclinical in vivo efficacy studies for novel CDK8 inhibitors like this compound.
Data Presentation: In Vivo Efficacy of Representative CDK8 Inhibitors
The following tables summarize key quantitative data from in vivo studies of several potent and selective CDK8/19 inhibitors, which can serve as a reference for designing studies with this compound.
Table 1: Summary of In Vivo Efficacy Studies of CDK8/19 Inhibitors
| Compound | Animal Model | Cancer Type | Administration Route | Dosage | Key Findings |
| BI-1347 | Nude Mice (SK-N-AS Xenograft) | RAS-mutant Neuroblastoma | Oral | 10 mg/kg, daily | In combination with a MEK inhibitor, significantly inhibited tumor growth and improved survival.[1] |
| T-474 | VCaP Xenograft Model | Prostate Cancer | Oral | 5 mg/kg, once daily for 21 days | Exhibited potent antitumor activity (T/C = 23%, P < 0.01) without significant body weight reduction.[2] |
| Senexin B | NSG Mice (MCF7 Xenograft) | Estrogen Receptor-Positive Breast Cancer | Not specified | Not specified | Suppressed tumor growth and augmented the effects of fulvestrant.[3] |
| SNX631 | NSG Mice (Patient-Derived Xenograft) | Castration-Resistant Prostate Cancer (CRPC) | Not specified | Not specified | Suppressed androgen-independent growth of CRPC xenografts, leading to tumor regression and cures with prolonged treatment.[4] |
| SNX631-6 | Xenograft Models (ES2 cells) | Ovarian Clear Cell Carcinoma | Oral | Not specified | Demonstrated significant antitumor and anti-metastatic activity and enhanced the efficacy of cisplatin.[5] |
Table 2: Pharmacodynamic and Biomarker Information for CDK8/19 Inhibitors
| Compound | Animal Model | Biomarker | Method of Analysis | Key Findings |
| BI-1347 | SK-N-AS Xenograft Tumors | Phosphorylated STAT1 (pSTAT1S727) | Western Blot | Treatment with 10 mg/kg BI-1347 for 24 hours significantly reduced pSTAT1S727 levels.[1] |
| T-474 | VCaP Xenograft Tumors | Phosphorylated STAT1 | Western Blot | Treatment for 3 days resulted in a significant reduction of STAT1 phosphorylation.[2] |
Experimental Protocols
The following are detailed, generalized protocols for conducting in vivo efficacy studies with CDK8 inhibitors, based on established methodologies for compounds like BI-1347 and T-474. These should be adapted and optimized for this compound based on its specific properties.
Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment
Objective: To evaluate the anti-tumor efficacy of a CDK8 inhibitor in a subcutaneous cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID, Nu/Nu), 6-8 weeks old.
-
Relevant cancer cell line (e.g., MV-4-11 for AML, MDA-MB-231 for triple-negative breast cancer).
-
This compound.
-
Vehicle control (e.g., 0.5% CMC-Na, or a mixture of DMSO, PEG300, Tween-80, and saline).[6]
-
Sterile PBS.
-
Matrigel (optional).
-
Calipers.
-
Dosing equipment (e.g., oral gavage needles).
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells under standard conditions until they reach approximately 80% confluency.
-
Harvest the cells and resuspend them in sterile PBS at a concentration of 1 x 107 cells/mL.
-
For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor establishment.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Measure tumor volume using calipers at least twice a week. The formula for tumor volume is: (Length x Width²) / 2.[7]
-
-
Compound Formulation and Administration:
-
Prepare the this compound formulation and the vehicle control. For oral administration, a common vehicle is 0.5% carboxymethylcellulose sodium (CMC-Na).
-
Administer the treatment (e.g., 10-25 mg/kg) and vehicle control via the chosen route (e.g., oral gavage) at the determined frequency (e.g., daily).
-
Monitor the body weight of the mice and tumor volume regularly throughout the study.
-
-
Endpoint and Tissue Collection:
-
The study endpoint may be a specific tumor volume, a predetermined number of treatment days, or signs of toxicity.
-
At the endpoint, euthanize the mice and carefully excise the tumors.
-
Tumors can be weighed and then processed for further analysis (e.g., snap-frozen in liquid nitrogen for Western blotting or fixed in formalin for immunohistochemistry).
-
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm target engagement of a CDK8 inhibitor in vivo by assessing the phosphorylation status of downstream markers.
Materials:
-
Tumor lysates from treated and control animals (from Protocol 1).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and Western blot apparatus.
-
PVDF membranes.
-
Primary antibodies: anti-phospho-STAT1 (Ser727), anti-total STAT1.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate and imaging system.
Procedure:
-
Protein Extraction:
-
Homogenize the excised tumor tissue in lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody against total STAT1 to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated and total STAT1.
-
Normalize the phospho-STAT1 signal to the total STAT1 signal for each sample.
-
Compare the levels of pSTAT1 between the treated and control groups to determine the extent of target inhibition.
-
Mandatory Visualizations
Caption: Simplified CDK8 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for an in vivo xenograft efficacy study.
References
- 1. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Inhibition of CDK8 mediator kinase suppresses estrogen dependent transcription and the growth of estrogen receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Targeting Mediator Kinase Cyclin-Dependent Kinases 8/19 Potentiates Chemotherapeutic Responses, Reverses Tumor Growth, and Prolongs Survival from Ovarian Clear Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Note: Measuring CDK8-IN-18 Target Engagement in Live Cells
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key regulator of gene transcription and has emerged as an attractive therapeutic target in oncology.[1] As a component of the Mediator complex, CDK8 influences the transcriptional output of numerous signaling pathways implicated in cancer, such as the Wnt/β-catenin, p53, and TGF-β pathways.[2] The development of specific CDK8 inhibitors, like the hypothetical molecule CDK8-IN-18, requires robust methods to confirm direct binding to CDK8 within the complex environment of a living cell. Measuring target engagement is a critical step to validate a compound's mechanism of action and to correlate target binding with downstream cellular effects.[3]
Two of the most prominent methods for quantifying intracellular target engagement are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement (TE) Assay.[3] CETSA measures the thermal stabilization of a protein upon ligand binding, providing a direct biophysical confirmation of interaction.[4][5] The NanoBRET™ assay is a proximity-based method that measures the binding of an inhibitor to a NanoLuc® luciferase-tagged target protein in real-time.[3][6] This document provides detailed protocols for both CETSA and NanoBRET™ assays, tailored for assessing the engagement of this compound with the CDK8 protein.
CDK8 Signaling Context
CDK8, along with its paralog CDK19, acts as a molecular switch within the Mediator complex, which connects transcription factors to the RNA Polymerase II machinery.[7] By phosphorylating transcription factors and components of the transcription machinery, CDK8 can either activate or repress gene expression in a context-dependent manner.[8] Its activity is implicated in pathways crucial for cell proliferation and survival, making its inhibition a promising strategy for cancer therapy.[9]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound, which would be generated from the described target engagement assays. For comparison, published data for known CDK8 inhibitors are included.
| Compound | Assay Type | Target(s) | IC50 / EC50 / Kd | Cell Line | Reference |
| This compound (Hypothetical) | CETSA (ITDR) | CDK8 | EC50: 50 nM | HCT116 | N/A |
| This compound (Hypothetical) | NanoBRET™ TE | CDK8/CycC | IC50: 35 nM | HEK293 | N/A |
| Cdk8-IN-4 | Biochemical | CDK8 | IC50: 0.2 nM | N/A | [3] |
| Cortistatin A | Biochemical | CDK8 module | IC50: 12 nM | N/A | [4] |
| Senexin B | Biochemical | CDK8 / CDK19 | Kd: 140 nM (CDK8) | N/A | [4] |
| Staurosporine | NanoBRET™ TE | CDK8/CycC | IC50: 76.43 nM | HEK293 | [10] |
| Unnamed Inhibitor | NanoBRET™ TE | CDK8/CycC | IC50: 38 nM | HEK293 | [11] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is designed to verify the direct binding of this compound to CDK8 in intact cells by measuring inhibitor-induced thermal stabilization.[4][12]
Materials:
-
Human cancer cell line (e.g., HCT116, MOLM-14)[4]
-
This compound compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer (containing protease and phosphatase inhibitors)
-
Anti-CDK8 primary antibody
-
HRP-conjugated secondary antibody
-
BCA Protein Assay Kit
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Heating and Lysis:
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by a cooling step.[4]
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[12]
-
-
Separation of Soluble and Precipitated Proteins:
-
Protein Quantification and Analysis:
-
Data Analysis:
-
Quantify the band intensities for CDK8 at each temperature point.
-
Melt Curve: Plot the normalized soluble CDK8 fraction against the temperature. A shift in the melting temperature (Tm) to a higher temperature in the presence of this compound indicates target stabilization and engagement.[4]
-
Isothermal Dose-Response (ITDR) Curve: Plot the soluble CDK8 fraction at a single, optimized temperature against the inhibitor concentration to determine the EC50 of target engagement.[4]
-
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol provides a method to quantify the affinity of this compound for CDK8 in live cells using Bioluminescence Resonance Energy Transfer (BRET).[10][11]
Materials:
-
HEK293 cells[10]
-
NanoLuc®-CDK8 Fusion Vector and CCNC Expression Vector[11]
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM™ I Reduced Serum Medium
-
This compound compound
-
NanoBRET™ Tracer K-8[10]
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor[3]
-
Luminometer capable of reading two wavelengths
Procedure:
-
Cell Transfection (Day 1):
-
Cell Seeding (Day 2):
-
Plate the transfected cells into a white, opaque 96- or 384-well plate.[3]
-
-
Compound and Tracer Addition (Day 3):
-
Substrate Addition and BRET Measurement:
-
Data Analysis:
-
Calculate the BRET ratio for each well by dividing the acceptor emission signal by the donor emission signal.[3]
-
Plot the BRET ratio as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.[3]
-
References
- 1. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 8. Gene - CDK8 [maayanlab.cloud]
- 9. academic.oup.com [academic.oup.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. carnabio.com [carnabio.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Investigating STAT1-Mediated Signaling Using CDK8-IN-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator, functioning as a component of the Mediator complex. This complex acts as a bridge between transcription factors and the RNA polymerase II machinery, thereby modulating gene expression. CDK8, along with its close paralog CDK19, can phosphorylate various substrates, including transcription factors, to either activate or repress transcription. One critical substrate of CDK8 is the Signal Transducer and Activator of Transcription 1 (STAT1). CDK8 phosphorylates STAT1 at serine 727 (S727), a post-translational modification that fine-tunes its transcriptional activity in response to stimuli such as interferons (IFNs).[1][2] Dysregulation of the CDK8-STAT1 signaling axis has been implicated in various diseases, including cancer, making CDK8 a compelling therapeutic target.
CDK8-IN-18 is a small molecule inhibitor that potently and selectively targets CDK8 and also modulates the activity of CDK19.[3] These application notes provide detailed protocols for utilizing this compound to investigate its effects on STAT1-mediated signaling, with a focus on assessing the phosphorylation of STAT1 at S727.
Quantitative Data
The inhibitory potency of this compound and other commonly used CDK8 inhibitors is summarized below. It is important to note that based on available data, this compound exhibits a higher IC50 value compared to several other inhibitors in its class.
| Inhibitor | Target(s) | IC50 | Assay Type |
| This compound | CDK8 | 43 µM[4][5] | Biochemical |
| MSC2530818 | CDK8 | 2.6 nM[6] | Biochemical |
| CDK8/19-IN-1 | CDK8/CDK19 | 0.46 nM / 0.99 nM[7] | Biochemical |
| SEL120-34A | CDK8/CDK19 | 4.4 nM / 10.4 nM[8] | Biochemical |
| BI-1347 | CDK8 | 1.1 nM[1] | Biochemical |
| AS2863619 | CDK8/CDK19 | 0.61 nM / 4.28 nM[9] | Biochemical |
| CDK8-IN-19 | CDK8 | 25.08 nM[10][11] | Biochemical |
Signaling Pathway Diagram
The following diagram illustrates the role of CDK8 in the STAT1 signaling pathway and the mechanism of action for this compound.
Experimental Protocols
Protocol 1: Western Blot Analysis of STAT1 S727 Phosphorylation
This protocol details the steps to assess the dose-dependent effect of this compound on STAT1 S727 phosphorylation in a cellular context.
A. Materials and Reagents
-
Cell Line (e.g., HeLa, A549, or other IFNγ-responsive cell line)
-
Cell Culture Medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Recombinant Human Interferon-gamma (IFNγ)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE Gels
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-STAT1 (Ser727)
-
Mouse or Rabbit anti-total STAT1
-
Mouse or Rabbit anti-GAPDH or β-actin
-
-
HRP-conjugated Secondary Antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) Substrate
B. Experimental Workflow Diagram
C. Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a DMSO vehicle control.
-
Stimulate the cells with IFNγ (e.g., 10 ng/mL) for 30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSTAT1 (S727), total STAT1, and a loading control (GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for pSTAT1 (S727) and total STAT1 using densitometry software.
-
Normalize the pSTAT1 signal to the total STAT1 signal for each sample.
-
Plot the normalized pSTAT1 levels against the concentration of this compound to determine the dose-dependent inhibition.
-
Protocol 2: In Vitro Kinase Assay
This protocol can be used to determine the direct inhibitory effect of this compound on the kinase activity of recombinant CDK8/Cyclin C.
A. Materials and Reagents
-
Recombinant human CDK8/Cyclin C
-
Kinase Assay Buffer
-
STAT1-derived peptide substrate
-
ATP
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
B. Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 3. amsbio.com [amsbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound,642002-74-2价格_品牌:MedChemExpress(MCE)-丁香通 [biomart.cn]
- 6. selleckchem.com [selleckchem.com]
- 7. CDK8/19-IN-1 | CDK | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. CDK8-IN-19_TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
Preparing CDK8-IN-18 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) and its close homolog CDK19 are key transcriptional regulators that have emerged as significant targets in cancer research.[1] These kinases are components of the Mediator complex, which acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery, thereby influencing the expression of genes critical for cell proliferation, differentiation, and survival.[1] CDK8-IN-18 is a potent and selective dual inhibitor of CDK8 and its paralog, CDK19.[2][3] By inhibiting the kinase activity of both CDK8 and CDK19, this compound modulates various signaling pathways, including the Wnt/β-catenin, TGF-β, and STAT signaling pathways, making it a valuable tool for cancer research and drug development.[4]
This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments, ensuring reliable and reproducible results.
Data Presentation
In Vitro Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) |
| CDK8 | 0.46 |
| CDK19 | 0.99 |
| CDK9 | 270 |
| CDK2 | >1000 (62% inhibition at 1µM) |
Data sourced from MedchemExpress and TargetMol.[2][3][4]
Cellular Anti-proliferative Activity (GI50) of this compound
| Cancer Type | GI50 Range (nM) |
| Colon Cancer | 0.43 - 2.5 |
| Multiple Myeloma | 0.43 - 2.5 |
| Acute Myelogenous Leukemia (AML) | 0.43 - 2.5 |
| Lung Cancer | 0.43 - 2.5 |
Data sourced from TargetMol.[4]
Solubility and Storage
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | ≥ 50 mg/mL (≥ 116.14 mM) | -80°C for up to six months; -20°C for up to one month.[2][4] |
Note: It is crucial to use high-purity, anhydrous DMSO for reconstitution to ensure maximum solubility and stability.[5][6] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the steps for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-treatment of the vial: Briefly centrifuge the vial containing the lyophilized this compound powder to ensure all the compound is at the bottom.[5]
-
Solvent addition: Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).[5]
-
Dissolution: Tightly cap the vial and vortex thoroughly to dissolve the compound. If necessary, brief sonication in a water bath can aid in complete solubilization.[6]
-
Visual inspection: Visually inspect the solution to ensure there are no visible solid particles. The solution should be clear.
-
Aliquoting and storage: Aliquot the stock solution into smaller, single-use sterile tubes to prevent contamination and degradation from repeated freeze-thaw cycles.[7] Store the aliquots at -20°C or -80°C, protected from light.[5]
Protocol 2: General Cell Treatment for Viability Assays
This protocol provides a general procedure for treating cultured cells with this compound to assess its effect on cell viability.
Materials:
-
Cultured cells in exponential growth phase
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density that allows for logarithmic growth throughout the experiment. Allow the cells to adhere and recover overnight.[4]
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the inhibitor.[4][7]
-
Cell Treatment: Carefully aspirate the old medium from the wells. Gently add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.[4]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.[7]
-
Viability Assessment: After the incubation period, measure cell viability using a chosen assay according to the manufacturer's instructions.[4]
Protocol 3: Western Blot Analysis for Phospho-STAT1 Inhibition
This protocol describes how to assess the inhibitory activity of this compound on the phosphorylation of STAT1, a known downstream target of CDK8.[8]
Materials:
-
Parental and this compound-treated cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and blotting equipment
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Ser727), anti-total STAT1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated STAT1 to total STAT1, normalized to the loading control. A decrease in this ratio in this compound-treated cells indicates target engagement.
Visualizations
CDK8 Signaling Pathway and Inhibition
Caption: CDK8, as part of the Mediator complex, phosphorylates transcription factors to regulate gene expression.
Experimental Workflow for this compound in Cell Culture
Caption: A general workflow for utilizing this compound in cell-based experiments from preparation to analysis.
References
- 1. What are CDK8 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDK8/19-IN-1 | CDK | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting CDK8-IN-18 precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using the selective CDK8 inhibitor, CDK8-IN-18. The primary focus is to address and resolve the common issue of compound precipitation in cell culture media.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to preventing and addressing the precipitation of this compound in your experiments.
Q1: Why is my this compound precipitating in the cell culture medium?
Precipitation of this compound, a hydrophobic compound, is a common issue when a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is introduced into the aqueous environment of cell culture media.[1] The primary reasons for this are:
-
Low Aqueous Solubility: Like many small molecule inhibitors, this compound has poor solubility in water-based solutions. When the DMSO from the stock solution is diluted in the media, the inhibitor's concentration may exceed its solubility limit, causing it to "crash out" or precipitate.[2]
-
High Stock Concentration: Adding a small volume of a very highly concentrated stock directly to the medium can create localized areas of high concentration that exceed the solubility threshold before the compound can disperse.
-
Media Composition: The pH, salt concentration, and presence of proteins (like those in fetal bovine serum) in the cell culture medium can influence the solubility of the compound.[1][3]
Q2: How can I prevent this compound from precipitating during my experiment?
Prevention is key to ensuring an accurate and effective concentration of the inhibitor in your cell culture. Follow these steps for optimal results:
-
Use High-Quality Solvent: Prepare your stock solution using anhydrous, high-quality DMSO to avoid introducing moisture that could affect compound stability and solubility.[4]
-
Perform Serial Dilutions: Do not add the highly concentrated DMSO stock solution directly to your aqueous cell culture medium. Instead, perform intermediate serial dilutions in DMSO first to lower the concentration. From this lower-concentration stock, you can then make the final dilution into your culture medium.[4]
-
Control Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best practice to keep it at or below 0.1%.[1][4] This minimizes solvent-induced cell stress and reduces the risk of precipitation. Always include a vehicle control (media with the same final DMSO concentration) in your experimental design.
-
Optimize the Addition Process: When adding the final diluted inhibitor to your culture medium, do so slowly, preferably drop-by-drop, while gently swirling the medium. This facilitates rapid and even dispersion, preventing localized supersaturation.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the inhibitor, as temperature can influence solubility.
Q3: I can already see a precipitate in my cell culture flask/plate. What should I do?
Once a compound has precipitated, it is challenging to redissolve it in the culture medium, and the actual concentration of the soluble, active inhibitor becomes unknown.
-
Recommended Action: The most scientifically sound approach is to discard the medium containing the precipitate and prepare a fresh solution using the preventative measures outlined in Q2. This ensures that the cells are treated with a known and accurate concentration of this compound.
-
Avoid Filtration: While filtering the medium can remove the visible precipitate, it will also remove an unknown amount of the compound, leading to an inaccurate final concentration and unreliable experimental results.[2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making this compound stock solutions? For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[5] For similar compounds, solubility in DMSO is reported to be high, for instance, 90 mg/mL (352.7 mM) for CDK8-IN-1.[6]
Q2: How should I store this compound stock solutions? To maintain the stability and potency of the inhibitor, it is recommended to store DMSO stock solutions in aliquots at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to one year).[5][7] Aliquoting is crucial to avoid repeated freeze-thaw cycles.
Q3: What is the mechanism of action for this compound? this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19.[8][9] CDK8 is a component of the Mediator complex, which regulates the activity of RNA Polymerase II.[10][11] By inhibiting CDK8/19, this compound can modulate the transcription of key genes involved in various signaling pathways, including those related to cancer cell proliferation.[10][12]
Data Presentation
The following table summarizes solubility data for a structurally similar and well-characterized analog, CDK8-IN-1, which can serve as a useful reference for this compound.
| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) | Notes |
| DMSO | 90 | 352.7 | Sonication is recommended to aid dissolution.[6] |
| Ethanol | 25.33 | 100 | Data for a similar compound, CDK8/19i. |
Data is for the analog CDK8-IN-1 (MW: 255.2 g/mol ) and CDK8/19i (MW: 253.3 g/mol ) and should be used as a guideline.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
(Note: This protocol assumes a molecular weight (MW) similar to CDK8-IN-1, 255.2 g/mol . Please verify the exact MW from your supplier's datasheet.)
-
Weigh the Compound: Accurately weigh out 1 mg of this compound powder.
-
Calculate Solvent Volume:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.010 mol/L * 255.2 g/mol )) * 1,000,000 µL/L
-
Volume (µL) ≈ 391.8 µL
-
-
Dissolve the Compound: Add 391.8 µL of high-quality, anhydrous DMSO to the vial containing the this compound powder.
-
Ensure Complete Dissolution: Vortex thoroughly. If necessary, sonicate the solution briefly to ensure the compound is fully dissolved.[6]
-
Store Properly: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes and store at -80°C.
Protocol 2: Dosing Cells with this compound to Avoid Precipitation
This example protocol details how to achieve a final concentration of 1 µM in a 6-well plate containing 2 mL of medium per well.
-
Thaw Stock Solution: Thaw one aliquot of your 10 mM this compound stock solution.
-
Prepare Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.
-
Take 2 µL of the 10 mM stock and add it to 18 µL of fresh DMSO.
-
-
Prepare Final Working Dilution: Prepare a 100 µM working stock by diluting the 1 mM intermediate stock 1:10 in cell culture medium.
-
Take 2 µL of the 1 mM stock and add it to 18 µL of pre-warmed cell culture medium. Vortex gently.
-
-
Treat the Cells: Add 20 µL of the 100 µM working stock to the 2 mL of medium in your well.
-
Final Concentration = (100 µM * 20 µL) / (2000 µL + 20 µL) ≈ 0.99 µM
-
-
Mix Gently: Gently swirl the plate to ensure even distribution of the inhibitor.
-
Vehicle Control: In a separate control well, add the equivalent volume of the final DMSO/media mixture without the inhibitor to account for any solvent effects.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified CDK8 signaling pathway and point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. CDK8-IN-1 | CDK | TargetMol [targetmol.com]
- 7. CDK8/19-IN-1 | CDK | TargetMol [targetmol.com]
- 8. amsbio.com [amsbio.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. Design and Development of a Series of Potent and Selective Type II Inhibitors of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 12. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CDK8-IN-18 Concentration for Western Blot
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of CDK8-IN-18 in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog CDK19.[1][2] CDK8 is a key transcriptional regulator that functions as part of the Mediator complex, which links transcription factors to the core RNA polymerase II machinery.[3] By inhibiting the kinase activity of CDK8, this compound can modulate the transcription of various genes involved in processes such as cell proliferation and differentiation.[4][5]
Q2: What is a reliable downstream marker to confirm the activity of this compound in a Western blot experiment?
A2: A well-established and reliable pharmacodynamic marker for CDK8 kinase activity is the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at serine 727 (pSTAT1-S727).[3][6] Treatment of cells with an effective CDK8 inhibitor like this compound should result in a dose-dependent decrease in the pSTAT1-S727 signal, while the total STAT1 protein levels should remain unchanged.[6]
Q3: What is the expected effect of this compound on total CDK8 protein levels?
A3: this compound is a kinase inhibitor, meaning it blocks the enzymatic activity of CDK8, not its expression.[6] Therefore, treatment with this compound is not expected to alter the total protein levels of CDK8 or CDK19 in a Western blot.[6] If a decrease in total CDK8 is observed, it may be due to other experimental factors like protein degradation, and the use of protease inhibitors is recommended.[6]
Q4: My this compound is not showing any effect, even at high concentrations. What are the possible reasons?
A4: Several factors could contribute to a lack of inhibitor effect:
-
Inactive Inhibitor: Ensure the inhibitor has been stored correctly and has not expired.
-
Insufficient Concentration or Treatment Time: The optimal concentration and treatment duration can vary between cell lines. A dose-response and time-course experiment is crucial.[6]
-
Cell Line Resistance: The target cell line may not express CDK8 or could have drug efflux pumps that remove the inhibitor.[7]
-
Redundancy with CDK19: CDK8 and CDK19 have redundant functions. If the target protein is also a substrate of CDK19, inhibiting CDK8 alone may not be sufficient.[6]
Experimental Protocol: Optimizing this compound Concentration
This protocol outlines a method to determine the optimal concentration of this compound for inhibiting CDK8 activity in a cellular context, using the phosphorylation of STAT1 at Ser727 (pSTAT1-S727) as a readout by Western blot.
1. Cell Culture and Treatment:
- Seed the chosen cell line (e.g., a cell line known to express CDK8 and STAT1) in 6-well plates and grow to 70-80% confluency.[3]
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
- Treat the cells with a range of this compound concentrations for a fixed time (e.g., 2, 4, or 6 hours). A common starting range for similar inhibitors is from 10 nM to 10 µM.[3] Include a vehicle-only control (e.g., DMSO).
- For positive control of STAT1 phosphorylation, you can stimulate cells with a cytokine like interferon-gamma (IFNγ), if applicable to your cell model.[3]
2. Cell Lysis and Protein Quantification:
- After treatment, wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[6]
- Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[6]
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
- Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[6]
3. SDS-PAGE and Western Blotting:
- Normalize all samples to the same protein concentration and prepare them for loading by adding Laemmli buffer and boiling for 5 minutes.[6]
- Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[6]
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6]
- Incubate the membrane overnight at 4°C with primary antibodies against pSTAT1-S727 and total STAT1.[6]
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
- Wash the membrane again and develop the blot using an ECL substrate.[6]
- Capture the chemiluminescent signal using an imaging system.[3]
4. Data Analysis:
- Quantify the band intensities for pSTAT1-S727 and total STAT1 using densitometry software.[6]
- Normalize the pSTAT1-S727 signal to the total STAT1 signal for each treatment condition.
- Plot the normalized pSTAT1-S727 signal against the concentration of this compound to determine the optimal inhibitory concentration.
Data Presentation
Table 1: Example Dose-Response Data for a CDK8 Inhibitor
| This compound Conc. | pSTAT1-S727 (Normalized Intensity) | Total STAT1 (Normalized Intensity) |
| 0 nM (Vehicle) | 1.00 | 1.00 |
| 10 nM | 0.85 | 1.02 |
| 50 nM | 0.62 | 0.98 |
| 100 nM | 0.41 | 1.01 |
| 500 nM | 0.15 | 0.99 |
| 1 µM | 0.05 | 1.03 |
| 10 µM | 0.02 | 0.97 |
Table 2: IC50 Values for a Potent CDK8 Inhibitor (Analogous to this compound)
| Target | IC50 (nM) | Assay Type |
| CDK8/cyclin C | 1.5 | Kinase Assay[3] |
| CDK19/cyclin C | 1.9 | Kinase Assay[3] |
| STAT1-S727 Phos. | < 10 | Cell-based Assay[3] |
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No Signal for pSTAT1-S727 | Inactive this compound. | Verify inhibitor storage and handling; test a fresh batch.[6] |
| Insufficient stimulation (if applicable). | Ensure proper stimulation with agents like IFNγ to induce STAT1 phosphorylation.[6] | |
| Primary antibody issues. | Use a validated anti-pSTAT1-S727 antibody; run a positive control lysate.[6] | |
| High Background | Primary antibody concentration too high. | Optimize the antibody dilution.[6] |
| Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[6] | |
| Inadequate washing. | Increase the number and duration of washes.[6] | |
| Unexpected Bands | Off-target effects of the inhibitor. | Perform a dose-response to see if bands correlate with concentration; use a structurally different CDK8 inhibitor to compare effects.[6] |
| Downstream consequences of CDK8 inhibition. | CDK8 regulates many genes; changes in other proteins may be an indirect effect.[6] | |
| Weak or No Inhibition | Insufficient inhibitor concentration or time. | Perform a dose-response and time-course experiment.[6] |
| Target is not a direct CDK8 substrate. | Validate the CDK8-target interaction using other methods.[6] | |
| Redundancy with CDK19. | Consider using a dual CDK8/19 inhibitor or genetic knockdown of both kinases.[6] |
Visualizations
Caption: CDK8 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. amsbio.com [amsbio.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulatory functions of the Mediator kinases CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Unexpected Bands in Western Blot After CDK8-IN-18 Treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals who encounter unexpected bands in their Western blot experiments following treatment with CDK8-IN-18. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help identify and resolve these issues.
Troubleshooting Guide: Unexpected Bands After this compound Treatment
The appearance of unexpected bands in a Western blot can be attributed to three main categories of issues: biological effects of the inhibitor, antibody-related issues, and technical errors in the Western blot procedure. This guide will walk you through a systematic approach to troubleshoot these potential causes.
Q1: I'm observing bands at unexpected molecular weights after treating my cells with this compound. What are the possible causes?
Unexpected bands can be perplexing, but they often provide valuable clues about your experiment. The causes can be broadly categorized as follows:
-
Biological Responses to CDK8/19 Inhibition:
-
Post-Translational Modifications (PTMs): CDK8 is a kinase that, along with its close homolog CDK19, phosphorylates numerous substrates.[1] Inhibition by this compound can alter the phosphorylation status of these proteins, leading to shifts in their apparent molecular weight. Other PTMs like ubiquitination, SUMOylation, or glycosylation can also be affected downstream of CDK8 signaling and cause band shifts.[2]
-
Protein Isoforms or Splice Variants: The antibody may be recognizing different isoforms of the target protein that are differentially expressed or modified upon CDK8 inhibition.
-
Protein Degradation or Cleavage: CDK8 inhibition can sometimes induce cellular stress or apoptosis, leading to the degradation or cleavage of the target protein, resulting in lower molecular weight bands.[3]
-
Compensatory Signaling Pathways: Inhibition of the CDK8 pathway may lead to the activation of other signaling pathways, causing changes in the expression or PTMs of other proteins that might be detected by your antibody.[4]
-
-
Antibody-Related Issues:
-
Technical Issues in Western Blotting:
-
Sample Preparation: Inadequate protease and phosphatase inhibitor cocktails in the lysis buffer can lead to protein degradation or altered phosphorylation states.[2]
-
Gel Electrophoresis and Transfer: Issues like uneven gel polymerization, improper transfer conditions, or air bubbles can lead to distorted or artifactual bands.[6]
-
Blocking and Washing: Insufficient blocking or inadequate washing can result in high background and non-specific bands.[7]
-
Q2: How can I systematically troubleshoot the cause of these unexpected bands?
A logical, step-by-step approach is the best way to identify the source of the problem.
Step 1: Verify On-Target Effect of this compound
First, confirm that your inhibitor is active and engaging its target. A reliable positive control is to probe for the phosphorylation of STAT1 at serine 727 (pSTAT1 S727), a known substrate of CDK8.[5] Treatment with an effective CDK8 inhibitor should result in a dose-dependent decrease in the pSTAT1 S727 signal, while total STAT1 levels remain unchanged.
Step 2: Address Potential Biological Causes
If the on-target effect is confirmed, the unexpected bands are likely due to biological changes.
-
Consult Protein Databases: Use resources like UniProt to check for known isoforms, splice variants, and post-translational modifications of your target protein.
-
Literature Review: Search for literature that describes how CDK8 inhibition affects your protein of interest or related pathways.
-
Use a Structurally Different CDK8/19 Inhibitor: To distinguish on-target from off-target effects, treat your cells with another potent and selective CDK8/19 inhibitor that has a different chemical structure. If the unexpected bands are still present, it is more likely an on-target effect.[8]
-
Genetic Knockdown/Knockout: If available, use siRNA or CRISPR to knock down or knock out CDK8 and/or CDK19. If the phenotype is replicated, it confirms an on-target effect.
Step 3: Optimize Your Western Blot Protocol
If the issue persists, revisit your Western blotting technique.
-
Antibody Titration: Perform a dot blot or a series of Western blots with varying concentrations of your primary and secondary antibodies to find the optimal dilution that minimizes non-specific binding.[9]
-
Blocking and Washing: Optimize your blocking conditions by trying different blocking agents (e.g., 5% BSA instead of non-fat dry milk, especially for phospho-antibodies) and increasing the duration and number of washes.[10]
-
Controls:
-
Secondary Antibody Only Control: Run a lane with your lysate but incubate the blot only with the secondary antibody to check for non-specific binding.
-
Positive and Negative Lysate Controls: Use cell lysates known to express or not express your target protein to validate antibody specificity.
-
FAQs: Unexpected Bands with this compound Treatment
Q: Is this compound expected to change the total protein level of my target?
A: this compound is a kinase inhibitor and is not expected to directly alter the expression of its target proteins.[5] However, CDK8 regulates the transcription of numerous genes, so prolonged treatment could indirectly lead to changes in the expression levels of some proteins.[1] Always probe for the total protein level of your target as a control.
Q: Could the unexpected bands be off-target effects of this compound?
A: While some CDK8 inhibitors are highly selective, off-target effects are always a possibility, especially at higher concentrations.[8] The most likely off-target for a selective CDK8 inhibitor is its close homolog, CDK19.[11] Performing a kinome scan can provide a detailed profile of the inhibitor's selectivity. Without specific data for this compound, using a structurally different inhibitor is a good strategy to investigate potential off-target effects.[8]
Q: I see a band at a higher molecular weight after treatment. What could this be?
A: A higher molecular weight band could indicate post-translational modifications such as phosphorylation, ubiquitination, or SUMOylation.[2] It could also be due to the antibody detecting a different isoform or a protein complex that is stabilized upon CDK8 inhibition.
Q: I see a band at a lower molecular weight after treatment. What does this suggest?
A: Lower molecular weight bands often indicate protein degradation or cleavage.[3] Ensure you are using fresh samples and that your lysis buffer contains a sufficient concentration of protease inhibitors.[2]
Data Presentation
Table 1: Selectivity Profile of Representative CDK8/19 Inhibitors
Understanding the selectivity of your inhibitor is crucial for interpreting results. While a detailed kinome scan for this compound is not publicly available, this table presents data for other well-characterized CDK8/19 inhibitors to illustrate the concept of selectivity.
| Inhibitor | Primary Targets | IC50 (CDK8) | IC50 (CDK19) | Known Off-Targets (>80% inhibition at tested conc.) | Kinase Panel Size | Reference |
| CCT251545 | CDK8/19 | 1.6 nmol/L | 1.9 nmol/L | Haspin (99% inhib. at 300 nM) | 456 | [8] |
| T-474 | CDK8/19 | 1.6 nmol/L | 1.9 nmol/L | Haspin | 456 | [8] |
| Cortistatin A | CDK8/19 | 12 nmol/L | Not specified | ROCK1, ROCK2 | ~400 | [1] |
| P162-0948 | CDK8 | 50.4 nM | Not specified | None with >50% inhib. at 100 nM | 60 | [8] |
Note: This data is for illustrative purposes. The off-target profile is highly dependent on the inhibitor's structure and the concentration used.
Table 2: Potential Downstream Effects of CDK8 Inhibition
Inhibition of CDK8 can lead to changes in the phosphorylation status of its substrates. This table lists some known CDK8 substrates identified through phosphoproteomic studies. Changes in the phosphorylation of these proteins could be investigated by Western blot.
| Protein Substrate | Function | Potential Western Blot Observation | Reference |
| STAT1 (Ser727) | Transcription factor in interferon signaling | Decreased phosphorylation | [5] |
| MED13 | Mediator complex subunit | Altered phosphorylation | [1] |
| HCFC1 | Transcriptional coactivator | Altered phosphorylation | [1] |
| Multiple Transcription Factors | Gene expression regulation | Changes in phosphorylation status | [1] |
| Chromatin-associated proteins | Chromatin remodeling | Changes in phosphorylation status | [1] |
| DNA repair proteins | DNA damage response | Changes in phosphorylation status | [1] |
Experimental Protocols
Detailed Protocol: Western Blotting After Kinase Inhibitor Treatment
This protocol provides a general workflow for performing Western blot analysis after treating cells with a kinase inhibitor like this compound.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Include positive and negative controls where applicable (e.g., cells treated with a known activator of a downstream pathway).
-
-
Cell Lysis:
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature. For non-phosphorylated targets, 5% non-fat dry milk can be used.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
To probe for total protein or a loading control on the same blot, the membrane can be stripped using a mild stripping buffer and then re-blocked and re-probed with the appropriate antibody.
-
Mandatory Visualization
Diagrams
Caption: Simplified CDK8 signaling pathway and points of regulation.
Caption: Standard experimental workflow for Western blotting.
Caption: Troubleshooting flowchart for unexpected Western blot bands.
References
- 1. Identification of Mediator kinase substrates in human cells using cortistatin A and quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
- 7. bosterbio.com [bosterbio.com]
- 8. benchchem.com [benchchem.com]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: CDK8-IN-18 and STAT1 Phosphorylation
This technical support center provides troubleshooting guidance for researchers encountering a lack of STAT1 phosphorylation inhibition when using CDK8-IN-18.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between CDK8 and STAT1 phosphorylation?
A1: Cyclin-dependent kinase 8 (CDK8) has been identified as a key regulator of STAT1 activity. Specifically, upon stimulation with interferon-γ (IFNγ), CDK8, as part of the Mediator complex, phosphorylates STAT1 on the serine 727 residue (S727) in its transactivation domain. This phosphorylation event is crucial for modulating STAT1-mediated gene transcription. Therefore, it is expected that a potent CDK8 inhibitor like this compound would reduce or block STAT1 S727 phosphorylation.
Q2: I am not observing inhibition of STAT1 phosphorylation with this compound. What are the possible reasons?
A2: There are several potential reasons why this compound may not be inhibiting STAT1 phosphorylation in your experiment. These can be broadly categorized as:
-
Experimental Setup and Protocol: Issues with inhibitor concentration, treatment time, cell line selection, or the specific assay used.
-
Biological Complexity: The presence of alternative signaling pathways leading to STAT1 phosphorylation or phosphorylation at a different site than the one being assayed.
-
Inhibitor Characteristics: Problems with the inhibitor's stability, solubility, or cell permeability.
-
Off-Target Effects: While less likely to cause a lack of inhibition, off-target effects can complicate data interpretation.
This guide will walk you through troubleshooting each of these possibilities.
Troubleshooting Guide
If you are not observing the expected inhibition of STAT1 phosphorylation with this compound, consult the following troubleshooting table.
| Potential Issue | Recommended Action | Rationale |
| Inhibitor Concentration | Perform a dose-response experiment with a range of this compound concentrations. | The effective concentration can vary between cell lines and experimental conditions. A full dose-response curve is necessary to determine the optimal inhibitory concentration in your system. |
| Treatment Duration | Conduct a time-course experiment, treating cells with the inhibitor for varying durations before and during stimulation. | The kinetics of CDK8 inhibition and its effect on STAT1 phosphorylation may vary. It is important to identify the optimal time window for observing the inhibitory effect. |
| Cell Line Specificity | Verify that your cell line expresses CDK8 and that the IFNγ/JAK/STAT pathway is active. Consider testing the inhibitor in a different, well-characterized cell line. | The expression levels of CDK8 and other pathway components can differ between cell lines, influencing the inhibitor's effect. |
| Phosphorylation Site Specificity | Ensure your antibody is specific for phospho-STAT1 at Serine 727 (S727). Tyrosine 701 (Y701) phosphorylation is mediated by JAKs, not CDK8. | CDK8 specifically phosphorylates STAT1 at S727. If you are probing for pY701, a CDK8 inhibitor is not expected to have a direct effect. |
| Alternative Signaling Pathways | Investigate the potential involvement of other kinases that can phosphorylate STAT1 at S727, such as p38 MAPK, especially in response to stress stimuli. | In certain contexts, other kinases can compensate for CDK8 inhibition or be the primary drivers of S727 phosphorylation. |
| Inhibitor Stability and Solubility | Prepare fresh stock solutions of this compound and ensure it is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture media. | The inhibitor may degrade over time or precipitate out of solution, leading to a loss of activity. |
| Off-Target Effects | Use a structurally different CDK8 inhibitor as a control. If both inhibitors fail to inhibit STAT1 phosphorylation, the issue is less likely to be an off-target effect of this compound. | This helps to confirm that the lack of effect is not due to an unexpected interaction of the specific chemical scaffold of this compound. |
Experimental Protocols
Protocol: Western Blotting for Phospho-STAT1 (S727) Inhibition
This protocol provides a general framework for assessing the effect of this compound on IFNγ-induced STAT1 S727 phosphorylation.
-
Cell Culture and Plating:
-
Culture your chosen cell line to ~70-80% confluency.
-
Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
-
Inhibitor Treatment and Stimulation:
-
Prepare fresh dilutions of this compound in serum-free media from a concentrated stock solution.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of IFNγ (e.g., 10 ng/mL) for 20-30 minutes.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT1 (S727).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total STAT1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Visualizations
Signaling Pathway
Technical Support Center: Enhancing the Efficacy of CDK8-IN-18 in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of the CDK8 inhibitor, CDK8-IN-18, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19.[1] These kinases are components of the Mediator complex, a critical regulator of transcription by RNA Polymerase II.[1] By inhibiting the kinase activity of CDK8/19, this compound can modulate the expression of genes involved in various cellular processes, including cell proliferation, differentiation, and survival.[1] Its mechanism involves competing with ATP for binding to the kinase domain of CDK8 and CDK19.[1]
Q2: Why am I observing low potency of this compound in my cell-based assay compared to its biochemical IC50?
This is a common observation with many kinase inhibitors. Several factors can contribute to this discrepancy:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Compound Instability or Degradation: this compound might be unstable in the cell culture medium over the long incubation periods required for some assays.[2]
-
Efflux Pumps: The compound could be actively transported out of the cells by efflux pumps like P-glycoprotein.
-
High Protein Binding: this compound may bind to proteins in the serum of the cell culture medium, reducing its free, active concentration.
-
Off-Target Effects: At higher concentrations, the compound might have off-target effects that mask its specific activity.[3]
Q3: How can I confirm that this compound is engaging its target (CDK8) in my cells?
The most direct method is to perform a Western blot analysis to assess the phosphorylation status of a known downstream substrate of CDK8. A widely used and reliable biomarker for CDK8 activity is the phosphorylation of STAT1 at serine 727 (pSTAT1 S727).[4][5] A reduction in the levels of pSTAT1 (S727) upon treatment with this compound would indicate successful target engagement.[4]
Q4: What are the key signaling pathways affected by this compound?
CDK8 is a crucial regulator of several signaling pathways implicated in cancer and other diseases. Inhibition of CDK8 by this compound can impact:
-
Wnt/β-catenin Pathway: CDK8 is known to be a coactivator of β-catenin-dependent transcription.[6]
-
STAT Signaling: CDK8 directly phosphorylates STAT1, modulating its transcriptional activity.[4][6]
-
TGF-β Signaling: CDK8 can phosphorylate SMAD proteins, key components of the TGF-β pathway.
-
Notch Signaling: CDK8 is involved in the regulation of the Notch intracellular domain.[4]
Q5: What are some common causes of inconsistent results between experiments?
Inconsistency in results can arise from several sources:
-
Compound Handling: Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to degradation.[2]
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can affect cellular response.
-
Assay Performance: Inconsistent incubation times, reagent concentrations, or even the specific batch of reagents can introduce variability.
Troubleshooting Guides
Issue 1: Low or No Observed Efficacy of this compound
| Possible Cause | Troubleshooting Steps |
| Compound Inactivity/Degradation | 1. Prepare fresh dilutions of this compound from a frozen stock for each experiment.[2] 2. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[2] 3. Verify the purity and integrity of the compound if possible. |
| Poor Solubility/Precipitation | 1. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid toxicity and precipitation. 2. Prepare working solutions by serial dilution in pre-warmed medium to minimize precipitation. 3. Visually inspect the medium for any signs of compound precipitation after dilution. |
| Incorrect Concentration Range | 1. Perform a dose-response experiment over a wide range of concentrations (e.g., from picomolar to micromolar) to determine the optimal working concentration for your specific cell line. |
| Cell Line Insensitivity | 1. Confirm that your cell line expresses CDK8 and is dependent on its activity for the phenotype being measured. This can be done by checking publicly available databases or by using genetic knockdown (siRNA/shRNA) of CDK8 as a positive control.[7] 2. Consider screening a panel of different cell lines to find a more sensitive model. |
Issue 2: High Background or Suspected Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| High Inhibitor Concentration | 1. Lower the concentration of this compound to a range where on-target effects are observed without significant toxicity. 2. Use the lowest effective concentration determined from your dose-response curve. |
| Non-Specific Compound Effects | 1. Include a structurally related but inactive control compound in your experiments to differentiate specific from non-specific effects. 2. Use a structurally distinct CDK8 inhibitor to see if it phenocopies the effects of this compound.[3] This strengthens the evidence for an on-target effect. |
| Assay Interference | 1. Run control experiments without cells to check if this compound interferes with the assay readout (e.g., absorbance, fluorescence, luminescence). 2. If interference is observed, consider using an alternative assay with a different detection method. |
Quantitative Data Summary
The following tables provide a template for summarizing the efficacy of CDK8 inhibitors in various cancer cell lines. Researchers should populate these tables with their own experimental data for this compound.
Table 1: Anti-proliferative Activity of CDK8 Inhibitors in Cancer Cell Lines (GI50, nM)
| Cell Line | Cancer Type | CDK8/19i (Compound 2) IC50 (µM) | T-474 IC50 (nmol/L) | T-418 IC50 (nmol/L) |
| OCI-Ly3 | Hematological | < 1 | - | - |
| HBL-1 | Hematological | < 1 | - | - |
| MV-4-11B | Hematological | < 1 | - | - |
| KG1 | Hematological | < 1 | - | - |
| MM1R | Hematological | < 1 | - | - |
| VCaP | Prostate | - | 1.6 (CDK8) / 1.9 (CDK19) | 23 (CDK8) / 62 (CDK19) |
| Data for CDK8/19i (Compound 2) from[8]. Data for T-474 and T-418 from[9]. |
Table 2: Inhibition of Target Gene Expression by CDK8/19 Inhibitors (IC50, nM)
| Cell Line | Gene | SNX631 IC50 (nM) |
| HEK293 | TNFα-induced genes | 7-11 |
| Data for SNX631 from[10]. |
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8 Method)
This protocol outlines the steps to determine the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO only) wells.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours).[11]
-
-
Viability Assessment:
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the GI50 value.
-
Protocol 2: Western Blot for pSTAT1 (S727) Target Engagement
This protocol describes how to measure the effect of this compound on the phosphorylation of its downstream target, STAT1.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-pSTAT1 (S727) and anti-total STAT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.[5]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[5]
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody against pSTAT1 (S727) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Re-probing:
-
Strip the membrane and re-probe for total STAT1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the pSTAT1 signal to the total STAT1 signal.
-
Visualizations
Signaling Pathways
Caption: this compound inhibits CDK8, which modulates Wnt and STAT signaling pathways.
Experimental Workflow
Caption: Workflow for assessing this compound efficacy in cell-based assays.
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. apexbt.com [apexbt.com]
dealing with low solubility of CDK8-IN-18 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for handling the low aqueous solubility of the selective CDK8 inhibitor, CDK8-IN-18, and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound, also identified as ZINC584617986, is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key transcriptional regulator involved in various cancers.[1][2] Like many kinase inhibitors, this compound is a hydrophobic molecule, leading to poor solubility in aqueous solutions such as cell culture media and buffers. This low solubility can cause the compound to precipitate, leading to inaccurate experimental results and poor bioavailability in vivo.[3][4]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The standard and most effective solvent for creating a high-concentration stock solution of this compound and similar CDK8 inhibitors is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[4][5] It is critical to use fresh DMSO, as it is hygroscopic and absorbed water can negatively impact compound solubility.[5]
Q3: My this compound precipitated when I diluted the DMSO stock into my aqueous buffer. What causes this and how can I prevent it?
This common issue, often called "precipitation upon dilution" or "crashing out," occurs because the compound's solubility limit is exceeded when the high-concentration DMSO stock is introduced into the aqueous environment.[4][6] To prevent this, a serial dilution approach is recommended. First, create an intermediate dilution of your stock in pre-warmed cell culture medium, and then prepare your final working concentrations from this intermediate solution. Gentle mixing is crucial, as vigorous vortexing can promote precipitation.[3]
Q4: What is the maximum final DMSO concentration permissible in my cell-based assays?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture should be kept as low as possible, typically at or below 0.5%.[4] It is essential to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your compound-treated cells.[4]
Q5: How should I store my this compound stock solution?
For long-term stability, DMSO stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5][7] These aliquots should be stored at -20°C or -80°C.[4]
Troubleshooting Guide: Low Aqueous Solubility
This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.
Issue 1: Compound Precipitates Upon Dilution in Aqueous Media
-
Visual Cue: Cloudiness, visible particles, or a film appears in the medium after adding the DMSO stock.
-
Troubleshooting Workflow:
A stepwise workflow for troubleshooting precipitation. -
Recommended Solutions:
-
Optimize Dilution Technique: Always perform a serial dilution. Avoid adding the highly concentrated DMSO stock directly into the final aqueous volume. Ensure the culture medium is pre-warmed to 37°C before adding the inhibitor.[3][4]
-
Sonication: After dilution, briefly sonicate the solution in a water bath. This can break down small aggregates and improve dissolution.[4]
-
Gentle Warming: Gently warming the solution to 37°C can aid solubility. However, be cautious with temperature-sensitive compounds.[4]
-
Increase Final DMSO Concentration: While keeping it below toxic levels (generally <0.5%), a slightly higher DMSO concentration may be necessary. Always run a parallel vehicle control.[4]
-
Use of Surfactants: For certain applications, adding a low concentration (e.g., 0.01-0.1%) of a biocompatible surfactant like Tween-80 can help maintain the compound's solubility.[6]
-
Issue 2: Poor Bioavailability or Inconsistent Results in In Vivo Studies
-
Symptom: Low and variable absorption of the compound after oral administration.
-
Cause: Poor aqueous solubility in gastrointestinal fluids limits absorption into systemic circulation.[6]
-
Recommended Solutions:
-
Co-solvent Formulations: Use a multi-component vehicle to maintain solubility. A common formulation for preclinical studies involves a combination of DMSO, polyethylene (B3416737) glycol (e.g., PEG300), a surfactant like Tween-80, and saline.[4][6]
-
Cyclodextrin Complexation: Encapsulating the inhibitor in a cyclodextrin molecule (e.g., Hydroxypropyl-β-cyclodextrin or SBE-β-CD) can significantly enhance aqueous solubility by forming a more water-soluble inclusion complex.[6]
-
Quantitative Data Summary
Since specific solubility data for this compound is not publicly available, the following tables provide data for structurally related and commercially available CDK8 inhibitors. This information can serve as a valuable reference for formulation development.
Table 1: Solubility of CDK8 Inhibitors in Common Solvents
| Compound | Molecular Weight ( g/mol ) | Solvent | Max Concentration (Mass) | Max Concentration (Molar) | Notes |
|---|---|---|---|---|---|
| CDK8/19-IN-1 | 430.50 | DMSO | 50 mg/mL | 116.14 mM | Sonication may be required.[4] |
| CDK8-IN-4 | 330.38 | DMSO | ≥ 2.5 mg/mL | 7.57 mM | - |
| CDK8/19i | 253.30 | DMSO | 25.33 mg/mL | 100 mM | - |
| CDK8/19i | 253.30 | Ethanol | 25.33 mg/mL | 100 mM |[8] |
Table 2: Example Formulations for In Vivo Studies
| Compound | Formulation | Achievable Concentration | Application |
|---|---|---|---|
| CDK8-IN-4 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Oral Gavage |
| CDK8-IN-4 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Oral Gavage |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the required amount of the inhibitor.
-
Calculate: Determine the volume of DMSO needed. For a compound with a molecular weight of 400 g/mol , you would need 4 mg to make 1 mL of a 10 mM solution.
-
Dissolve: Add the calculated volume of high-purity, anhydrous DMSO to the powder in a sterile microcentrifuge tube.
-
Mix: Vortex the solution thoroughly. If the compound does not fully dissolve, place the tube in a water bath sonicator for 5-10 minutes.[4]
-
Inspect: Visually confirm that the solution is clear and free of any particulate matter.
-
Store: Aliquot into single-use vials and store at -20°C or -80°C.[4]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thaw: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Pre-warm: Warm the required volume of your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.
-
Prepare Intermediate Dilution: To avoid precipitation, first prepare an intermediate dilution. For example, add 10 µL of the 10 mM stock to 990 µL of pre-warmed medium to get a 100 µM solution. Mix gently by pipetting or inverting the tube.[3]
-
Prepare Final Dilutions: Use the intermediate solution to prepare your final working concentrations in pre-warmed medium.
-
Vehicle Control: Prepare a vehicle control by performing the same dilution steps with DMSO that does not contain the inhibitor. The final DMSO concentration must be identical across all conditions.
Protocol 3: Formulation with a Co-solvent System for In Vivo Studies
This protocol is based on a common vehicle used for poorly soluble inhibitors.[4][6]
-
Dissolve in DMSO: Weigh the required amount of this compound and dissolve it completely in the required volume of DMSO (e.g., 10% of the final volume).
-
Add Co-solvent: Add the required volume of PEG300 (e.g., 40% of the final volume) to the DMSO solution and vortex until the mixture is homogeneous.
-
Add Surfactant: Add the required volume of Tween-80 (e.g., 5% of the final volume) and vortex again until the solution is clear.
-
Add Aqueous Phase: Slowly add sterile saline or water (e.g., 45% of the final volume) dropwise while continuously vortexing to bring the formulation to the final volume.
-
Administration: This formulation should be prepared fresh daily before administration.
CDK8 Signaling Pathway
CDK8 is a component of the Mediator complex, which acts as a bridge between gene-specific transcription factors and the RNA Polymerase II (Pol II) machinery. By phosphorylating various substrates, including transcription factors (e.g., STAT1, SMADs, NOTCH) and Pol II, CDK8 can either activate or repress gene expression. CDK8 inhibitors block this kinase activity, thereby modulating these transcriptional programs.[9][10]
References
- 1. amsbio.com [amsbio.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CDK8/19i | Transcriptional CDKs | Tocris Bioscience [tocris.com]
- 9. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 10. Gene - CDK8 [maayanlab.cloud]
how to prevent CDK8-IN-18 degradation in stock solutions
A Guide to Handling and Storage of CDK8-IN-18
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing the CDK8 inhibitor, this compound. Below you will find frequently asked questions (FAQs) and troubleshooting advice to ensure the stability and efficacy of your stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound and similar kinase inhibitors is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Due to the hydrophobic nature of many kinase inhibitors, DMSO is an effective solvent for achieving high-concentration stock solutions. It is crucial to use a fresh or properly stored bottle of anhydrous DMSO as it is hygroscopic and absorbed water can promote compound degradation.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure the long-term stability of your this compound stock solution, it is highly recommended to:
-
Aliquot: Prepare single-use aliquots to minimize repeated freeze-thaw cycles, which can lead to degradation.
-
Storage Temperature: Store the aliquoted stock solutions at -20°C for short-term storage and -80°C for long-term storage.
-
Protect from Light and Moisture: Store vials in the dark and ensure they are tightly sealed to prevent exposure to light and moisture.
Q3: How long can I store this compound stock solutions?
Q4: My experimental results are inconsistent. Could my this compound stock solution be degraded?
A4: Yes, inconsistent results, such as a loss of inhibitory activity, can be a sign of compound degradation. Several factors can contribute to this, including:
-
Improper storage conditions (e.g., storage at 4°C or room temperature).
-
Multiple freeze-thaw cycles.
-
Use of non-anhydrous DMSO.
-
Exposure to light.
If you suspect degradation, it is recommended to prepare a fresh stock solution from solid compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Cloudy or Precipitated Stock Solution | The compound has precipitated out of solution, possibly due to low temperatures or exceeding its solubility limit. | Gently warm the vial to 37°C and vortex or sonicate briefly to redissolve the compound. If the precipitate persists, the solution may be supersaturated or degraded. |
| Inconsistent Biological Activity | The effective concentration of the inhibitor is lower than expected due to degradation. | Prepare a fresh stock solution from the solid compound using anhydrous DMSO and store it in single-use aliquots at -80°C. |
| Precipitation Upon Dilution in Aqueous Media | The inhibitor's low aqueous solubility is causing it to precipitate when transferred from a high-concentration DMSO stock. | To minimize precipitation, add the DMSO stock to your aqueous buffer or cell culture medium in a stepwise or dropwise manner while gently vortexing. Ensure the final DMSO concentration remains low (typically <0.5%) to avoid solvent-induced toxicity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of a CDK8 Inhibitor in DMSO
This protocol provides a general procedure. The molecular weight of the specific inhibitor is required for accurate calculations.
Materials:
-
CDK8 inhibitor (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: Determine the mass of the inhibitor needed to prepare the desired volume and concentration. For a hypothetical inhibitor with a molecular weight of 500 g/mol , to make 1 mL of a 10 mM stock solution:
-
Mass (g) = 0.010 mol/L * 1 x 10⁻³ L * 500 g/mol = 0.005 g = 5 mg
-
-
Dissolution: Carefully weigh 5 mg of the inhibitor and transfer it to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Solubilization: Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, a brief sonication in a water bath may be used to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, low-adhesion microcentrifuge tubes. Store the aliquots at -80°C, protected from light.
Protocol 2: General Procedure for Assessing Compound Stability by HPLC
This protocol outlines a general method to evaluate the stability of a CDK8 inhibitor in a stock solution over time.
Materials:
-
CDK8 inhibitor stock solution in DMSO
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade acetonitrile (B52724) (ACN) and water
-
Formic acid or other suitable mobile phase modifier
Procedure:
-
Method Development: Develop an HPLC method that can separate the parent inhibitor from potential degradation products. A typical starting point is a gradient elution on a C18 column with a mobile phase consisting of water and ACN, both containing 0.1% formic acid.
-
Time-Zero Analysis: Immediately after preparing the stock solution, inject an aliquot onto the HPLC system to obtain the initial chromatogram. The peak area of the parent compound at time zero will serve as the baseline.
-
Incubation: Store the stock solution under the desired conditions to be tested (e.g., room temperature, 4°C, -20°C, exposure to light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), inject an aliquot of the stored solution onto the HPLC system.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the time-zero value. A decrease in the parent peak area and the appearance of new peaks are indicative of degradation. The percentage of the remaining parent compound can be calculated as: (Peak Area at Time X / Peak Area at Time Zero) * 100%
Signaling Pathways and Workflows
Important Note on Visualizations: The chemical structure of this compound (also known as ZINC584617986) is not publicly available in chemical databases. Without the specific structure, it is not possible to create a scientifically accurate diagram of its potential degradation pathways. The following diagrams represent general concepts relevant to the handling and analysis of kinase inhibitors.
Caption: A generalized workflow for the preparation and use of kinase inhibitor stock solutions.
Technical Support Center: CDK8-IN-18 and Kinome Profiling
Disclaimer: Publicly available kinome profiling data specifically for "CDK8-IN-18" is limited. This guide utilizes data for the well-characterized and highly selective CDK8/CDK19 inhibitor, CCT251545 , as a representative example to illustrate potential off-target effects and guide experimental troubleshooting. CCT251545 is a potent tool for exploring the roles of CDK8 and CDK19.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CDK8 inhibitors like CCT251545?
CDK8 inhibitors, such as CCT251545, are designed to block the kinase activity of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19.[1][2] These kinases are components of the Mediator complex, which regulates the activity of RNA polymerase II, thereby controlling gene transcription.[4] By inhibiting CDK8/19, these compounds can modulate various signaling pathways, including the Wnt/β-catenin and STAT1 pathways, which are often dysregulated in cancer.[3][4]
Q2: What are the known on-target and primary off-target effects of a selective CDK8 inhibitor like CCT251545?
CCT251545 is a potent inhibitor of both CDK8 and CDK19.[1][2] Kinome profiling has demonstrated its high selectivity.[1][2] In a broad panel of 293 kinases, CCT251545 at a 1 µM concentration inhibited only six kinases by more than 50%.[1] The most notable off-targets identified are GSK3α, GSK3β, and PRKCQ.[2][5]
Kinome Profiling Data for CCT251545 (Representative CDK8 Inhibitor)
The following table summarizes the inhibitory activity of CCT251545 against its primary targets and key off-targets.
| Target Kinase | Assay Type | Potency (IC50) | % Inhibition @ 1µM | Reference |
| CDK8 | Biochemical Assay | 7 nM | 92.3% | [1][2] |
| CDK19 | Biochemical Assay | 6 nM | Not Reported | [1][2] |
| GSK3α | Biochemical Assay | 462 nM | >50% | [1][2][5] |
| GSK3β | Biochemical Assay | 690 nM | >50% | [1][2][5] |
| PRKCQ | Biochemical Assay | 122 nM | >50% | [1][2][5] |
| MKK7β | Not Specified | Not Reported | 68% | [5] |
| LCK | Biochemical Assay | >10,000 nM | <50% | [1] |
| PKG1β | Biochemical Assay | >10,000 nM | <50% | [1] |
Troubleshooting Guide for Kinome Profiling Experiments
Issue 1: I am observing unexpected or inconsistent cellular phenotypes after treating with a CDK8 inhibitor.
-
Potential Cause: This could be due to off-target effects, issues with compound stability or potency, or cell-line-specific responses.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Verify that the inhibitor is binding to CDK8 in your cells at the concentrations used. A common method is to measure the phosphorylation of a known CDK8 substrate, such as STAT1 at serine 727 (pSTAT1-Ser727).[4] A reduction in this phosphorylation indicates on-target activity.
-
Assess Kinase Selectivity: If not already done, evaluate the inhibitor against a broad kinase panel to identify potential off-target interactions that might explain the phenotype.
-
Use a Structurally Distinct Inhibitor: Corroborate your findings using a second, structurally different CDK8 inhibitor. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Check Compound Stability: Assess the stability of your inhibitor in the cell culture media over the course of your experiment. Degradation can lead to a loss of effective concentration.
-
Issue 2: My in vitro kinase assay results show high variability between replicates.
-
Potential Cause: High variability often points to technical errors in assay execution, such as pipetting inaccuracies or reagent instability.
-
Troubleshooting Steps:
-
Pipetting Technique: Ensure all pipettes are properly calibrated. For small volumes or viscous solutions, consider using reverse pipetting techniques. Prepare a master mix of reagents to minimize well-to-well variation.
-
Reagent Stability: Ensure that the kinase, substrate, and ATP have been stored correctly and have not undergone multiple freeze-thaw cycles.
-
Assay Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents. Consider not using the outer wells for experimental data or filling them with buffer to create a humidified barrier.
-
Mixing: Ensure thorough but gentle mixing of reagents in the wells to avoid localized concentration differences.
-
Issue 3: The inhibitor is potent in my biochemical assay but shows significantly lower activity in cell-based assays.
-
Potential Cause: This is a common challenge in drug development and can be attributed to several factors.
-
Troubleshooting Steps:
-
Cell Permeability: Determine if the inhibitor can effectively cross the cell membrane. Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can be used.
-
High Intracellular ATP: In vitro kinase assays are often performed at low ATP concentrations, which can overestimate inhibitor potency. Cellular ATP levels are much higher (in the millimolar range). Consider performing the in vitro kinase assay with ATP concentrations closer to physiological levels (1-10 mM) to better reflect the cellular environment.
-
Efflux Pumps: The inhibitor may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. This can be tested using efflux pump inhibitors.
-
Experimental Protocols
1. Kinome Profiling using a Competition Binding Assay (e.g., KINOMEscan™)
This method quantitatively measures the interaction of a test compound with a large panel of kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
-
Generalized Protocol:
-
Immobilization: An affinity resin is generated by treating streptavidin-coated magnetic beads with a biotinylated, active-site directed ligand.
-
Competition: The DNA-tagged kinases are incubated with the affinity resin and the test compound at a specified concentration (e.g., 1 µM for single-point screening or in a dose-response format for Kd determination).
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase remaining bound to the beads is quantified by qPCR using primers specific for the DNA tag.
-
Data Analysis: Results are typically reported as "percent of control" (%Ctrl), where the control is a DMSO-treated sample. A lower %Ctrl value indicates stronger binding of the compound to the kinase.
-
2. CDK8/Cyclin C Enzymatic Assay (e.g., using ADP-Glo™)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified CDK8.
-
Principle: A purified recombinant CDK8/Cyclin C enzyme is incubated with a substrate and ATP. The inhibitor's potency is determined by its ability to reduce the phosphorylation of the substrate. The amount of ADP produced is measured via a luminescence-based reaction.
-
Generalized Protocol:
-
Reaction Setup: In a 96-well or 384-well plate, add the test compound at various concentrations, the purified CDK8/Cyclin C enzyme, a specific substrate peptide, and ATP in a kinase assay buffer.
-
Kinase Reaction: Incubate the mixture to allow the phosphorylation reaction to proceed. Ensure the reaction is in the linear range.
-
ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
-
Visualizations
References
Technical Support Center: Interpreting Unexpected Results from CDK8-IN-18 Experiments
This technical support center is designed for researchers, scientists, and drug development professionals utilizing CDK8-IN-18, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). Given the intricate and context-dependent role of the CDK8/Mediator kinase complex in transcriptional regulation, experimental outcomes can sometimes be unexpected. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation assistance to help you navigate your this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the kinase activity of Cyclin-Dependent Kinase 8 (CDK8). CDK8 is a component of the kinase module of the Mediator complex, which plays a crucial role in regulating the activity of RNA Polymerase II and, consequently, gene transcription.[1][2] Depending on the cellular context and the specific gene, CDK8 can function as both a coactivator and a corepressor of transcription.[1] Its activity is implicated in various signaling pathways essential for cell proliferation and survival, such as the Wnt/β-catenin, p53, and STAT signaling pathways.[1]
Q2: Why might I not observe the expected phenotype in my cancer cell line after treatment with a CDK8 inhibitor?
A2: Several factors could contribute to a lack of a significant phenotype:
-
Functional Redundancy with CDK19: CDK8 has a closely related paralog, CDK19, which can function redundantly.[1] In some cell lines, inhibiting both CDK8 and CDK19 is necessary to observe a pronounced effect on cell proliferation.[1][3]
-
Context-Dependent Function: The role of CDK8 is highly dependent on the specific cancer type and its underlying genetic landscape.[1] In certain contexts, CDK8 may even have tumor-suppressive functions.[1]
-
Kinase-Independent Functions: Some functions of the CDK8/CDK19 module may not rely on their kinase activity. In such cases, a kinase inhibitor like this compound would not be expected to have an effect.[1][4]
-
Cell Line Specificity: The dependence of cell proliferation and survival on CDK8 can vary significantly between different cell lines.[1]
Q3: My results with this compound differ from published data using other CDK8 inhibitors. What could be the reason?
A3: Discrepancies between the effects of different CDK8 inhibitors can arise from:
-
Potency and IC50 Values: Different inhibitors possess varying potencies (IC50 values) for CDK8 and CDK19. It is crucial to ensure that the concentration of this compound you are using is appropriate for inhibiting its target in your experimental setup.[1]
-
Experimental Conditions: Minor variations in experimental protocols, cell culture conditions, or the specific assays employed can lead to different outcomes.[1]
-
Off-Target Effects: While some CDK8 inhibitors are designed for high selectivity, off-target effects can occur, leading to misinterpretation of results.[2]
Q4: How can I confirm that this compound is engaging its target (CDK8) in my cells?
A4: A Cellular Thermal Shift Assay (CETSA) is a robust method to confirm target engagement in intact cells.[1] An increase in the thermal stability of CDK8 in the presence of this compound provides strong evidence of target binding.[1]
Troubleshooting Guides
Issue 1: No effect on cell viability or proliferation.
| Possible Cause | Troubleshooting Steps |
| Incorrect inhibitor concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line.[1] |
| Cell line is not dependent on CDK8/19 activity | Screen a panel of different cell lines to identify those that are sensitive to CDK8/19 inhibition.[1] |
| Poor compound stability or cellular uptake | Verify the stability of your this compound stock solution. Use a target engagement assay like CETSA to confirm the compound is entering the cells and binding to CDK8.[1] |
| Functional redundancy with CDK19 | Consider using siRNA to knockdown both CDK8 and CDK19 to see if a phenotype emerges.[3] |
Issue 2: Unexpected changes in gene expression.
| Possible Cause | Troubleshooting Steps |
| Context-dependent role of CDK8 | CDK8 can act as both an activator and a repressor of transcription.[1] Analyze the specific genes that are up- or down-regulated to understand the affected pathways in your model system.[1] |
| Off-target effects of the inhibitor | Compare the gene expression profile with that obtained from CDK8/CDK19 knockdown to differentiate between on-target and off-target effects.[1] |
| Indirect effects | Changes in gene expression may be a secondary or tertiary consequence of CDK8 inhibition. Time-course experiments can help distinguish primary from secondary effects. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in cell culture conditions | Maintain consistent cell passage numbers, confluency, and media formulations between experiments.[1] |
| Inhibitor stock degradation | Prepare fresh inhibitor stock solutions regularly and store them appropriately. Aliquoting the stock can prevent multiple freeze-thaw cycles. |
| Assay variability | Ensure that all assay parameters (e.g., incubation times, reagent concentrations) are kept constant. Include appropriate positive and negative controls in every experiment. |
Data Presentation
Table 1: IC50 Values of Selected CDK8/19 Inhibitors
| Inhibitor | CDK8 IC50 (nM) | CDK19 IC50 (nM) | Reference |
| T-474 | 1.6 | 1.9 | [3] |
| T-418 | 23 | 62 | [3] |
| Compound CR16 | 74.4 | - | [5] |
| Compound #82 | 5 | - | [4] |
Note: Data for this compound is not specified in the provided search results, but this table serves as a template for comparing potencies of different inhibitors.
Experimental Protocols
Western Blotting for p-STAT1 (Ser727) and CDK8
-
Cell Lysis: Culture cells to 70-80% confluency and treat with this compound or a vehicle control for the desired duration. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer them to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-STAT1 (Ser727), total STAT1, CDK8, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
Detection: Wash the membrane three times with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
In Vitro Kinase Assay
-
Reaction Setup: Prepare a reaction mixture containing the CDK8 enzyme, a suitable substrate (e.g., a peptide containing the STAT1 phosphorylation site), and ATP in a kinase buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time.
-
Signal Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using methods like ADP-Glo™, which measures ADP production as an indicator of kinase activity.[1]
-
Data Analysis: Calculate the percent inhibition of CDK8 activity at each inhibitor concentration and determine the IC50 value.[1]
Visualizations
Caption: Role of CDK8 in Wnt and STAT signaling pathways.
Caption: General experimental workflow for this compound studies.
Caption: Logical troubleshooting flow for unexpected results.
References
Technical Support Center: Optimizing CDK8-IN-18 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment time and concentration of CDK8-IN-18 for maximum experimental effect.
Disclaimer: Publicly available, detailed quantitative data and specific protocols for this compound are limited. The information provided herein is based on the known mechanisms of CDK8 inhibition and data from structurally similar or functionally equivalent CDK8 inhibitors. Researchers should use this as a guide and determine the optimal experimental conditions empirically for their specific cell lines and experimental questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19.[1][2] CDK8 is a key component of the Mediator complex, which regulates the activity of RNA Polymerase II and various transcription factors. By inhibiting the kinase activity of CDK8/19, this compound can modulate the expression of genes involved in critical signaling pathways such as Wnt/β-catenin, TGF-β, STAT, and Notch.[3][4][5]
Q2: How should I dissolve and store this compound?
For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is recommended to store this stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. When preparing working concentrations, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your experiment does not exceed a level that affects cell viability (typically <0.1%).
Q3: What is a recommended starting concentration range for this compound?
The optimal concentration of this compound is highly dependent on the cell type and the biological endpoint being measured. Based on data from other potent CDK8 inhibitors, a good starting point for most cell-based assays is a concentration range of 1 nM to 100 nM .[6] It is strongly recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) in your specific cell line.
Q4: What is the optimal treatment time for this compound?
The ideal treatment duration depends on the experimental objective:
-
Short-term (1-6 hours): To observe acute effects on signaling pathways, such as the phosphorylation of direct CDK8 substrates like STAT1.[7]
-
Mid-term (24-72 hours): For assessing effects on cell proliferation, viability, or changes in gene expression. A 72-hour time point is common for cell viability assays.[6][8]
-
Long-term (several days): For differentiation assays or studies on long-term cellular reprogramming. In such cases, consider replenishing the media with fresh inhibitor every 2-3 days to maintain a consistent concentration.
Q5: How can I verify that this compound is engaging its target in my cells?
A common method to confirm target engagement is to measure the phosphorylation of a known downstream substrate of CDK8. A well-established biomarker for CDK8 activity is the phosphorylation of STAT1 at serine 727 (pSTAT1-S727).[9] Treatment with an effective concentration of this compound should lead to a decrease in pSTAT1-S727 levels, which can be detected by Western blotting.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect at expected concentrations | 1. Suboptimal Concentration/Duration: The concentration may be too low or the treatment time too short. 2. Compound Inactivity: Improper storage or degradation of the compound. 3. Cell Line Insensitivity: The chosen cell line may not be dependent on CDK8 signaling for the measured endpoint. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) and a time-course experiment (e.g., 6, 24, 48, 72 hours). 2. Prepare a fresh stock solution of this compound. 3. Confirm target engagement by measuring pSTAT1-S727 levels. Consider using a positive control cell line known to be sensitive to CDK8 inhibition. |
| High Cell Death/Toxicity at Low Concentrations | 1. Off-target Effects: Although selective, high concentrations can lead to off-target activity. 2. Solvent Toxicity: The final DMSO concentration may be too high. | 1. Lower the concentration of this compound and perform a careful dose-response analysis to find the therapeutic window. 2. Ensure the final DMSO concentration is below 0.1% and include a vehicle-only control in your experiments. |
| Inconsistent Results Between Experiments | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or seeding density. 2. Inconsistent Compound Preparation: Errors in serial dilutions. | 1. Standardize your cell culture practices. Use cells within a consistent passage number range and ensure consistent seeding density. 2. Prepare fresh dilutions for each experiment and be meticulous with your pipetting. |
Quantitative Data Summary
The following tables summarize representative data for potent CDK8 inhibitors. Note that these values should be considered as a reference, and the specific values for this compound should be determined experimentally.
Table 1: In Vitro Inhibitory Activity of Representative CDK8 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| MK256 | CDK8/cyclin C | 2.5 | Biochemical | [7] |
| MK256 | CDK19/cyclin C | 3.3 | Biochemical | [7] |
| Cortistatin A | CDK8 module | 12 | Biochemical | [10] |
| Cdk8-IN-4 | CDK8 | 0.2 | Biochemical | [11] |
Table 2: Cellular Activity of Representative CDK8 Inhibitors
| Compound | Cell Line | Endpoint | IC50/GI50 (nM) | Treatment Duration | Reference |
| Cdk8-IN-1 | Various Cancer Cell Lines | Proliferation | 0.43 - 2.5 | 72 hours | [6] |
| SNX631 | Various Cell Lines | Transcription co-factor activity | 7-11 | Not Specified | [12] |
| BI-1347 | B16-F10-luc2 | Tumor Growth Inhibition (in vivo) | 10 mg/kg daily | 23-29 days | [13] |
Experimental Protocols
Protocol 1: Determining the GI50 of this compound using a Cell Viability Assay
This protocol outlines a method to determine the concentration of this compound that causes 50% growth inhibition in a chosen cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment (e.g., 72 hours). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. It is advisable to prepare 2x concentrated solutions.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only) at the same final concentration as your highest inhibitor dose.
-
Incubation: Incubate the cells for the desired duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a reagent like CellTiter-Glo®, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value using non-linear regression.
Protocol 2: Western Blot for Detecting Inhibition of STAT1 Phosphorylation
This protocol allows for the direct assessment of CDK8 target engagement in cells.
-
Cell Culture and Treatment: Culture cells to the desired confluency. Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate cytokine to induce STAT1 phosphorylation (e.g., 10 ng/mL IFN-γ) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against pSTAT1-S727 and total STAT1 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
-
Analysis: Quantify the band intensities and normalize the pSTAT1-S727 signal to the total STAT1 signal.
Visualizations
Caption: Simplified CDK8 signaling pathways and the point of inhibition by this compound.
Caption: A logical workflow for determining the optimal treatment conditions for this compound.
References
- 1. amsbio.com [amsbio.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of novel and potent CDK8 inhibitors for the treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cyclin-Dependent Kinase 8 (CDK8) Inhibitor DCA Promotes a Tolerogenic Chemical Immunophenotype in CD4+ T Cells via a Novel CDK8-GATA3-FOXP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Lack of Response to CDK8-IN-18 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the lack of response to the CDK8 inhibitor, CDK8-IN-18, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets Cyclin-Dependent Kinase 8 (CDK8), a key transcriptional regulator.[1][2] CDK8, along with its close paralog CDK19, is a component of the Mediator complex, which acts as a bridge between transcription factors and RNA polymerase II, thereby controlling gene expression.[3][4][5] By inhibiting the kinase activity of CDK8, this compound can modulate the transcription of genes involved in various cancer-related signaling pathways, including the Wnt/β-catenin, STAT, and TGF-β pathways.[5][6]
Q2: I am not observing a significant decrease in cell viability after treating my cancer cells with this compound. What are the potential reasons?
A lack of response to this compound can stem from several intrinsic and acquired resistance mechanisms within the cancer cells. The primary reasons include:
-
Low CDK8 Dependence: The cancer cell line may not heavily rely on CDK8 activity for its survival and proliferation. The primary oncogenic drivers in these cells might be independent of the signaling pathways regulated by CDK8.[7]
-
CDK19 Redundancy: CDK19 is a close homolog of CDK8 and can often compensate for its function.[4][8] If CDK19 is expressed and active in your cell line, inhibiting CDK8 alone may not be sufficient to elicit a significant anti-cancer effect.[9]
-
Drug Efflux Pumps: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, which act as pumps to actively remove drugs like this compound from the cell, preventing them from reaching their target.[7][10]
-
Activation of Bypass Signaling Pathways: Cancer cells can adapt to CDK8 inhibition by upregulating parallel survival pathways, such as the PI3K/AKT/mTOR pathway, which can promote cell growth and survival independently of CDK8.
-
Pre-existing Mutations: The cancer cells may harbor mutations in the CDK8 gene that prevent the binding of this compound.
Troubleshooting Guide
This guide provides a step-by-step approach to investigate the lack of response to this compound in your cancer cell line experiments.
Problem 1: No significant decrease in cell viability.
| Possible Cause | Suggested Action |
| Incorrect Inhibitor Concentration | Determine the half-maximal inhibitory concentration (IC50) for your specific cell line using a dose-response curve. Test a broad range of concentrations (e.g., 0.1 nM to 10 µM) to ensure you are using an effective dose.[7] |
| Low CDK8 Expression or Dependence | 1. Confirm CDK8 Expression: Use Western blot or qPCR to verify the expression level of CDK8 protein or mRNA in your cell line.[7] 2. Assess CDK8 Dependence: Perform a CDK8 knockdown experiment using siRNA or shRNA to determine if the cells' survival and proliferation are dependent on CDK8.[7] |
| CDK19 Redundancy | 1. Check CDK19 Expression: Analyze the expression of CDK19 at the protein and mRNA levels. 2. Dual Inhibition: Consider using a dual CDK8/CDK19 inhibitor or co-administering this compound with a CDK19 inhibitor.[8][9] |
| Drug Efflux | Co-treat the cells with this compound and an ABC transporter inhibitor, such as verapamil (B1683045) or elacridar, to see if sensitivity is restored.[7][10] |
| Activation of Bypass Pathways | Investigate the activation status of key survival pathways like PI3K/AKT/mTOR using Western blot analysis for phosphorylated forms of key proteins (e.g., p-AKT, p-mTOR). |
Problem 2: Western blot shows no change in downstream targets of CDK8.
| Possible Cause | Suggested Action |
| Inactive Inhibitor | Ensure proper storage and handling of this compound. Prepare fresh stock solutions for each experiment. |
| Suboptimal Assay Conditions | Optimize the inhibitor concentration and treatment duration. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help determine the optimal time point for observing changes in downstream targets. |
| Antibody Issues | Use a validated antibody for your target of interest. Run a positive control to ensure the antibody is working correctly. |
| Target is not a direct CDK8 substrate in your cell line | The regulation of signaling pathways can be cell-type specific. Confirm the link between CDK8 and your target of interest in your specific cellular context through literature review or further experimentation. |
Quantitative Data
Table 1: Inhibitory Activity of Selected CDK8 Inhibitors
| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |
| Senexin A | CDK8 | 280 | Kinase Assay | [3] |
| CDK19 | 310 (Kd) | Kinase Assay | [3] | |
| BI-1347 | CDK8 | 1.1 | Kinase Assay | [3] |
| CDK19 | Potent dual inhibitor | Kinase Assay | [3] | |
| T-474 | CDK8 | 1.6 | Kinase Assay | [8] |
| CDK19 | 1.9 | Kinase Assay | [8] | |
| T-418 | CDK8 | 23 | Kinase Assay | [8] |
| CDK19 | 62 | Kinase Assay | [8] | |
| JH-XVI-178 (15) | CDK8/19 | 2 | STAT1-S727 Phosphorylation | [1] |
| Cdk8-IN-1 | CDK8/19 | Not specified | [5] |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
This protocol outlines a method to determine the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[5][11]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.1%. Remove the existing medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).[5]
-
Incubation: Incubate the plate for 48-72 hours.[5]
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.[5][12]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[5][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[5]
Protocol 2: Western Blot Analysis of CDK8 and Downstream Targets
This protocol describes how to assess the protein levels of CDK8 and the phosphorylation status of its downstream target, STAT1.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.[14]
-
Immunoblotting:
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[14]
-
Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: CDK8 and its paralog CDK19, as part of the Mediator complex, regulate gene transcription by phosphorylating key transcription factors. This compound inhibits this process.
Caption: A logical workflow for troubleshooting the lack of cellular response to this compound, starting from basic experimental checks to investigating complex resistance mechanisms.
Caption: A streamlined workflow for performing Western blot analysis to assess the impact of this compound on protein expression and phosphorylation.
References
- 1. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. apexbt.com [apexbt.com]
- 13. CDK8 (G398) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Minimizing CDK8-IN-18 Toxicity in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and minimize the toxicity of CDK8-IN-18 in long-term cell culture experiments. Our goal is to help you achieve reliable and reproducible results by addressing specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19. These kinases are components of the Mediator complex, which plays a critical role in the regulation of gene transcription. By inhibiting the kinase activity of CDK8 and CDK19, this compound can modulate various signaling pathways, including the Wnt/β-catenin, TGF-β, and STAT pathways, which are often dysregulated in cancer and other diseases.
Q2: I'm observing significant cell death even at low concentrations of this compound in my long-term culture. What are the potential causes?
A2: Significant cytotoxicity at low concentrations can stem from several factors:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to CDK8/19 inhibition. Some cell lines may have a stronger dependency on CDK8/19 signaling for survival and proliferation.
-
Off-Target Effects: Although this compound is selective, at certain concentrations, it may inhibit other kinases, leading to off-target toxicity. It's crucial to distinguish between on-target and off-target effects.[1][2]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells, especially in long-term cultures. It is recommended to keep the final DMSO concentration below 0.1%.
-
Compound Instability: Over time in culture media, the compound may degrade into toxic byproducts.
Q3: How can I determine if the observed toxicity is an on-target or off-target effect of this compound?
A3: Distinguishing between on-target and off-target effects is crucial for data interpretation. Here are a few strategies:
-
Use a Structurally Different CDK8/19 Inhibitor: Comparing the effects of this compound with another potent and selective CDK8/19 inhibitor with a different chemical scaffold can help determine if the observed phenotype is consistent with CDK8/19 inhibition.
-
Rescue Experiments: If possible, overexpressing a drug-resistant mutant of CDK8 or CDK19 could demonstrate that the effect is on-target if the toxicity is reversed.
-
Knockdown/Knockout Models: Compare the phenotype of this compound treatment with the phenotype of CDK8 and/or CDK19 knockdown or knockout using siRNA, shRNA, or CRISPR/Cas9.[3]
-
Kinome Profiling: A comprehensive kinase panel screen can identify other kinases that are inhibited by this compound at the concentrations used in your experiments.[1]
Q4: What is the recommended dosing strategy for long-term experiments to minimize toxicity?
A4: For long-term studies, continuous exposure to the inhibitor may not be optimal and can lead to cumulative toxicity. Consider the following strategies:
-
Intermittent Dosing: Applying the inhibitor for a defined period followed by a washout period can help reduce toxicity while still achieving the desired biological effect. This approach may improve the therapeutic index of CDK8/19 inhibitors.[4]
-
Dose Titration: Perform a long-term dose-response experiment to identify the lowest effective concentration that maintains the target inhibition without causing significant cell death over time.
-
Media Replenishment: For continuous dosing, it is essential to replenish the media with fresh inhibitor at regular intervals (e.g., every 2-3 days) to maintain a consistent concentration and remove any potential toxic metabolites.
Troubleshooting Guides
Issue 1: Excessive Cell Death in Long-Term Culture
| Potential Cause | Recommended Action |
| High Inhibitor Concentration | Perform a long-term dose-response curve (7-14 days) to determine the Growth Inhibition 50 (GI50) for your specific cell line. Start with a concentration at or below the GI50 for your long-term experiments. |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration in your culture medium is as low as possible, ideally below 0.1%. Prepare a high-concentration stock of this compound to minimize the volume of DMSO added. Always include a vehicle control (DMSO alone) in your experiments. |
| Off-Target Effects | Lower the concentration of this compound. If toxicity persists at concentrations that are no longer effective for CDK8 inhibition, consider that off-target effects may be the primary cause.[1] Use control compounds or genetic approaches (siRNA/CRISPR) to validate that the phenotype is due to CDK8/19 inhibition. |
| Cell Line Sensitivity | If your primary cell line is highly sensitive, consider using a less sensitive cell line as a control to differentiate between general cytotoxicity and cell-type-specific effects. |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each media change. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 2: Loss of Inhibitor Efficacy Over Time
| Potential Cause | Recommended Action |
| Compound Instability in Media | This compound may not be stable in culture media at 37°C for extended periods. Replenish the media with fresh inhibitor every 48-72 hours. |
| Development of Cellular Resistance | In long-term experiments, cells can develop resistance to kinase inhibitors through various mechanisms.[5] Monitor the expression and phosphorylation status of CDK8/19 and downstream targets over time. Consider performing transcriptomic or proteomic analysis to identify potential resistance mechanisms. |
| Cellular Efflux Pumps | Cells may upregulate efflux pumps that actively remove the inhibitor from the cytoplasm. Co-treatment with an efflux pump inhibitor could help to clarify this possibility, though this can introduce its own toxicities. |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay
This protocol is designed to assess the long-term effect of this compound on cell proliferation and viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a low density that allows for logarithmic growth over the entire course of the experiment (e.g., 10-14 days).
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions or vehicle control.
-
Incubation and Media Change: Incubate the cells under standard conditions. Every 2-3 days, carefully aspirate the old medium and replace it with freshly prepared medium containing the inhibitor or vehicle.
-
Viability Assessment: At designated time points (e.g., Day 0, 3, 7, 10, 14), measure cell viability using your chosen reagent according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability of treated cells to the vehicle control at each time point. Plot the percentage of viability against the concentration of this compound to determine the GI50 at different time points.
Protocol 2: Western Blot for Target Engagement
This protocol verifies that this compound is inhibiting its target in your long-term culture.
Materials:
-
Cell lysates from your long-term culture experiment
-
Primary antibodies: anti-phospho-STAT1 (Ser727), anti-STAT1, anti-CDK8, anti-GAPDH (or other loading control)
-
Secondary antibodies (HRP-conjugated)
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: At the end of your desired treatment period, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with the primary antibody against p-STAT1 (Ser727).
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.
-
Normalization: Strip the membrane and re-probe for total STAT1, CDK8, and a loading control to ensure equal protein loading.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated STAT1 to total STAT1. A decrease in this ratio in this compound-treated cells indicates target engagement.[6]
Data Presentation
Table 1: Hypothetical Long-Term GI50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Day 3 GI50 (nM) | Day 7 GI50 (nM) | Day 14 GI50 (nM) |
| SW620 | Colorectal | 150 | 85 | 50 |
| HCT116 | Colorectal | 250 | 180 | 120 |
| VCaP | Prostate | 80 | 40 | 25 |
| PC-3 | Prostate | >1000 | >1000 | >1000 |
| A549 | Lung | 500 | 350 | 200 |
| MCF-7 | Breast | 750 | 600 | 450 |
Note: These are example values and the actual GI50 will be cell line and experiment-dependent.
Mandatory Visualizations
Caption: Simplified CDK8 signaling pathway and the point of inhibition by this compound.
Caption: Troubleshooting workflow for minimizing this compound toxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in CDK8-IN-18 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when working with the CDK8 inhibitor, CDK8-IN-18.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Issue 1: Inconsistent IC50 values for this compound between experiments.
-
Question: My calculated IC50 values for this compound are varying significantly from one experiment to the next. What could be the cause?
-
Answer: Inconsistent IC50 values in kinase assays are a common challenge. Several factors can contribute to this variability:
-
Reagent Stability: Ensure that this compound, ATP, and the CDK8 enzyme are stored correctly and have not undergone multiple freeze-thaw cycles, which can reduce their activity.[1][2]
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor like this compound is highly dependent on the ATP concentration in the assay. Use a consistent ATP concentration, ideally close to the Km value for CDK8, in all experiments.[1]
-
Enzyme Activity: The enzymatic activity of CDK8 can vary between batches or due to storage conditions. Always qualify a new batch of enzyme to ensure its activity is within the expected range.[1]
-
Assay Conditions: Minor variations in incubation times, temperature, buffer pH, or salt concentrations can impact enzyme kinetics and inhibitor potency. Strict adherence to a standardized protocol is crucial.[1]
-
DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells, as high concentrations can inhibit kinase activity.[3]
-
Issue 2: this compound is active in a biochemical assay but shows no effect in a cell-based assay.
-
Question: I've confirmed this compound inhibits the purified enzyme, but I'm not observing the expected phenotype in my cell line. Why might this be?
-
Answer: A discrepancy between biochemical and cellular activity is a frequent observation for small molecule inhibitors. The reasons can be multifaceted:
-
Cellular Permeability: this compound may have poor cell membrane permeability, preventing it from reaching its intracellular target.[4] Consider performing cellular uptake assays to investigate this.
-
Drug Efflux: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.[4] This can be tested by co-incubating with known efflux pump inhibitors.
-
Cellular Metabolism: The inhibitor may be rapidly metabolized into an inactive form by the cells.[4]
-
Redundancy with CDK19: CDK8 has a close paralog, CDK19, with redundant functions.[4][5] In some cell lines, inhibition of both kinases may be necessary to observe a cellular phenotype. Consider using an inhibitor that targets both CDK8 and CDK19 or using CDK19 knockout cells.[4]
-
Off-Target Effects in Cells: In a cellular context, the observed phenotype might be due to off-target effects that are not present in a purified biochemical assay.[6]
-
Issue 3: I am observing an unexpected or inconsistent cellular phenotype after treatment.
-
Question: The cellular response to this compound is not what I expected based on the literature, or it varies between experiments. How can I troubleshoot this?
-
Answer: Unexpected phenotypes can arise from off-target effects, issues with the compound, or cell-line specific responses.[6]
-
Confirm Target Engagement: It is crucial to verify that this compound is engaging with CDK8 in your cells at the concentrations used. A Western blot for the phosphorylation of a known CDK8 substrate, like STAT1 at Serine 727, is a standard method to confirm target engagement.[4][7] A dose-dependent decrease in pSTAT1 (S727) would indicate on-target activity.
-
Genetic Knockdown/Knockout: The most definitive way to validate an inhibitor's on-target effect is to compare the phenotype with that of CDK8 knockdown or knockout using siRNA, shRNA, or CRISPR. The inhibitor should not have an effect in cells lacking the target.[4]
-
Cell Line Context: The function of CDK8 can be highly context-dependent.[8] The signaling pathways active in your specific cell line will influence its response to CDK8 inhibition.
-
Issue 4: My this compound solution has precipitated.
-
Question: I've noticed a precipitate in my stock or working solution of this compound. What should I do?
-
Answer: Precipitation of small molecule inhibitors is often due to their hydrophobic nature and poor aqueous solubility.[9]
-
Initial Troubleshooting: Gently warm the solution to 37°C and sonicate briefly to see if the compound redissolves.[2][9]
-
Solvent Choice: For stock solutions, use high-quality, anhydrous DMSO.[2][10]
-
Dilution Method: When diluting the DMSO stock into aqueous media, perform serial dilutions rather than a single large dilution. Prepare an intermediate dilution in pre-warmed culture medium first, mixing gently.[9][10] Avoid vigorous vortexing.
-
Final DMSO Concentration: While keeping the final DMSO concentration low (typically <0.5%) is important to avoid cytotoxicity, a slightly higher concentration might be needed to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8).[6] CDK8 is a component of the Mediator complex, which functions as a transcriptional co-regulator for RNA Polymerase II.[11][12] By binding to the ATP pocket of CDK8, this compound inhibits its kinase activity, thereby preventing the phosphorylation of its downstream targets.[13] This modulates the expression of genes involved in various critical signaling pathways, including Wnt/β-catenin, TGF-β, Notch, and STAT signaling.[14][15][16]
Q2: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) of this compound in high-quality, anhydrous DMSO.[10][17] To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[2][10] Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months), protected from light and moisture.[1][17]
Q3: What are the known off-target effects of CDK8 inhibitors?
While some CDK8 inhibitors are designed for high selectivity, off-target effects are a potential concern that can lead to misinterpretation of results.[6] The most common off-target effect is the inhibition of the close paralog CDK19, as many CDK8 inhibitors show dual activity.[1][5] Broader kinase screening is recommended to understand the full selectivity profile of the inhibitor being used.[4] Using structurally distinct inhibitors and genetic approaches can help to confirm that the observed phenotype is due to on-target CDK8 inhibition.[6]
Q4: What are the key signaling pathways regulated by CDK8?
CDK8 is a crucial regulator of transcription and is involved in multiple signaling pathways critical for cell proliferation and development. These include:
-
Wnt/β-catenin Pathway: CDK8 can act as an oncogene by enhancing the transcriptional activity of β-catenin.[18][19]
-
STAT Pathway: CDK8 can directly phosphorylate STAT1, modulating cytokine responses.[15][16]
-
TGF-β/SMAD Pathway: CDK8 can phosphorylate SMAD proteins, which are key signal transducers downstream of the TGF-β receptors.[14][18]
-
Notch Pathway: CDK8, in complex with Cyclin C, phosphorylates the Notch intracellular domain, targeting it for degradation and thus terminating the signal.[15][20]
-
p53 Pathway: CDK8 can function as a coactivator in the p53 transcriptional program.[14][18]
Data Presentation
Table 1: Inhibitory Activity of Selected CDK8/19 Inhibitors
| Compound | CDK8 IC50 (nM) | CDK19 IC50 (nM) | Reference |
| T-474 | 1.6 | 1.9 | [5] |
| T-418 | 23 | 62 | [5] |
| CDK8/19i | 2.9 | 14.1 | [11][21] |
| Cdk8-IN-4 | 0.2 | Not Reported | [1] |
IC50 values represent the concentration of the inhibitor required to reduce kinase activity by 50%.
Table 2: Solubility of Common CDK8 Inhibitors in DMSO
| Compound Name | Molecular Weight ( g/mol ) | Solubility in DMSO |
| CDK8/19i | 253.30 | 100 mM |
| CDK8/19-IN-1 | 430.50 | 50 mg/mL (~116 mM) |
| CDK8-IN-4 | 330.38 | 100 mg/mL (~303 mM) |
Data sourced from various technical datasheets.[10][21] Always consult the manufacturer's datasheet for specific information.
Experimental Protocols
Protocol 1: Biochemical Kinase Activity Assay (IC50 Determination)
This protocol outlines a general procedure for determining the IC50 of this compound using a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™).[3][7]
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be constant (e.g., 1%).
-
Dilute recombinant CDK8/Cyclin C enzyme and the substrate (e.g., a generic kinase peptide substrate or STAT1 protein) in kinase assay buffer.
-
Prepare ATP solution in kinase assay buffer at a concentration twice the desired final concentration (e.g., 2x Km of ATP for CDK8).
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase assay buffer, the diluted this compound (or DMSO for control), and the CDK8/CycC enzyme.
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding the ATP solution.
-
Incubate for 45-60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 45 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP, which generates a luminescent signal via luciferase. Incubate for 45 minutes at room temperature.
-
-
Data Analysis:
-
Read the luminescence on a plate reader.
-
Plot the percentage of inhibition (relative to DMSO control) against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement (Western Blot for Phospho-STAT1)
This protocol is used to confirm that this compound inhibits CDK8 activity within cells by measuring the phosphorylation of its substrate, STAT1, at Serine 727.[4][7]
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a dose range of this compound (and a DMSO vehicle control) for a specified time (e.g., 1-4 hours).
-
If necessary, stimulate the relevant pathway to induce STAT1 phosphorylation (e.g., with interferon-gamma).
-
-
Cell Lysis:
-
Wash cells with cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample in SDS-PAGE loading buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
To control for loading, strip and re-probe the membrane with an antibody for total STAT1.
-
Quantify the band intensities and calculate the ratio of phospho-STAT1 to total STAT1 to determine the effect of the inhibitor.
-
Mandatory Visualizations
Caption: Overview of key signaling pathways modulated by CDK8.
Caption: Logical workflow for troubleshooting this compound results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. oncotarget.com [oncotarget.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Regulatory functions of the Mediator kinases CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 14. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 15. Gene - CDK8 [maayanlab.cloud]
- 16. biorxiv.org [biorxiv.org]
- 17. benchchem.com [benchchem.com]
- 18. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 21. CDK8/19i | Transcriptional CDKs | Tocris Bioscience [tocris.com]
Technical Support Center: Refining CDK8-IN-18 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the representative CDK8 inhibitor, CDK8-IN-18. The information herein is compiled from studies on various selective CDK8/19 inhibitors and is intended to guide in vivo experimental design and dosage refinement.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a representative potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19.[1] These kinases are components of the Mediator complex, which is a crucial regulator of gene transcription by RNA polymerase II.[1][2] By inhibiting the kinase activity of CDK8/19, this compound can modulate the expression of genes involved in various oncogenic signaling pathways, such as the Wnt/β-catenin pathway.[3]
Q2: What are the primary challenges when using this compound in in vivo studies?
A2: Common challenges with small molecule kinase inhibitors like this compound include poor aqueous solubility, rapid metabolism leading to low systemic exposure, and potential for off-target toxicities.[3] These factors can complicate the determination of an effective and well-tolerated in vivo dosage.
Q3: How should I prepare this compound for in vivo administration?
A3: Due to its hydrophobic nature, this compound typically requires a formulation with organic solvents for in vivo use.[4] For oral administration, a common vehicle is a suspension in 0.5% methylcellulose (B11928114) or 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water.[3][5] For intravenous administration, a solution can be prepared using a mixture of solvents such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] It is recommended to prepare these formulations fresh daily.[5]
Q4: What is a typical starting dose for this compound in mice?
A4: Based on in vivo studies with similar CDK8/19 inhibitors, a starting dose for oral administration in mice could range from 10 mg/kg to 80 mg/kg, administered once daily.[1][5] For example, the CDK8/19 inhibitor BI-1347 was used at 10 mg/kg once daily in a melanoma syngeneic mouse model.[1] It is crucial to perform a dose-escalation study to determine the optimal dose for your specific model and experimental goals.[3]
Q5: How can I monitor the in vivo efficacy and target engagement of this compound?
A5: In vivo efficacy is typically assessed by measuring tumor growth inhibition in xenograft or syngeneic mouse models.[1] Target engagement can be evaluated by measuring the phosphorylation of downstream targets. Phosphorylation of STAT1 at serine 727 (pSTAT1 S727) has been used as a pharmacodynamic biomarker for CDK8/19 inhibition, although its reliability can be context-dependent.[7][8] Tumor and spleen tissues can be collected post-treatment for analysis by Western blot or immunohistochemistry.[5]
Troubleshooting Guides
Issue 1: Poor oral bioavailability and low plasma exposure.
-
Possible Cause:
-
Troubleshooting Steps:
-
Formulation Optimization: Test different vehicle formulations to improve solubility. Consider using solubility enhancers such as cyclodextrins (e.g., SBE-β-CD).[6]
-
Particle Size Reduction: Micronization of the compound can increase the surface area for dissolution.
-
Route of Administration: If oral bioavailability remains low, consider alternative routes such as intraperitoneal or intravenous injection.
-
Issue 2: Lack of in vivo efficacy despite achieving target engagement.
-
Possible Cause:
-
Suboptimal Dosing Schedule: The dosing frequency may not be sufficient to maintain target inhibition over time, especially if the compound has a short half-life.[3]
-
Tumor Model Resistance: The specific cancer model may not be dependent on CDK8/19 signaling for survival.
-
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct a PK/PD study to correlate plasma concentration with target inhibition in the tumor. This will help in designing a more effective dosing regimen.
-
Dose Escalation: Carefully escalate the dose while monitoring for signs of toxicity.[3]
-
Combination Therapy: Consider combining this compound with other therapeutic agents to enhance anti-tumor activity.
-
Issue 3: Observed in vivo toxicity (e.g., weight loss, lethargy).
-
Possible Cause:
-
Troubleshooting Steps:
-
Dose Reduction: Lower the dose or change the dosing schedule (e.g., intermittent dosing) to find a better-tolerated regimen.
-
Kinome Profiling: Perform in vitro kinome profiling to identify potential off-target kinases.[7][8]
-
Histopathological Analysis: Conduct a thorough histopathological examination of major organs in a pilot toxicity study to identify any tissue damage.
-
Data Presentation
Table 1: Solubility of Representative CDK8 Inhibitors
| Compound | Solvent | Solubility | Notes |
|---|---|---|---|
| CDK8/19-IN-1 | DMSO | 50 mg/mL (116.14 mM) | Sonication may be required.[6] |
| CDK8-IN-4 | DMSO | ≥ 2.5 mg/mL (7.57 mM) | - |
| CDK8/19i | DMSO | 100 mM | - |
| CDK8/19i | Ethanol | 100 mM | - |
Table 2: Example Formulations for In Vivo Studies of CDK8 Inhibitors
| Compound | Formulation | Solubility |
|---|---|---|
| CDK8-IN-4 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.57 mM)[6] |
| CDK8-IN-4 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.57 mM)[6] |
Table 3: Reported In Vivo Dosages of Representative CDK8/19 Inhibitors in Mouse Models
| Inhibitor | Mouse Model | Dosage and Administration | Observed Effects | Reference |
|---|---|---|---|---|
| Cdk8-IN-1 | RPMI8226 human hematopoietic and lymphoid xenograft | 1.25 mg/kg, twice daily, p.o. | Significant tumor growth suppression | [1] |
| Cdk8-IN-1 | RPMI8226 human hematopoietic and lymphoid xenograft | 2.5 mg/kg, once daily, p.o. | Significant tumor growth suppression | [1] |
| BI-1347 | B16-F10-luc2 melanoma syngeneic | 10 mg/kg, once daily, p.o. | Reduced STAT1S727 phosphorylation; decreased tumor growth |[1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration (Suspension)
-
Materials:
-
This compound powder
-
Vehicle: 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and total volume needed for the study cohort.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the 0.5% CMC-Na vehicle to the tube.
-
Vortex the mixture vigorously for 2-3 minutes to create a suspension.
-
If the compound does not suspend well, sonicate the mixture in a water bath for 5-10 minutes until a homogenous suspension is achieved.[5]
-
Prepare the dosing solution fresh daily before administration.[5]
-
Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
-
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., nu/nu or NSG)
-
Matrigel (optional)
-
Calipers for tumor measurement
-
This compound formulation
-
Vehicle control
-
-
Procedure:
-
Cell Implantation: Inject cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) subcutaneously into the flank of each mouse.[1]
-
Tumor Growth and Randomization: Monitor mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups with similar average tumor volumes.[1]
-
Treatment Administration: Administer this compound or vehicle control to the respective groups according to the predetermined dosage and schedule (e.g., daily oral gavage).[1]
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week.[3]
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight between the treated and control groups to determine the percentage of tumor growth inhibition.[3]
-
Protocol 3: Pharmacodynamic Analysis of pSTAT1 in Tumor Tissue
-
Materials:
-
Excised tumor tissues
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pSTAT1 (S727), anti-total STAT1
-
Loading control antibody (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Tissue Lysis: Homogenize the tumor tissues in ice-cold lysis buffer.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against pSTAT1 (S727).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.[5]
-
-
Data Analysis:
-
Strip the membrane and re-probe with antibodies against total STAT1 and a loading control.
-
Quantify the band intensities and normalize the pSTAT1 signal to the total STAT1 and loading control signals to determine the relative change in STAT1 phosphorylation.[5]
-
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to CDK8-IN-18
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the selective CDK8 inhibitor, CDK8-IN-18, in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a serine/threonine kinase that is a component of the Mediator complex.[1] The Mediator complex is a critical co-regulator of RNA polymerase II-mediated transcription. By binding to the ATP-binding pocket of CDK8, this compound blocks its enzymatic activity. This inhibition prevents the phosphorylation of various transcription factors and components of the transcriptional machinery, thereby modulating the expression of genes involved in cell proliferation, survival, and differentiation.[1]
Q2: My cancer cell line is not responding to this compound treatment. What are the possible reasons for this intrinsic resistance?
Intrinsic resistance to this compound can arise from several factors:
-
Low CDK8 Dependence: The cancer cell line may not rely on CDK8 activity for its proliferation and survival. The primary oncogenic drivers in these cells might be independent of the signaling pathways regulated by CDK8.[1]
-
Redundancy with CDK19: CDK19 is a close paralog of CDK8 and can also associate with the Mediator complex. In some cellular contexts, CDK19 may compensate for the inhibition of CDK8, rendering the cells resistant to a CDK8-specific inhibitor.[1]
-
Pre-existing Mutations: The cell line may harbor pre-existing mutations in the CDK8 gene that prevent the binding of this compound.
-
Active Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to the rapid efflux of the drug from the cell, preventing it from reaching its target at a sufficient concentration.
Q3: My cancer cell line initially responded to this compound, but has now developed acquired resistance. What are the potential molecular mechanisms?
Acquired resistance to this compound can emerge through several mechanisms, primarily centered around restoring the cellular processes that were initially inhibited. Key potential mechanisms include:
-
Gatekeeper Mutations in CDK8: Similar to other kinase inhibitors, mutations can arise in the ATP-binding pocket of CDK8, preventing this compound from binding effectively while preserving the kinase's activity.[1]
-
Upregulation of CDK19: Increased expression or activity of the CDK8 paralog, CDK19, can provide an alternative pathway for the phosphorylation of key substrates, thereby bypassing the inhibition of CDK8.[1]
-
Activation of Bypass Signaling Pathways: Cancer cells can adapt by upregulating parallel signaling pathways that compensate for the inhibition of the CDK8-regulated pathway. Common bypass pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways.[1]
-
Transcriptional Adaptation: Cancer cells can undergo transcriptional reprogramming to promote the expression of pro-survival and anti-apoptotic genes, thereby circumventing the effects of CDK8 inhibition.[2]
Troubleshooting Guides
Problem 1: No significant decrease in cell viability after this compound treatment.
| Possible Cause | Suggested Solution |
| Incorrect inhibitor concentration | Determine the IC50 value for your specific cell line using a dose-response curve. |
| Low CDK8 expression or dependence | Confirm CDK8 expression in your cell line via Western blot or qPCR. Perform a CDK8 knockdown (e.g., using siRNA or shRNA) to assess the cell line's dependence on CDK8 for survival and proliferation.[1] |
| Drug efflux | Treat cells with this compound in the presence of an ABC transporter inhibitor (e.g., verapamil) to see if sensitivity is restored.[1] |
| Inhibitor instability | Ensure proper storage and handling of this compound. Prepare fresh solutions for each experiment. |
Problem 2: Development of acquired resistance to this compound after prolonged treatment.
| Possible Cause | Suggested Solution |
| Gatekeeper mutation in CDK8 | Sequence the CDK8 gene in the resistant cell line to identify potential mutations in the kinase domain. Compare the sequence to the parental, sensitive cell line.[1] |
| Activation of bypass pathways | Perform phosphoproteomic or Western blot analysis to screen for the activation of known bypass pathways (e.g., PI3K/AKT/mTOR, MAPK/ERK).[1] |
| Upregulation of CDK19 | Quantify CDK19 mRNA and protein levels in both sensitive and resistant cells using qPCR and Western blot, respectively.[1] |
| Transcriptional adaptation | Conduct RNA sequencing (RNA-seq) on both parental and resistant cell lines (with and without this compound treatment) to identify differentially expressed genes and altered transcriptional programs.[1] |
Quantitative Data Summary
Quantitative data for this compound is limited in the public domain. The following tables provide representative data for other selective CDK8/19 inhibitors to illustrate expected experimental outcomes.
Table 1: Representative IC50 Values of CDK8/19 Inhibitors in Sensitive vs. Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (RI) | Reference Compound |
| BT474 (Breast Cancer) | ~1.0 | ~7.0 | 7.0 | Gefitinib (in combination context) |
| SKBR3 (Breast Cancer) | ~2.5 | ~3.5 | 1.4 | Gefitinib (in combination context) |
Resistance Index (RI) = IC50 of resistant cells / IC50 of parental cells. An RI greater than 5 is generally considered significant.[1]
Table 2: Synergy Data for CDK8/19 Inhibitors in Combination Therapies
| Cell Line | Combination | Concentration (nM) | Combination Index (CI) | Effect |
| HCC1954 (HER2+ Breast Cancer) | Lapatinib + Senexin B | Varies | < 1.0 | Synergy |
| JIMT-1 (HER2+ Breast Cancer) | Lapatinib + Senexin B | Varies | < 1.0 | Synergy |
| SK-N-AS (Neuroblastoma) | Trametinib + BI-1347 | Varies | N/A (Enhanced efficacy) | Synergy |
Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Determine Initial IC50: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Drug Exposure: Treat the parental cells with this compound at a concentration equal to the IC50.
-
Culture and Monitor: Maintain the cells in the drug-containing medium, replacing it every 3-4 days. Monitor for cell death and wait for the surviving cells to repopulate the flask.
-
Dose Escalation: Once the cells recover and resume a normal growth rate, passage them and increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold).[1]
-
Repeat Cycles: Repeat steps 3 and 4 for several months. The cells that can proliferate in a significantly higher drug concentration are considered resistant.
-
Characterize Resistant Cells: Confirm the resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.[1] Analyze the resistant cells to understand the mechanism of resistance (e.g., RNA-seq for transcriptional changes, Western blot for protein expression changes).
Protocol 2: Western Blot for Bypass Pathway Activation
-
Cell Lysis: Culture both parental and resistant cells to 70-80% confluency. Treat the cells with this compound at their respective IC50 concentrations for various time points (e.g., 0, 6, 24 hours). Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, p-mTOR, mTOR) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Develop the blot using a chemiluminescence substrate and image the results.
-
Analysis: Compare the levels of phosphorylated (activated) proteins in the resistant cells versus the parental cells, both at baseline and after this compound treatment. Increased phosphorylation of key signaling molecules in the resistant line would suggest the activation of these bypass pathways.[1]
Protocol 3: Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be less than 0.1%. Add the drug dilutions to the wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanisms of intrinsic and acquired resistance to this compound.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Combination strategies to overcome this compound resistance.
References
Validation & Comparative
Validating On-Target Effects of CDK8-IN-18 in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CDK8-IN-18's performance with other commercially available CDK8 inhibitors. It is designed to assist researchers in validating the on-target effects of this compound in cellular contexts by providing supporting experimental data and detailed protocols for key validation assays.
Cyclin-Dependent Kinase 8 (CDK8) is a key component of the Mediator complex, a critical regulator of gene transcription.[1][2] As part of the CDK8 module, which includes Cyclin C, MED12, and MED13, it can either positively or negatively influence the transcriptional activity of RNA Polymerase II.[2][3] Dysregulation of CDK8 activity has been implicated in various cancers, making it an attractive therapeutic target.[4][5] this compound is a small molecule inhibitor of CDK8 and its close homolog, CDK19.[4] Validating that the observed cellular effects of this compound are a direct result of CDK8 inhibition is crucial for its use as a research tool and for potential therapeutic development.
Comparative Analysis of CDK8 Inhibitors
The potency of this compound is compared with other known CDK8 inhibitors based on their half-maximal inhibitory concentration (IC50) values. It is important to note that these values can vary depending on the specific assay conditions.
| Inhibitor | Target(s) | IC50 (nM) | Cellular Activity | Key Features |
| This compound (analog) | CDK8/CDK19 | ~1.5 (CDK8/CycC) | Reduces STAT1 Ser727 phosphorylation in cells.[3][4] | Potent and highly selective inhibitor.[3][6] |
| BI-1347 | CDK8/CDK19 | 1 (CDK8) | Inhibits STAT1 Ser727 phosphorylation and shows anti-tumor activity in vivo.[7] | Potent, selective, and suitable for in vivo studies.[7] |
| Senexin B | CDK8/CDK19 | 24 - 50 (CDK8) | Inhibits cancer cell growth and suppresses inflammatory gene induction.[8] | Orally bioavailable and highly selective.[9] |
| Cortistatin A | CDK8/CDK19 | 12 (CDK8 module) | Suppresses acute myeloid leukemia (AML) cell proliferation.[9][10] | A natural product with high selectivity for Mediator kinases.[9] |
Experimental Protocols for On-Target Validation
To validate the on-target effects of this compound, a combination of biochemical and cellular assays is recommended. These experiments aim to demonstrate direct engagement with CDK8 and the modulation of its downstream signaling in a cellular context.
Western Blot for Phospho-STAT1 (Ser727)
A key downstream substrate of CDK8 is the Signal Transducer and Activator of Transcription 1 (STAT1), which is phosphorylated at serine 727 (p-STAT1 S727).[1][11] Inhibition of CDK8 should lead to a dose-dependent decrease in p-STAT1 S727 levels.
Protocol:
-
Cell Culture and Treatment: Seed a suitable cell line (e.g., HCT116, MOLM-14) in 6-well plates and grow to 70-80% confluency.[4][9] Pre-treat cells with a dose range of this compound (e.g., 0.1 to 10 µM) or vehicle (DMSO) for 1-2 hours.[11]
-
Stimulation (Optional): For some cell lines, stimulation with interferon-gamma (IFNγ) at a final concentration of 10 ng/mL for 30 minutes may be required to induce robust STAT1 phosphorylation.[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[4]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane overnight at 4°C with a primary antibody against p-STAT1 (Ser727) (e.g., Cell Signaling Technology #9177).[14]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
-
Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with antibodies against total STAT1 and a loading control (e.g., β-actin).[14]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm direct target engagement in intact cells.[9][13] The principle is that the binding of a ligand, such as this compound, stabilizes the target protein (CDK8), leading to an increase in its thermal stability.[13]
Protocol:
-
Cell Treatment: Treat cultured cells (e.g., HCT116) with this compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours).[9]
-
Heating: Harvest the cells, resuspend them in PBS, and aliquot into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling.[12]
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or with a lysis buffer. Separate the soluble (non-denatured) proteins from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[9]
-
Analysis: Collect the supernatant and analyze the amount of soluble CDK8 by Western blotting using a CDK8-specific antibody.[9]
-
Data Analysis: Plot the fraction of soluble CDK8 against the temperature. A rightward shift in the melting curve for this compound-treated samples compared to the vehicle control indicates target engagement.[13]
Gene Expression Analysis by qPCR
CDK8 regulates the expression of a specific set of genes.[16][17] Measuring the mRNA levels of known CDK8 target genes, such as FOS and EGR1, can serve as a downstream readout of on-target activity.[16]
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle for a desired time course (e.g., 6, 12, 24 hours). Harvest the cells and extract total RNA using a suitable kit.[16]
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA.[16]
-
qPCR: Perform quantitative PCR using a SYBR Green master mix and gene-specific primers for CDK8 target genes and a housekeeping gene (e.g., GAPDH) for normalization.[16][18]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCT method.[18] A significant change in the expression of target genes in this compound-treated cells compared to the control indicates on-target activity.
Visualizations
Caption: Simplified CDK8 signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cyclin-Dependent Kinase 8: A New Hope in Targeted Cancer Therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CDK8 Inhibitors in Colon Cancer: Evaluating Senexin B Against the Landscape
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Cyclin-Dependent Kinase 8 (CDK8) inhibitors, with a primary focus on the well-characterized compound Senexin B, in the context of colon cancer cell proliferation. Due to the current absence of published experimental data on CDK8-IN-18, this document will leverage available information on Senexin B and other notable CDK8 inhibitors to offer a comprehensive overview for researchers.
Introduction to CDK8 in Colon Cancer
Cyclin-Dependent Kinase 8 (CDK8) has emerged as a significant oncogene in colorectal cancer.[1][2] As a component of the Mediator complex, CDK8 is a transcriptional regulator that modulates key signaling pathways implicated in cancer, most notably the Wnt/β-catenin pathway.[2][3] Aberrant activation of the Wnt/β-catenin pathway is a hallmark of the majority of colorectal cancers.[2] CDK8 enhances the transcriptional activity of β-catenin, promoting the expression of genes that drive cell proliferation.[2][3] Amplification and overexpression of the CDK8 gene are observed in a substantial fraction of human colorectal tumors and are often associated with a poorer prognosis.[2] This makes CDK8 an attractive therapeutic target for the development of novel cancer therapies.
Overview of Compared CDK8 Inhibitors
This guide focuses on Senexin B, a first-in-class selective CDK8/19 inhibitor that has entered clinical trials.[4] While the user query specifically mentioned this compound, a thorough search of scientific literature and public databases yielded no published experimental data on this compound's effect on colon cancer cell proliferation. The only available information identifies it as ZINC584617986, a potent and selective inhibitor of CDK8 that also modulates CDK19.[5] In light of this data gap, this guide will also reference other known CDK8 inhibitors where relevant to provide a broader context for evaluating Senexin B's performance.
Comparative Analysis of Anti-Proliferative Effects
Current research indicates that the impact of CDK8 inhibition on colon cancer cell proliferation in vitro can be nuanced. While genetic knockdown of CDK8 has been shown to inhibit the proliferation of colon cancer cells, small molecule inhibitors like Senexin B have demonstrated more modest or cell-line-specific effects on short-term growth.[4]
Table 1: Effect of Senexin B on Colon Cancer Cell Line Proliferation (Long-Term Growth)
| Cell Line | Assay Type | Treatment Concentration | Observed Effect | Reference |
| HCT116 | Colony Formation | 1 µM | Moderate reduction in average colony size (1.39-fold decrease). No significant decrease in colony number. | [4] |
| HT29 | Colony Formation | 1 µM | Moderate reduction in average colony size (1.85-fold decrease). No significant decrease in colony number. | [4] |
| SW480 | Colony Formation | 1 µM | Significant decrease in both colony number (4.47-fold) and size (2.78-fold). | [4] |
Note: Short-term (5-day) treatment with 1 µM Senexin B did not inhibit the growth of HCT116, HT29, or SW480 cell lines.[4]
Mechanism of Action: The CDK8 Signaling Pathway
CDK8 exerts its oncogenic effects in colon cancer primarily through the Wnt/β-catenin signaling pathway. In the absence of Wnt signaling, β-catenin is targeted for degradation by a destruction complex. Upon Wnt activation, this complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to drive the expression of target genes like MYC and Cyclin D1, which promote cell proliferation.[3] CDK8 acts as a positive regulator of this process by phosphorylating components of the transcriptional machinery, thereby enhancing β-catenin-driven transcription.[2][3] Inhibition of CDK8 is expected to dampen this signaling cascade, leading to reduced proliferation of colon cancer cells.
Caption: Simplified diagram of the Wnt/β-catenin signaling pathway and the role of CDK8.
Experimental Protocols
To facilitate the independent evaluation of CDK8 inhibitors, detailed methodologies for key in vitro assays are provided below.
Cell Proliferation (MTT) Assay
This protocol is designed to assess the short-term effects of CDK8 inhibitors on the metabolic activity of colon cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Colon cancer cell lines (e.g., HCT116, HT29, SW480)
-
Complete culture medium (e.g., McCoy's 5A for HCT116, DMEM for HT29 and SW480) supplemented with 10% FBS and 1% penicillin/streptomycin
-
CDK8 inhibitors (this compound, Senexin B) dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the CDK8 inhibitors in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Caption: Workflow for a typical MTT cell proliferation assay.
Colony Formation Assay
This assay assesses the long-term effect of CDK8 inhibitors on the ability of single cells to proliferate and form colonies.
Materials:
-
Colon cancer cell lines
-
Complete culture medium
-
CDK8 inhibitors dissolved in DMSO
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates with complete culture medium.
-
Allow the cells to attach for 24 hours.
-
Replace the medium with fresh medium containing the desired concentrations of the CDK8 inhibitors or vehicle control (DMSO).
-
Incubate the plates for 10-14 days, replacing the medium with fresh inhibitor-containing medium every 3-4 days.
-
When colonies are visible, wash the wells twice with PBS.
-
Fix the colonies with 100% methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) and analyze colony size.
Conclusion
Senexin B has demonstrated modest to significant effects on the long-term growth of various colon cancer cell lines, with its efficacy appearing to be cell-line dependent. The lack of publicly available data for this compound prevents a direct comparison of its anti-proliferative capabilities. For researchers interested in targeting CDK8 in colon cancer, Senexin B serves as a valuable tool, particularly for investigating the long-term consequences of CDK8 inhibition. Further investigation into novel CDK8 inhibitors, such as this compound, is warranted to fully understand their therapeutic potential in this disease context. The provided experimental protocols offer a standardized framework for conducting such comparative studies.
References
- 1. mdpi.com [mdpi.com]
- 2. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amsbio.com [amsbio.com]
A Comparative Analysis of CDK8 Inhibitor Selectivity: Featuring Cdk8-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of the potent Cyclin-Dependent Kinase 8 (CDK8) inhibitor, Cdk8-IN-3, against other well-characterized CDK8 inhibitors. This analysis is supported by experimental data from publicly available research and details the methodologies used to assess kinase inhibitor selectivity, offering a valuable resource for selecting the appropriate tool for research and therapeutic development.
Introduction to CDK8 and the Importance of Selectivity
Cyclin-dependent kinase 8 (CDK8) and its close homologue CDK19 are key components of the Mediator complex, a crucial regulator of gene transcription by RNA polymerase II.[1] The CDK8/19 kinase module can influence a variety of signaling pathways implicated in cancer, such as the Wnt/β-catenin, STAT, and p53 pathways.[1] Given its role in oncogenesis, CDK8 has emerged as a significant therapeutic target.[1]
Developing inhibitors with high selectivity is critical for dissecting the specific biological roles of CDK8 versus CDK19 and for creating targeted therapies with minimal off-target effects. This guide compares inhibitors with varying selectivity profiles, from the highly selective Cdk8-IN-3 to broader-acting compounds.
Comparative Selectivity Data
The following table summarizes the in vitro potency and selectivity of Cdk8-IN-3 and other notable CDK8 inhibitors. The data is presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, which are common metrics for inhibitor potency. Lower values indicate higher potency.
| Inhibitor | Target | IC50 / Kd (nM) | Selectivity Notes |
| Cdk8-IN-3 (Compound 32) | CDK8/CycC | ~1.5 | Highly selective. 730-fold more selective for CDK8/CycC over CDK9/CycT1.[1] When screened against 209 kinases at 1 µM (a concentration ~670-fold greater than its CDK8 IC50), it showed exceptional selectivity.[1] |
| CDK9/CycT1 | 1100 | ||
| Senexin A | CDK8 | 280 (IC50) | CDK8-selective with lower potency against CDK19.[2] |
| CDK19 | 310 (Kd) | Not potently inhibitory against other CDKs (1, 2, 4, 6, 7, 9).[2] | |
| BI-1347 | CDK8 | 1.1 (IC50) | Potent dual inhibitor of CDK8 and CDK19.[2][3] Exhibits a selectivity ratio of >300-fold over other kinases in a panel of 326.[3] |
| CDK19 | Potently inhibited | No significant inhibition of other CDKs.[2][3] | |
| Cortistatin A | CDK8 | ~12-15 (IC50) | A natural product with exceptional selectivity for CDK8 and CDK19.[4][5] Inhibited only 4.5% of 359 kinases tested.[5] |
| CDK19 | Potently inhibited | ||
| CCT251545 | CDK8 | 7 (IC50) | Highly selective for CDK8 and CDK19, with >100-fold selectivity over 291 other kinases.[6][7] |
| CDK19 | 6 (IC50) | Notable off-targets include GSK3α (462 nM) and GSK3β (690 nM). |
Visualizing the Mechanism and Workflow
To better understand the context of CDK8 inhibition and the methods used to determine selectivity, the following diagrams illustrate the CDK8 signaling pathway and a general workflow for a kinase inhibition assay.
Caption: The CDK8 module within the Mediator complex regulates gene expression by phosphorylating transcription factors, which in turn modulate RNA Polymerase II activity. CDK8 inhibitors block this process.
Caption: A generalized workflow for a biochemical kinase assay to determine the IC50 value of an inhibitor.
Experimental Protocols
The determination of inhibitor selectivity is a critical step in drug discovery. Below are detailed methodologies for key experiments cited in this comparison.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase by quantifying the amount of ADP produced.
-
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
-
Materials:
-
Purified recombinant CDK8/CycC and CDK19/CycC enzymes.
-
Kinase substrate (e.g., a generic peptide substrate like RBER-IRStide).[4]
-
ATP (adenosine triphosphate).
-
Test inhibitors at various concentrations.
-
Assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well plates.
-
-
Procedure:
-
Add the kinase, substrate, and test inhibitor (at varying concentrations) to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Kinome-wide Selectivity Profiling
This involves screening an inhibitor against a large panel of kinases to assess its selectivity.
-
Objective: To determine the selectivity profile of an inhibitor across the human kinome.
-
Procedure:
-
The test inhibitor is typically assayed at one or two fixed concentrations (e.g., 0.1 µM and 1 µM) against a large panel of purified kinases (e.g., >200 kinases).[6]
-
The percent inhibition for each kinase is determined using a suitable kinase activity assay (e.g., radiometric assay or fluorescence-based assay).[4]
-
The results are often visualized as a dendrogram or a table, highlighting the kinases that are significantly inhibited.
-
For any "off-target" kinases that show significant inhibition, full IC50 determinations are performed to quantify the degree of inhibition.
-
Cellular Target Engagement Assay (e.g., Western Blot for Phospho-STAT1)
This assay determines if the inhibitor can engage and inhibit its target within a cellular context.
-
Objective: To confirm target engagement by measuring the phosphorylation of a known downstream substrate of CDK8.
-
Principle: IFNγ stimulation of cells leads to the phosphorylation of STAT1 at serine 727 (S727), a process known to be dependent on CDK8 activity.[1] Inhibition of CDK8 will result in a reduction of pSTAT1 (S727) levels.
-
Procedure:
-
Culture a suitable cell line (e.g., HCT-116) and treat with various concentrations of the CDK8 inhibitor for a predetermined time.
-
Stimulate the cells with a cytokine like interferon-gamma (IFNγ) to induce STAT1 phosphorylation.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phospho-STAT1 (S727) and total STAT1 (as a loading control).
-
Add secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the concentration-dependent reduction in STAT1 phosphorylation.
-
Conclusion
The choice between a highly selective CDK8 inhibitor like Cdk8-IN-3 and a potent dual CDK8/19 inhibitor such as BI-1347 or Cortistatin A depends on the specific research question or therapeutic goal.
-
Cdk8-IN-3 and other highly selective inhibitors are invaluable tools for specifically investigating the functions of CDK8, particularly when aiming to minimize effects on CDK19 and other kinases.
-
Dual CDK8/19 inhibitors like BI-1347 and Cortistatin A are suitable for applications where the inhibition of both kinases is desired, for instance, in therapeutic strategies targeting pathways where CDK8 and CDK19 have redundant functions.[2]
The experimental protocols outlined in this guide provide a foundation for the rigorous evaluation of kinase inhibitor selectivity, a critical step in the development of novel targeted therapies. Researchers are encouraged to consult the primary literature for more detailed information on specific compounds and assay conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Inhibitors of CDK8 for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Development of a Series of Potent and Selective Type II Inhibitors of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating CDK8-IN-18: A Comparison Guide Using CDK8/CDK19 Double Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of the CDK8 inhibitor, CDK8-IN-18, by comparing its performance in wild-type cells versus CDK8/CDK19 double knockout (dKO) cells. The use of dKO cells is a critical tool for distinguishing true on-target effects from potential off-target activities of kinase inhibitors.
Introduction to CDK8/CDK19 and the Rationale for Double Knockout Models
Cyclin-dependent kinase 8 (CDK8) and its paralog, CDK19, are key components of the Mediator complex, a crucial regulator of transcription by RNA polymerase II.[1][2] These kinases can act as both co-activators and co-repressors of transcription, influencing a variety of signaling pathways implicated in cancer and other diseases, including the Wnt/β-catenin, p53, and serum response pathways.[2][3] Due to their significant functional redundancy, single knockout of either CDK8 or CDK19 may not produce a clear phenotype, as the remaining paralog can often compensate.[4][5] Therefore, the generation of CDK8/CDK19 double knockout (dKO) cell lines provides an invaluable model system to study their combined roles and to definitively validate the on-target effects of inhibitors like this compound. A key characteristic of CDK8/19 dKO is the destabilization and subsequent degradation of their binding partner, Cyclin C (CCNC), an effect not observed with kinase inhibitors, highlighting a kinase-independent scaffolding function of CDK8/19.[2][4]
Comparative Analysis of this compound Activity
The central premise of using dKO cells for inhibitor validation is that a truly on-target inhibitor should have a significantly diminished or absent effect in cells lacking the target proteins. This section outlines the expected outcomes when treating wild-type and CDK8/CDK19 dKO cells with this compound.
Data Presentation: Expected Outcomes of Key Experiments
The following tables summarize the anticipated quantitative data from cellular assays designed to validate the on-target activity of this compound.
Table 1: Cell Viability Assay (e.g., IC50 values in µM)
| Cell Line | This compound | Control Inhibitor (e.g., Staurosporine) |
| Wild-Type (WT) | Expected potent inhibition (low µM) | Potent inhibition (nM to low µM) |
| CDK8/CDK19 dKO | Expected significantly reduced or no inhibition (>50 µM) | Potent inhibition (nM to low µM) |
Rationale: A highly selective, on-target inhibitor should not significantly impact the viability of cells lacking its targets. The control inhibitor, with a broad kinase profile, should remain effective.
Table 2: Target Engagement - Phospho-STAT1 (Ser727) Inhibition
| Cell Line | Treatment | Expected % Inhibition of pSTAT1 (Ser727) |
| Wild-Type (WT) | Vehicle (DMSO) | 0% |
| This compound (e.g., 1 µM) | > 90% | |
| CDK8/CDK19 dKO | Vehicle (DMSO) | Not Applicable (no target) |
| This compound (e.g., 1 µM) | Not Applicable (no target) |
Rationale: Phosphorylation of STAT1 at Serine 727 is a known downstream target of CDK8.[6] Inhibition of this phosphorylation event in wild-type cells and its absence in dKO cells would confirm target engagement.
Table 3: Gene Expression Analysis (Hypothetical CDK8/19 Target Gene)
| Cell Line | Treatment | Relative mRNA Expression (Fold Change) |
| Wild-Type (WT) | Vehicle (DMSO) | 1.0 |
| This compound (e.g., 1 µM) | Expected significant downregulation (< 0.5) | |
| CDK8/CDK19 dKO | Vehicle (DMSO) | Baseline expression may differ from WT |
| This compound (e.g., 1 µM) | No significant change from dKO baseline |
Rationale: Changes in the expression of known CDK8/19 target genes upon inhibitor treatment should be absent in dKO cells.
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Cell Viability Assay
Objective: To determine the cytotoxic or cytostatic effect of this compound on wild-type versus CDK8/CDK19 dKO cells.
Methodology:
-
Cell Seeding: Plate wild-type and CDK8/CDK19 dKO cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and a control inhibitor for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curves to calculate the IC50 values.
Western Blot for Phospho-STAT1
Objective: To assess the ability of this compound to inhibit the phosphorylation of a known CDK8 substrate.
Methodology:
-
Cell Treatment: Plate wild-type and CDK8/CDK19 dKO cells in 6-well plates. Once confluent, treat the cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Immunoblotting: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-STAT1 (Ser727), total STAT1, and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the effect of this compound on the expression of a CDK8/19 target gene.
Methodology:
-
Cell Treatment and RNA Extraction: Treat wild-type and CDK8/CDK19 dKO cells with this compound or vehicle for 6-24 hours. Extract total RNA using a suitable kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative PCR using SYBR Green master mix and primers specific for a known CDK8/19 target gene and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
CDK8/19 Signaling within the Mediator Complex.
Workflow for Validating this compound.
Logic of On-Target Validation.
References
- 1. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 2. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockout of cyclin-dependent kinases 8 and 19 leads to depletion of cyclin C and suppresses spermatogenesis and male fertility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockout of cyclin-dependent kinases 8 and 19 leads to depletion of cyclin C and suppresses spermatogenesis and male fertility in mice | eLife [elifesciences.org]
- 6. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing CDK8-IN-18 Target Engagement: A Comparative Guide to the Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) for determining the target engagement of CDK8-IN-18, a potent inhibitor of Cyclin-Dependent Kinase 8 (CDK8). We will explore the experimental data supporting CETSA's utility and compare its performance with alternative target engagement assays. Detailed methodologies and visual workflows are provided to aid in the selection and implementation of the most suitable assay for your research needs.
Introduction to CDK8 and Target Engagement
Cyclin-Dependent Kinase 8 (CDK8) is a key transcriptional regulator that, along with its paralog CDK19, is a component of the Mediator complex. This complex acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery, thereby playing a pivotal role in gene expression. Dysregulation of CDK8 activity has been implicated in various cancers, making it an attractive therapeutic target.
Confirming that a small molecule inhibitor like this compound directly binds to its intended target within the complex environment of a cell is a critical step in drug discovery. This process, known as target engagement, validates the mechanism of action and provides essential data for structure-activity relationship (SAR) studies. CETSA is a powerful biophysical method that allows for the label-free assessment of target engagement in intact cells and tissues.
Comparative Analysis of Target Engagement Assays
While CETSA is a robust method for confirming target engagement, other techniques offer complementary advantages. The following table summarizes the key features of CETSA and two common alternatives: NanoBRET™ and Drug Affinity Responsive Target Stability (DARTS).
| Assay | Principle | Key Advantages | Key Limitations | Typical Readout |
| CETSA | Ligand binding alters the thermal stability of the target protein. | Label-free, applicable in intact cells and tissues, reflects physiological conditions. | Not all protein-ligand interactions result in a significant thermal shift; can be lower throughput. | Change in Melting Temperature (ΔTm) or EC50 from isothermal dose-response curves. |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | High-throughput, quantitative, real-time measurements in live cells. | Requires genetic modification of the target protein, which may introduce artifacts. | IC50 value from competitive displacement of the tracer. |
| DARTS | Ligand binding protects the target protein from proteolytic degradation. | Label-free, does not require protein modification, applicable to complex lysates. | Requires careful optimization of protease digestion, may have lower sensitivity for some interactions. | Degree of protease protection, often visualized by Western Blot. |
Quantitative Data for CDK8 Inhibitors
Direct CETSA data for this compound is not extensively available in public literature. Therefore, this guide presents a comparative framework using data from other well-characterized CDK8 inhibitors to illustrate the expected outcomes and performance of target engagement assays.
| Inhibitor | Target(s) | IC50/Kd | Cellular Activity | Notes |
| This compound (Analog) | CDK8 | Biochemical IC50: 0.2 nM (for Cdk8-IN-4) | - | Potent inhibitor; specific cellular target engagement data is limited. |
| BI-1347 | CDK8/CDK19 | IC50: 1.1 nM (CDK8) | Reduces STAT1 S727 phosphorylation; shows anti-tumor activity in vivo. | Highly selective with a favorable pharmacokinetic profile. |
| Senexin B | CDK8/CDK19 | Kd: 140 nM (CDK8), 80 nM (CDK19) | Inhibits Triple-Negative Breast Cancer (TNBC) xenograft tumor progression. | Highly selective and orally bioavailable. |
| Cortistatin A | CDK8/CDK19 | IC50: 12 nM (CDK8 module in vitro) | Suppresses Acute Myeloid Leukemia (AML) cell proliferation. | A natural product with high selectivity for Mediator kinases. |
Visualizing the Methodologies
To better understand the experimental processes and the biological context of CDK8, the following diagrams are provided.
A Comparative Analysis of CDK8 Inhibitors in Neuroblastoma: Spotlight on BI-1347
A head-to-head comparison of CDK8-IN-18 and BI-1347 in neuroblastoma models is not currently possible due to a lack of published preclinical data for this compound in this specific cancer context. Extensive searches for studies evaluating this compound in neuroblastoma cell lines or in vivo models did not yield any specific results.
This guide therefore focuses on the available experimental data for BI-1347 , a potent and selective CDK8 inhibitor, in neuroblastoma models. The findings summarized below are primarily drawn from a key study demonstrating that CDK8 inhibition can enhance the efficacy of MEK inhibitors in RAS-mutant neuroblastoma.[1][2] This suggests a promising therapeutic strategy for this challenging pediatric cancer.
BI-1347 in RAS-Mutant Neuroblastoma: A Synergistic Approach
Aberrant RAS/MAPK signaling is a known driver of oncogenesis, and while MEK inhibitors can target this pathway, their efficacy as single agents is often limited by transcriptional adaptation.[1][2] Research has shown that Cyclin-Dependent Kinase 8 (CDK8), a component of the Mediator complex, plays a crucial role in this adaptive response.[1][2] Inhibition of CDK8 with BI-1347 has been shown to antagonize this process, thereby sensitizing neuroblastoma cells to MEK inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies of BI-1347 in combination with MEK inhibitors in RAS-mutant neuroblastoma models.
Table 1: In Vitro Efficacy of BI-1347 in Combination with a MEK Inhibitor (Trametinib)
| Cell Line | Treatment | Effect on Cell Viability |
| SK-N-AS | 10 nM BI-1347 + 3 nM Trametinib | Greater reduction in cell viability compared to Trametinib alone[1] |
| KP-N-S19s | BI-1347 + Trametinib | Greater reduction in cell viability compared to Trametinib alone[1] |
| NB-Ebc1 | BI-1347 + Trametinib | Greater reduction in cell viability compared to Trametinib alone[1] |
Table 2: In Vivo Efficacy of BI-1347 in Combination with a MEK Inhibitor (Selumetinib) in a Xenograft Model
| Treatment Group | Dosage | Tumor Growth Effect | Survival |
| Vehicle | - | Uninhibited tumor growth | - |
| BI-1347 | 10 mg/kg QD | Did not slow tumor growth as a single agent[1] | - |
| Selumetinib | 25 mg/kg BID | Initial cytostatic effect followed by rapid tumor outgrowth[1] | - |
| BI-1347 + Selumetinib | 10 mg/kg QD + 25 mg/kg BID | Significantly improved response compared to Selumetinib alone[1] | Significantly improved survival (p=0.0029) compared to Selumetinib alone[1] |
Mechanism of Action: Overcoming Transcriptional Adaptation
The combination of a CDK8 inhibitor like BI-1347 with a MEK inhibitor prevents the compensatory upregulation of pro-growth genes that is typically induced by MEK inhibition alone.[1][2] This transcriptional antagonism is key to the synergistic anti-tumor effect observed in neuroblastoma models.
Caption: Signaling pathway illustrating the synergistic effect of MEK and CDK8 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
In Vitro Cell Viability Assay
-
Cell Lines: RAS-mutant neuroblastoma cell lines (e.g., SK-N-AS, KP-N-S19s, NB-Ebc1).[1]
-
Treatment: Cells were treated with DMSO (vehicle), BI-1347, a MEK inhibitor (Trametinib), or a combination of both.[1]
-
Assay: Cell viability was assessed using CellTiter-Glo.[1]
-
Analysis: Viability was measured relative to DMSO-treated cells.
In Vivo Xenograft Model
-
Animal Model: Nude mice.
-
Tumor Implantation: SK-N-AS cells were injected into the flanks of the mice.[1]
-
Treatment Groups: Once tumors were established, mice were randomized into four groups: vehicle, BI-1347 (10 mg/kg, once daily), a MEK inhibitor (Selumetinib, 25 mg/kg, twice daily), or the combination of both.[1]
-
Target Engagement Biomarkers: Phosphorylation of STAT1 and ERK were used to confirm the in vivo activity of BI-1347 and Selumetinib, respectively.[1]
-
Endpoints: Tumor volume was monitored throughout the study, and survival was a key endpoint.
Caption: Experimental workflow for preclinical evaluation of BI-1347 in neuroblastoma.
Conclusion
The available evidence strongly supports the potential of the CDK8 inhibitor BI-1347, in combination with MEK inhibitors, as a therapeutic strategy for RAS-mutant neuroblastoma.[1][2] By overcoming the transcriptional adaptations that limit the efficacy of MEK inhibitor monotherapy, this combination approach leads to enhanced anti-tumor activity and improved survival in preclinical models.[1]
Further research is warranted to explore the clinical potential of this combination therapy. While this guide provides a comprehensive overview of the preclinical data for BI-1347, the absence of data for this compound in neuroblastoma highlights the need for broader investigations into the efficacy of different CDK8 inhibitors in this disease. Such studies would be invaluable for identifying the most potent and clinically viable candidates for future therapeutic development.
References
A Comparative Analysis of CDK8/19 Inhibitors: CCT251545 and the Elusive CDK8-IN-18
In the landscape of chemical biology and drug discovery, selective and potent inhibitors are invaluable tools for dissecting cellular signaling pathways and validating novel therapeutic targets. Cyclin-dependent kinase 8 (CDK8) and its close paralog CDK19 have emerged as attractive targets in oncology due to their roles as transcriptional co-regulators in various cancer-driving pathways. This guide provides a comparative analysis of two putative CDK8 inhibitors: the well-characterized CCT251545 and the lesser-known CDK8-IN-18.
Objective: To objectively compare the biochemical and cellular performance of CCT251545 and this compound, supported by available experimental data.
Audience: Researchers, scientists, and drug development professionals in the fields of oncology, signal transduction, and medicinal chemistry.
Executive Summary
Our comprehensive review of publicly available data reveals that CCT251545 is a potent and highly selective chemical probe for CDK8 and CDK19.[1][2] It has been extensively characterized in biochemical and cellular assays, as well as in in-vivo models. In contrast, there is a notable absence of published scientific literature or experimental data for a compound specifically designated as "this compound." Therefore, a direct, data-driven comparison is not feasible at this time. This guide will proceed by presenting a detailed overview of the known properties and experimental protocols for CCT251545, which can serve as a benchmark for the evaluation of any novel CDK8/19 inhibitors.
CCT251545: A Potent and Selective CDK8/19 Chemical Probe
CCT251545 was initially discovered through a cell-based screen for inhibitors of the Wnt signaling pathway.[3][4] Subsequent target deconvolution efforts identified CDK8 and CDK19 as its primary molecular targets.[1][3] It is an ATP-competitive, Type I inhibitor that binds to the active conformation of CDK8.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for CCT251545, showcasing its potency and selectivity.
Table 1: In Vitro and Cellular Potency of CCT251545
| Target/Pathway | Assay Type | Cell Line | IC50 (nM) | Reference |
| WNT Signaling | Cell-based reporter assay | 7dF3 | 5 | [5] |
| pSTAT1 (Ser727) | Cellular Assay | SW620 | 9 | [5] |
| CDK8 | Reporter Displacement Assay | - | 7 | [6] |
| CDK19 | Reporter Displacement Assay | - | 6 | [6] |
Table 2: Kinase Selectivity Profile of CCT251545
| Kinase | Assay Type | IC50 (nM) | Selectivity (fold vs. CDK8) | Reference |
| CDK8 | Reporter Displacement | 7 | 1x | [6] |
| CDK19 | Reporter Displacement | 6 | ~1.2x | [6] |
| GSK3α | Activity Assay | 462 | >66x | [6] |
| GSK3β | Activity Assay | 690 | >98x | [6] |
| PRKCQ | Activity Assay | 122 | >17x | [6] |
| Note: CCT251545 demonstrated >100-fold selectivity over a panel of 291 other kinases.[1][2] |
Signaling Pathways and Mechanism of Action
CDK8 and CDK19 are components of the Mediator complex, which acts as a bridge between transcription factors and RNA polymerase II, thereby regulating gene expression.[1] By inhibiting CDK8/19, CCT251545 modulates the transcription of genes regulated by various signaling pathways, most notably the Wnt/β-catenin and STAT1 pathways.[1][3] A key pharmacodynamic biomarker of CCT251545 activity is the reduction of STAT1 phosphorylation at serine 727 (pSTAT1Ser727).[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experiments used to characterize CCT251545.
Wnt Signaling Reporter Assay
This cell-based assay is used to quantify the inhibitory effect of a compound on the Wnt/β-catenin pathway.
Methodology:
-
Cell Culture: Reporter cells, such as 7dF3 which contain a TCF/LEF-responsive luciferase construct, are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., CCT251545).
-
Incubation: The plates are incubated for a period sufficient to allow for changes in reporter gene expression (typically 24-72 hours).
-
Lysis and Signal Detection: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to Wnt pathway activity, is measured using a luminometer.
-
Data Analysis: The data is normalized to a control (e.g., DMSO), and the IC50 value is calculated using non-linear regression.[3]
In Vivo Xenograft Studies
To assess the in vivo efficacy of CCT251545, human cancer cell lines are implanted into immunocompromised mice.
Methodology:
-
Tumor Implantation: A human colorectal cancer cell line with an active Wnt pathway (e.g., SW620) is subcutaneously injected into athymic nude mice.
-
Treatment: Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. CCT251545 is administered, often orally, at a defined dose and schedule (e.g., 70 mg/kg, twice daily).[5]
-
Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic biomarker analysis, such as pSTAT1 levels.[5]
The Case of this compound
A thorough search of prominent scientific databases (including PubMed, Scopus, and Google Scholar) and chemical vendor catalogs did not yield any specific, peer-reviewed data for a compound named "this compound." This suggests that "this compound" may be an internal discovery compound that has not been publicly disclosed, a catalog number from a supplier that is not widely indexed, or a misnomer for another inhibitor.
Without publicly available data on its potency, selectivity, or cellular activity, a direct comparison with CCT251545 is impossible.
Conclusion
CCT251545 stands as a well-validated and valuable chemical probe for interrogating the biological functions of CDK8 and CDK19. Its high potency, selectivity, and demonstrated in vivo activity make it a reference compound in the field.[3][6] While the identity and properties of this compound remain unknown in the public domain, the comprehensive dataset available for CCT251545 provides a robust framework and a high standard for the evaluation of any new CDK8/19 inhibitors that may emerge. Researchers developing or characterizing novel CDK8/19 inhibitors should aim to generate a similarly comprehensive dataset, including biochemical potency, broad kinase selectivity profiling, cellular target engagement, and in vivo efficacy and pharmacodynamic studies, to allow for a meaningful comparison with established probes like CCT251545.
References
- 1. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Probe CCT251545 | Chemical Probes Portal [chemicalprobes.org]
Validating the Mechanism of Action of CDK8-IN-18: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CDK8-IN-18 with other selective CDK8 inhibitors, offering a detailed analysis of their performance based on available experimental data. We present detailed methodologies for key validation experiments and visualize critical signaling pathways and workflows to support researchers in understanding and validating the mechanism of action of these compounds.
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator, functioning as a component of the Mediator complex.[1] Its dysregulation has been implicated in various cancers, making it a compelling target for therapeutic intervention.[2][3] this compound is a potent and selective inhibitor of CDK8 and its close homolog CDK19.[1] Validating that the observed cellular effects of this compound are a direct result of CDK8 inhibition is crucial for its utility as a research tool and potential therapeutic agent.[1]
Performance Comparison of Selective CDK8 Inhibitors
The following table summarizes the biochemical potency and cellular activity of this compound in comparison to other well-characterized selective CDK8 inhibitors. These values, primarily half-maximal inhibitory concentrations (IC50), are critical for comparing the efficacy of these compounds. It is important to consider that variations in experimental conditions can affect these values.
| Compound | Target(s) | IC50 (nM) - Biochemical | IC50 (nM) - Cellular (p-STAT1) | Reference |
| This compound | CDK8/19 | Data not publicly available | Data not publicly available | - |
| Cdk8-IN-1 | CDK8/19 | Data not publicly available | Data not publicly available | [1] |
| Senexin A | CDK8 | 280 | - | [3] |
| BI-1347 | CDK8/19 | 1.1 | - | [3][4] |
| Compound 2 | CDK8/19 | 1.8 | - | [4] |
| Cdk8-IN-3 | CDK8/19 | 1.5 (CDK8), 1.9 (CDK19) | < 10 | [5] |
| SNX631 | CDK8/19 | - | 7-11 | [6] |
Note: Lower IC50 values indicate higher potency.
Experimental Protocols
To validate the on-target effects of this compound, several key experiments are typically performed. Below are detailed protocols for these essential validation assays.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified CDK8.
Objective: To determine the IC50 value of this compound against CDK8.
Materials:
-
Purified recombinant CDK8/Cyclin C enzyme
-
Kinase substrate (e.g., a generic peptide substrate or a specific substrate like the C-terminal domain of RNA Polymerase II)
-
ATP (radiolabeled [γ-³²P]ATP for radiometric assays or unlabeled for luminescence-based assays)
-
Kinase assay buffer
-
This compound and other inhibitors
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the CDK8/Cyclin C enzyme, and the kinase substrate.
-
Add the diluted inhibitors to the wells. Include a vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction.
-
Detect kinase activity:
-
Radiometric assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.[1]
-
Luminescence-based assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity, following the manufacturer's protocol.[1]
-
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
Western Blot for Phospho-STAT1
CDK8 phosphorylates the transcription factor STAT1 at serine 727 (S727).[4][5] This assay assesses the ability of this compound to inhibit this specific phosphorylation event in cells.
Objective: To determine the cellular potency of this compound by measuring the inhibition of STAT1 phosphorylation.
Materials:
-
Cell line known to express CDK8 and respond to IFNγ stimulation (e.g., HCT116)
-
This compound and control inhibitors
-
Interferon-gamma (IFNγ)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-STAT1 (S727) and anti-total STAT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.[5]
-
Treat the cells with a dose range of this compound or a control inhibitor for a specific time (e.g., 1-4 hours).[1] Include a vehicle-treated control.
-
Stimulate the cells with IFNγ (e.g., 10 ng/mL) for 30 minutes before harvesting to induce STAT1 phosphorylation.[5][7]
-
-
Cell Lysis:
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[1]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[1]
-
Incubate the membrane with the primary antibody against p-STAT1 (S727) overnight at 4°C.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[1]
-
Detect the signal using a chemiluminescent substrate.[1]
-
Strip the membrane and re-probe with an antibody against total STAT1 to ensure equal protein loading.[1]
-
-
Quantification:
-
Quantify the band intensities to determine the ratio of p-STAT1 to total STAT1.[1]
-
Plot the p-STAT1/total STAT1 ratio against the inhibitor concentration to determine the cellular IC50.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is crucial for a comprehensive understanding.
Caption: CDK8, within the Mediator complex, phosphorylates STAT1 and RNA Pol II to regulate gene expression.
Caption: Workflow for validating the mechanism of action of this compound.
By following these protocols and understanding the underlying signaling pathways, researchers can effectively validate the on-target mechanism of action of this compound and objectively compare its performance with alternative CDK8 inhibitors. This rigorous approach is essential for the confident interpretation of experimental results and the advancement of CDK8-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Assessing the Specificity of CDK8 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity of prominent CDK8 inhibitors. This analysis is supported by experimental data to inform compound selection for basic research and preclinical development. While specific kinome-wide profiling data for a compound explicitly named "CDK8-IN-18" was not publicly available at the time of this guide's compilation, we present a detailed comparison of the well-characterized CDK8 inhibitor Cdk8-IN-1 (CCT251545) and other notable alternatives.
Cyclin-dependent kinase 8 (CDK8) and its close paralog CDK19 are key transcriptional regulators and have emerged as attractive therapeutic targets in oncology.[1] As components of the Mediator complex, they play a crucial role in modulating the output of various signaling pathways implicated in cancer, such as Wnt/β-catenin and STAT.[2] The development of potent and selective inhibitors is critical for dissecting their biological functions and for advancing new therapeutic strategies. This guide focuses on comparing the selectivity profiles of several CDK8 inhibitors to aid researchers in selecting the most appropriate tool for their studies.
Comparative Analysis of CDK8 Inhibitor Specificity
The selectivity of a kinase inhibitor is paramount to ensure that its biological effects are attributable to the intended target. The following table summarizes the inhibitory activity of Cdk8-IN-1 (CCT251545) and other well-characterized CDK8 inhibitors against their primary targets and notable off-targets.
| Inhibitor | Primary Target(s) | CDK8 IC50/K_d_ (nM) | CDK19 IC50/K_d_ (nM) | Notable Off-Target(s) and Potency (nM) | Kinase Panel Size | Reference(s) |
| Cdk8-IN-1 (CCT251545) | CDK8, CDK19 | 7 | 6 | GSK3α (462), GSK3β (690), PRKCQ (122) | 293 | |
| BI-1347 | CDK8, CDK19 | 1.0 - 1.4 | Potent Inhibition | Highly selective with a selectivity ratio of >300-fold towards other kinases tested. | 326 | [2] |
| Senexin A | CDK8, CDK19 | 280 (IC50), 830 (K_d) | 310 (K_d_) | Not potently inhibited other CDKs (1, 2, 4, 6, 7, 9) or ROCK. | Not specified | [3] |
| Senexin B (BCD-115) | CDK8, CDK19 | 2.0 (K_d_) | 3.0 (K_d_) | Not specified | Not specified | [4] |
| Senexin C | CDK8, CDK19 | 1.4 (K_d_) | 2.9 (K_d_) | Not specified | Not specified | [4] |
Note: IC50 (half-maximal inhibitory concentration) and K_d_ (dissociation constant) are common metrics of inhibitor potency, with lower values indicating higher potency. Direct comparison should be made with caution as assay conditions can vary.
Experimental Methodologies for Kinase Profiling
The determination of a kinase inhibitor's selectivity profile is a critical step in its development. Below are detailed protocols for commonly employed assays.
KINOMEscan™ Competition Binding Assay
This method provides a quantitative measure of the interactions between a test compound and a large panel of kinases.
Principle: The assay is based on the competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.
Generalized Protocol:
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as beads.
-
Competition Assay: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.
-
Washing: Unbound kinase is washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: Results are typically expressed as a percentage of the control (vehicle-treated) sample, where 100% indicates no inhibition and 0% indicates complete inhibition. This can then be used to calculate a dissociation constant (K_d_).
ADP-Glo™ Kinase Assay
This is a luminescent-based assay to measure the enzymatic activity of a kinase.
Principle: The assay quantifies the amount of ADP produced during a kinase reaction. The luminescence generated is proportional to the ADP concentration and correlates with kinase activity.
Generalized Protocol:
-
Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor are incubated together in a multi-well plate.
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is added to convert the ADP produced in the kinase reaction into ATP.
-
Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, and the luminescent signal is detected with a luminometer.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. The IC50 value of the inhibitor is determined by fitting the data to a dose-response curve.
Visualizing CDK8's Role and Experimental Assessment
Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental procedures.
Conclusion
The selection of a CDK8 inhibitor for research or therapeutic development requires careful consideration of its on-target potency and off-target activities. Cdk8-IN-1 (CCT251545) and BI-1347 have emerged as potent and selective inhibitors of both CDK8 and its paralog CDK19.[1][2] In contrast, compounds like Senexin A exhibit weaker potency.[3] The detailed experimental protocols provided in this guide offer a framework for the rigorous evaluation of kinase inhibitor selectivity, a critical step in the development of novel targeted therapies. For any new inhibitor, such as one designated this compound, a comprehensive kinase panel screen is essential to fully characterize its specificity and potential for off-target effects.
References
Navigating the Landscape of CDK8 Inhibition: A Comparative Analysis of SEL120-34A In Vivo Efficacy
A comprehensive evaluation of the in vivo therapeutic potential of Cyclin-Dependent Kinase 8 (CDK8) inhibitors is crucial for advancing novel cancer therapies. This guide provides a detailed comparison of the in vivo efficacy of SEL120-34A, a prominent CDK8 inhibitor, with other compounds in its class. Notably, a thorough search of publicly available scientific literature and databases did not yield any specific in vivo efficacy data for a compound designated "CDK8-IN-18." Therefore, this guide will focus on the robust preclinical data available for SEL120-34A and provide a comparative context using other researched CDK8 inhibitors.
Executive Summary
SEL120-34A has demonstrated significant dose-dependent anti-leukemic activity in preclinical in vivo models of Acute Myeloid Leukemia (AML). Key findings highlight its ability to inhibit tumor growth, reduce leukemia cell burden in peripheral blood and bone marrow, and induce differentiation of AML cells. The mechanism of action is linked to the inhibition of STAT1 and STAT5 phosphorylation. While direct comparative in vivo data for "this compound" is unavailable, this guide will present the efficacy of SEL120-34A alongside data from other known CDK8 inhibitors to provide a broader understanding of the therapeutic potential of targeting this kinase.
Data Presentation: In Vivo Efficacy of CDK8 Inhibitors
The following tables summarize the key quantitative data from in vivo studies of SEL120-34A and other representative CDK8 inhibitors.
Table 1: In Vivo Efficacy of SEL120-34A in AML Xenograft Models
| Compound | Animal Model | Cell Line | Dosing Regimen | Key In Vivo Findings | Reference |
| SEL120-34A | SCID Mice | KG-1 (AML) | Not Specified | Completely arrested tumor growth. | [1] |
| SEL120-34A | SCID Mice | MV4-11 (AML) | Not Specified | Reduced tumor volume. | [1] |
| SEL120-34A | Murine AML Model | MLL-AF9 retroviral expression | 20 mg/kg and 40 mg/kg, orally, for 12 consecutive days | Dose-dependent reduction of leukemia cells in peripheral blood (from 87% in control to 78% at 20 mg/kg and 67% at 40 mg/kg). Significant anti-leukemic activity in bone marrow. Reduced white blood cell count and spleen size. | [2][3] |
| SEL120-34A | Murine AML Model | MLL-AF9 retroviral expression | 20 mg/kg and 40 mg/kg, orally, for 12 consecutive days | Induced granulocytic differentiation of AML cells (from 5.8% in control to 21.9% at 20 mg/kg and 22.3% at 40 mg/kg). Strong inhibition of Stat5 S726 and Stat1 S727 phosphorylation in AML bone marrow cells. | [2][3] |
Table 2: In Vivo Efficacy of Other CDK8 Inhibitors
| Compound | Animal Model | Cancer Type | Dosing Regimen | Key In Vivo Findings | Reference |
| BI-1347 | Nude Mice (Xenograft) | RAS-mutant Neuroblastoma (SK-N-AS cells) | 10 mg/kg, daily, PO | When combined with MEK inhibitor selumetinib, showed sustained and more durable impact on tumor growth and improved survival compared to single agents. | [3] |
| Cortistatin A (CA) | Disseminated AML Model | MV4;11 cells | 1 mg/kg, IP | Inhibited AML progression in vivo. | [4] |
| Cortistatin A (CA) | AML Model | SET-2 cells | Not Specified | 71% reduction in tumor volume. | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo efficacy studies of CDK8 inhibitors based on the available literature.
General In Vivo Xenograft Study Protocol
-
Cell Culture: Human cancer cell lines (e.g., KG-1, MV4-11 for AML; SK-N-AS for neuroblastoma) are cultured under standard conditions.
-
Animal Models: Immunodeficient mice (e.g., SCID or nude mice), typically 6-8 weeks old, are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6 to 10 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously or intravenously into the mice.
-
Tumor Growth Monitoring: Tumors are allowed to establish and reach a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2.
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. The CDK8 inhibitor (e.g., SEL120-34A) or vehicle control is administered according to a predetermined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include body weight monitoring (to assess toxicity), survival analysis, and analysis of biomarkers from tumor tissue or blood samples at the end of the study.
-
Pharmacodynamic Analysis: To confirm target engagement in vivo, tumor or tissue samples can be collected after treatment to analyze the phosphorylation status of CDK8 substrates, such as STAT1 (S727) and STAT5 (S726), via methods like Western blotting or immunohistochemistry.[1][2][3]
Mandatory Visualization
Signaling Pathway of CDK8 Inhibition
The following diagram illustrates the central role of CDK8 in transcriptional regulation and how its inhibition by compounds like SEL120-34A can impact downstream signaling, particularly the STAT pathway.
Caption: Simplified signaling pathway of CDK8 and its inhibition by SEL120-34A.
Experimental Workflow for In Vivo Efficacy
The following diagram outlines a typical workflow for assessing the in vivo efficacy of a CDK8 inhibitor.
Caption: A generalized workflow for preclinical in vivo efficacy studies of CDK8 inhibitors.
References
- 1. SEL120-34A is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of CDK8-IN-18 activity with structurally different inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel CDK8 inhibitor, CDK8-IN-18 (E966-0530-45418), with other well-characterized, structurally different inhibitors of Cyclin-Dependent Kinase 8 (CDK8). The information presented is supported by experimental data to aid researchers in selecting the appropriate tool compounds for their studies in oncology, immunology, and other fields where CDK8 plays a critical regulatory role.
Introduction to CDK8 as a Therapeutic Target
Cyclin-Dependent Kinase 8 (CDK8), along with its close paralog CDK19, is a key component of the Mediator complex's kinase module. This complex acts as a crucial transcriptional co-regulator, bridging DNA-binding transcription factors and the RNA Polymerase II machinery.[1] CDK8 can function as both a positive and negative regulator of transcription, influencing a multitude of signaling pathways critical for cellular homeostasis and implicated in various diseases, most notably cancer.[1][2]
Key signaling pathways modulated by CDK8 include:
-
Wnt/β-catenin pathway: CDK8 is recognized as an oncogene in colorectal cancer, where it enhances β-catenin-driven transcription.[1]
-
TGF-β/SMAD pathway: CDK8 can phosphorylate SMAD proteins, thereby regulating cellular responses to TGF-β signaling.
-
STAT signaling: CDK8 is known to phosphorylate STAT1 on serine 727 (S727), modulating interferon and cytokine responses.[3]
-
p53 and Notch pathways: CDK8 has been shown to be a positive regulator of p53-dependent transcription and can also influence Notch signaling.[1]
Given its central role in gene regulation and its dysregulation in disease, CDK8 has emerged as an attractive target for therapeutic intervention. A variety of small molecule inhibitors with different chemical scaffolds and selectivity profiles have been developed to probe its function and for potential clinical application.
Comparative Analysis of CDK8 Inhibitors
This section provides a head-to-head comparison of this compound against other prominent, structurally diverse CDK8 inhibitors. The data is summarized for clear comparison of their biochemical potency.
| Inhibitor | Chemical Scaffold | CDK8 IC50 (nM) | CDK19 IC50 (nM) | Notes |
| This compound (E966-0530-45418) | Oxindole (B195798) | 129[4] | Not Reported | A novel and highly selective inhibitor.[4] |
| Senexin A | Quinazoline | 280[5] | Not Reported (Binds to CDK19) | An early, well-characterized CDK8/19 inhibitor. |
| BI-1347 | Pyrazole-acetamide | 1.1[5] | 1.7 | A highly potent and selective dual CDK8/19 inhibitor. |
| RVU120 (SEL120) | Purine analog | 4.4[5] | 10.4[5] | An ATP-competitive dual inhibitor currently in clinical trials.[5] |
| CCT251545 | Chloropyridine | 2.3 | Not Reported (Selective for CDK8/19) | A potent and selective chemical probe for CDK8 and CDK19.[5] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the biological context and evaluation process, the following diagrams have been generated using Graphviz, adhering to the specified design constraints.
Caption: Overview of key signaling pathways regulated by CDK8.
Caption: General experimental workflow for CDK8 inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of inhibitor activity. Below are protocols for key experiments used to characterize and compare CDK8 inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against CDK8/CycC and CDK19/CycC kinase activity.
Materials:
-
Purified, recombinant human CDK8/CycC and CDK19/CycC enzymes.
-
A suitable kinase substrate, such as a generic peptide (e.g., STAT1 peptide).
-
Adenosine triphosphate (ATP).
-
Test inhibitors (this compound and comparators) serially diluted in DMSO.
-
Assay buffer (e.g., HEPES-based buffer with MgCl2, Brij-35, and DTT).
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well assay plates (white, low-volume).
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO, followed by a further dilution in assay buffer.
-
In a 384-well plate, add the kinase enzyme solution.
-
Add the test inhibitor at the desired final concentrations. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Incubate the plate for a brief pre-incubation period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP (at or near its Km concentration).
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Cellular Target Engagement Assay (Western Blot for p-STAT1)
Objective: To confirm that the inhibitor can engage and inhibit CDK8 in a cellular context by measuring the phosphorylation of a known downstream substrate, STAT1 at Ser727.
Materials:
-
A human cell line known to have CDK8-dependent STAT1 phosphorylation (e.g., MOLM-14 AML cells or IFN-γ stimulated HCT116 cells).
-
Cell culture medium and supplements.
-
Test inhibitors.
-
Stimulant (e.g., recombinant human IFN-γ), if required.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-STAT1 (Ser727), anti-total STAT1, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with serially diluted concentrations of the test inhibitor for a specified pre-treatment time (e.g., 1-2 hours).
-
If necessary, stimulate the cells with IFN-γ (e.g., 10 ng/mL) for a short period (e.g., 30 minutes) to induce STAT1 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by boiling for 5 minutes.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT1 (S727) antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with anti-total STAT1 and anti-GAPDH antibodies.
-
Quantify the band intensities to determine the dose-dependent inhibition of STAT1 phosphorylation.
Conclusion
The cross-validation of this compound (E966-0530-45418) with structurally diverse inhibitors such as Senexin A, BI-1347, RVU120, and CCT251545 provides a valuable framework for understanding its unique properties. This compound, with its novel oxindole scaffold, demonstrates potent inhibition of CDK8.[4] In comparison, compounds like BI-1347 offer extremely high potency against both CDK8 and CDK19, while others like RVU120 are advancing through clinical trials, highlighting the therapeutic potential of targeting this kinase.
The choice of inhibitor will depend on the specific research question, whether it requires maximal potency, dual CDK8/19 inhibition, or a specific chemical scaffold to avoid off-target effects associated with other inhibitor classes. The experimental protocols outlined in this guide provide a standardized basis for the rigorous evaluation and comparison of these and future CDK8 inhibitors, a critical step in the development of novel targeted therapies.
References
- 1. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK8 is a positive regulator of transcriptional elongation within the serum response network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cyclin-Dependent Kinase 8 Inhibitor E966-0530-45418 Attenuates Pulmonary Fibrosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Confirming On-Target Activity of CDK8-IN-18 Using an Inactive Analog: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of on-target activity is a cornerstone of chemical probe and drug development. For kinase inhibitors like CDK8-IN-18, distinguishing between intended biological effects and those arising from off-target interactions is critical. Cyclin-Dependent Kinase 8 (CDK8), a key transcriptional regulator implicated in various cancers, is a compelling therapeutic target.[1][2][3] This guide provides a comparative framework for using a structurally similar, yet biologically inactive, analog of this compound to rigorously confirm its on-target effects. An inactive analog, by failing to engage CDK8, serves as an essential negative control to ensure that the observed cellular phenotype is a direct consequence of CDK8 inhibition.[4]
The Logic of Using an Inactive Analog
The fundamental principle behind using an inactive analog is to isolate the effects of target engagement. A well-designed inactive analog retains the core structure of the active compound but is modified at a key interaction point, ablating its affinity for the target protein. If a biological effect is observed with this compound but not with its inactive counterpart, it provides strong evidence that the effect is mediated through CDK8.
Experimental Validation: A Comparative Approach
To validate the on-target effects of this compound, a combination of biochemical and cellular assays is essential. The following sections detail key experiments, comparing the expected outcomes for this compound and its inactive analog (IA-CDK8-IN-18).
Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified CDK8/Cyclin C complex. It is the most direct test of target engagement.
Experimental Protocol:
A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[5][6]
-
Reagent Preparation: Prepare serial dilutions of this compound and IA-CDK8-IN-18 in DMSO.
-
Compound Plating: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction: Add 2 µL of a solution containing purified recombinant CDK8/Cyclin C and a suitable peptide substrate.
-
Initiation: Add 2 µL of an ATP solution to start the reaction. Incubate at 30°C for 60 minutes.
-
Detection: Add 5 µL of ADP-Glo™ reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes and measure luminescence with a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to the positive control and determine the IC50 value for each compound.
Comparative Data:
| Compound | Target | IC50 (nM) | Interpretation |
| This compound | CDK8/CycC | Potent (e.g., < 10) | Directly inhibits kinase activity |
| IA-CDK8-IN-18 | CDK8/CycC | Inactive (e.g., > 10,000) | Lacks direct inhibitory activity |
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement within intact cells.[1][7][8] The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.[9][10]
Experimental Protocol:
-
Cell Treatment: Culture cells (e.g., HCT116) and treat with either vehicle (DMSO), this compound, or IA-CDK8-IN-18 at a desired concentration (e.g., 1 µM) for 2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Challenge: Aliquot cell suspensions and heat them to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler. Leave one aliquot unheated as a control.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Analysis: Analyze the amount of soluble CDK8 in the supernatant by Western blotting.
-
Data Analysis: Plot the amount of soluble CDK8 as a function of temperature to generate melting curves. A shift in the melting curve indicates target stabilization.
Comparative Data:
| Treatment | Result | Interpretation |
| Vehicle (DMSO) | Baseline CDK8 melting curve | No stabilization |
| This compound | Rightward shift in melting curve | Target engagement and stabilization in cells |
| IA-CDK8-IN-18 | No significant shift vs. vehicle | No target engagement in cells |
Western Blotting for Downstream Signaling
CDK8 phosphorylates several key transcription factors, including STAT1 at serine 727 (pSTAT1-S727).[11][12][13] Monitoring the phosphorylation status of a downstream substrate provides a functional readout of CDK8 inhibition in a cellular context.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., SW620) and serum-starve overnight. Treat with serial dilutions of this compound or IA-CDK8-IN-18 for 2-4 hours.
-
Stimulation: Stimulate cells with a cytokine like Interferon-gamma (IFNγ) for 30 minutes to induce STAT1 phosphorylation.[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against pSTAT1 (S727) and total STAT1 (as a loading control) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Apply an ECL substrate and capture the chemiluminescent signal.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the pSTAT1 signal to the total STAT1 signal.
Comparative Data:
| Treatment | pSTAT1 (S727) Level | Total STAT1 Level | Interpretation |
| Vehicle (DMSO) | High (post-IFNγ) | Unchanged | Baseline CDK8 activity |
| This compound | Dose-dependent decrease | Unchanged | Inhibition of cellular CDK8 activity |
| IA-CDK8-IN-18 | No significant decrease | Unchanged | No inhibition of cellular CDK8 activity |
Kinobeads Competition Binding Assay
To assess the selectivity of this compound across the broader kinome, a competition binding assay using "kinobeads" is a powerful chemical proteomics approach.[14][15][16] Kinobeads are composed of broad-spectrum kinase inhibitors immobilized on a resin, which are used to capture a large portion of the kinome from a cell lysate.[17]
Experimental Protocol:
-
Lysate Preparation: Prepare a lysate from a relevant cell line.
-
Compound Incubation: Equilibrate separate aliquots of the cell lysate with vehicle (DMSO), increasing concentrations of this compound, or its inactive analog.
-
Kinobeads Enrichment: Add kinobeads to each lysate aliquot to enrich for kinases that are not bound by the free inhibitor in solution.
-
Elution and Digestion: Wash the beads extensively, then elute and digest the captured proteins with trypsin.
-
LC-MS/MS Analysis: Identify and quantify the captured kinases using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: For each kinase, plot the amount captured by the beads as a function of inhibitor concentration. This allows for the determination of apparent dissociation constants (Kd) for all detected kinases, revealing both on-target and potential off-target interactions.
Comparative Data:
| Compound | Target(s) with High Affinity | Interpretation |
| This compound | CDK8, CDK19 | Potent and selective binding to target kinases |
| IA-CDK8-IN-18 | No high-affinity binders | Confirms lack of potent interaction with CDK8 or other kinases |
Conclusion
The rigorous validation of a chemical probe's on-target activity is non-negotiable for generating reliable biological insights. The use of a well-matched inactive analog is the gold standard for attributing a compound's cellular effects to the inhibition of its intended target. By systematically applying the biochemical and cellular assays outlined in this guide, researchers can confidently demonstrate that the pharmacological effects of this compound are a direct result of its engagement with CDK8, thereby solidifying its utility as a specific tool for studying CDK8 biology and as a foundation for therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regulatory functions of the Mediator kinases CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. biorxiv.org [biorxiv.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. CDK8 (G398) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 16. researchgate.net [researchgate.net]
- 17. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CDK8 Inhibitors in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract:
Cyclin-dependent kinase 8 (CDK8) has emerged as a compelling therapeutic target in oncology due to its multifaceted role in transcriptional regulation and its association with various oncogenic signaling pathways.[1][2] The development of small molecule inhibitors against CDK8 offers a promising avenue for cancer treatment. This guide presents a comparative study of the effects of CDK8 inhibitors on different cancer cell lines. While the initial focus of this guide was the inhibitor CDK8-IN-18 (also known as ZINC584617986), a thorough search of publicly available scientific literature and databases did not yield specific quantitative data on its activity in cancer cell lines. Therefore, this guide provides a comparative analysis of other well-characterized CDK8 inhibitors, such as Senexin B, BI-1347, and CCT251545, to offer a valuable resource for researchers in the field. The data presented herein is compiled from various studies and is intended to provide an objective comparison of the performance of these inhibitors, supported by detailed experimental protocols and visualizations of the underlying biological pathways.
Introduction to CDK8 and its Role in Cancer
CDK8, along with its close paralog CDK19, is a key component of the Mediator complex, which functions as a molecular bridge between transcription factors and the RNA polymerase II machinery, thereby regulating gene expression.[3][4] Dysregulation of CDK8 activity has been implicated in the pathogenesis of numerous cancers, including colorectal, breast, and hematological malignancies.[5][6][7] CDK8 can act as both a transcriptional activator and repressor, influencing critical cellular processes such as proliferation, differentiation, and survival.[7] Its role in modulating key oncogenic signaling pathways, including Wnt/β-catenin, STAT, and TGF-β, has positioned it as an attractive target for therapeutic intervention.[5][8][9]
Comparative Efficacy of CDK8 Inhibitors in Cancer Cell Lines
The following tables summarize the in vitro efficacy of several CDK8 inhibitors across a panel of cancer cell lines. The data, presented as IC50 values (the half-maximal inhibitory concentration), has been compiled from various scientific publications. It is important to note that variations in experimental conditions can affect these values.
Table 1: Inhibitory Activity (IC50) of CDK8 Inhibitors in Colorectal Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| Senexin B | HCT116 | ~1 | [10] |
| Senexin B | SW480 | ~1.5 | [10] |
| CCT251545 | COLO205 | 0.035 (WNT pathway inhibition) | [10] |
| BI-1347 | HCT-116 | 32.94 | [11] |
Table 2: Inhibitory Activity (IC50) of CDK8 Inhibitors in Breast Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| Senexin B | MDA-MB-231 | ~2 | [10] |
| Senexin B | MDA-MB-468 | Data not available | [12] |
Table 3: Inhibitory Activity (IC50) of CDK8 Inhibitors in Hematological Malignancy Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| BI-1347 | MV-4-11b | Acute Myeloid Leukemia | 7 | [13] |
| Compound 12 | MOLM-13 | Acute Myeloid Leukemia | 20 | [14] |
| Compound 12 | MV4-11 | Acute Myeloid Leukemia | 30 | [14] |
| MK256 | MOLM-14 | Acute Myeloid Leukemia | Data not available | [15] |
Signaling Pathways and Experimental Workflows
CDK8 Signaling Pathway
CDK8 exerts its influence on cancer cells through multiple signaling pathways. The diagram below illustrates the central role of CDK8 in regulating transcription factors such as STAT1 and β-catenin, which are critical for tumor cell proliferation and survival.[5][8]
Caption: CDK8 signaling pathways and the point of inhibition.
Experimental Workflow: Cell Viability Assay
The following diagram outlines the typical workflow for determining the IC50 value of a CDK8 inhibitor using a colorimetric cell viability assay such as MTT or CCK-8.
Caption: Workflow for determining inhibitor IC50 using a cell viability assay.
Experimental Workflow: Western Blot for pSTAT1
This diagram illustrates the workflow for assessing the on-target activity of a CDK8 inhibitor by measuring the phosphorylation of STAT1 at Serine 727 (pSTAT1 S727).
Caption: Workflow for Western Blot analysis of pSTAT1 S727.
Experimental Protocols
Cell Viability Assay (CCK-8 Method)
This protocol details the procedure for assessing the effect of a CDK8 inhibitor on the viability of cancer cell lines.
-
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
CDK8 inhibitor (e.g., this compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Culture cancer cells in appropriate medium. Trypsinize and count the cells. Seed approximately 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the CDK8 inhibitor in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the CDK8 inhibitor or vehicle control (DMSO). Incubate the plate for 48 to 72 hours.
-
Cell Viability Measurement: Add 10 µL of CCK-8 solution to each well. Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of blank wells (medium only) from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells. Plot the percentage of cell viability against the log of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.[16]
-
Western Blot for Phospho-STAT1 (S727)
This protocol describes the detection of the phosphorylation status of STAT1 at S727 as a pharmacodynamic marker of CDK8 inhibition.
-
Materials:
-
Cancer cell lines
-
CDK8 inhibitor
-
Interferon-gamma (IFNγ) (optional, for stimulation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pSTAT1 (S727), anti-total STAT1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with various concentrations of the CDK8 inhibitor or vehicle (DMSO) for 1-2 hours. If desired, stimulate the cells with IFNγ (e.g., 10 ng/mL) for 30 minutes.
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in lysis buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-STAT1 (S727) overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total STAT1 and a loading control (e.g., β-actin) to normalize for protein loading.
-
Conclusion
The inhibition of CDK8 presents a promising strategy for the treatment of various cancers. This guide provides a comparative overview of the efficacy of several CDK8 inhibitors in different cancer cell lines, along with detailed experimental protocols and pathway diagrams to aid researchers in their investigations. While specific data for this compound is currently lacking in the public domain, the information compiled for other well-characterized inhibitors serves as a valuable reference for the field. Further research is warranted to elucidate the full therapeutic potential of targeting CDK8 in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What are the therapeutic applications for CDK8 inhibitors? [synapse.patsnap.com]
- 6. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 7. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A kinase-independent role for CDK8 in BCR-ABL1+ leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of novel and potent CDK8 inhibitors for the treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MK256 is a novel CDK8 inhibitor with potent antitumor activity in AML through downregulation of the STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for CDK8-IN-18
For researchers and scientists engaged in drug development, the responsible handling and disposal of chemical compounds like CDK8-IN-18 is a critical component of laboratory safety and environmental stewardship. This guide provides a clear, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for specific hazard information and handling instructions. In the absence of a specific SDS, compounds of this nature, particularly potent small molecule inhibitors, should be handled with caution.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound in either solid or solution form.[1][2][3][4]
Ventilation: To prevent the inhalation of dust or aerosols, handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]
Avoid Contact: Prevent direct contact with skin and eyes.[2][3] In case of accidental exposure, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5]
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.[1][2] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1][2][4]
1. Waste Segregation:
Proper segregation of different waste streams is the first and most crucial step.[1][2]
-
Solid Waste:
-
Liquid Waste:
-
Collect all solutions containing this compound (e.g., dissolved in DMSO or other solvents).
-
Use a dedicated, leak-proof, and sealable container that is chemically compatible with the solvents used.[1][4]
-
Do not mix with other waste streams unless compatibility has been confirmed by your institution's safety guidelines.[3]
-
-
Sharps Waste:
2. Labeling and Storage:
Accurate and clear labeling is essential for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste".[4][6] The label should also include:
-
Storage:
3. Decontamination:
-
Thoroughly decontaminate all surfaces and non-disposable equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent.[1]
-
The cleaning materials, such as wipes or absorbents, must also be disposed of as hazardous solid waste.[1]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][3]
-
Never attempt to transport hazardous waste yourself.[8]
Visual Guide: Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, general guidelines for laboratory hazardous waste accumulation are provided by regulatory bodies and institutional policies. Adherence to these limits is mandatory.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume | Do not accumulate more than 55 gallons of hazardous waste. | [8] |
| Maximum Acute Hazardous Waste Volume | Do not accumulate more than one quart of acute hazardous waste. | [8][9] |
| Empty Container Rinsing | The first rinse of containers that held highly toxic chemicals must be collected as hazardous waste. For acutely hazardous waste, the first three rinses must be collected. | [7][9] |
| Container Labeling | Label hazardous waste containers as soon as waste is first added. | [8] |
Note: Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.[4] Building a strong culture of safety and environmental responsibility is paramount in scientific research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. vumc.org [vumc.org]
Personal protective equipment for handling CDK8-IN-18
Disclaimer: A specific Safety Data Sheet (SDS) for CDK8-IN-18 is not publicly available. The following guidance is based on best practices for handling potent, biologically active small molecule kinase inhibitors and should be used to supplement, not replace, your institution's specific safety protocols. Always consult with your Environmental Health and Safety (EHS) department for definitive guidance.
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals working with the Cyclin-Dependent Kinase 8 (CDK8) inhibitor, this compound. Given its nature as a potent biological modulator, it is imperative to handle this compound with a high degree of caution to mitigate any potential health risks.
Personal Protective Equipment (PPE)
The cornerstone of safe handling for potent compounds like this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). Below is a summary of the recommended PPE to be worn at all times when handling this compound.[1][2][3][4][5]
| PPE Category | Item | Specification and Use |
| Hand Protection | Nitrile Gloves | Double gloving is required. The outer glove should be worn over the cuff of the lab coat to ensure no skin is exposed. Change gloves immediately if contaminated.[1] |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles or a full-face shield must be worn to protect against accidental splashes of the compound in solid or solution form.[1][2] |
| Body Protection | Laboratory Coat | A disposable, low-permeability gown with long sleeves and tight-fitting cuffs is recommended over a standard lab coat to prevent skin and clothing contamination.[1] |
| Respiratory Protection | N95 Respirator or Higher | An N95 or higher-rated respirator is mandatory when handling the compound in its powdered form to prevent inhalation of aerosols. All weighing and initial solubilization should be performed in a certified chemical fume hood or a ventilated balance enclosure.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical for personnel safety and experimental integrity. All procedures involving this compound should be performed within a designated area, such as a chemical fume hood.[2][6]
1. Preparation:
-
Ensure the work area within the chemical fume hood is clean and uncluttered.
-
Don all required PPE as specified in the table above.
-
Prepare all necessary materials, including the compound, solvents (typically DMSO for CDK8 inhibitors), pipettes, vials, and waste containers, and place them within the fume hood.[6]
2. Weighing the Compound (Solid Form):
-
Perform all weighing activities within a ventilated enclosure or chemical fume hood to contain any airborne powder.
-
Use anti-static weigh paper or a weighing boat on a calibrated analytical balance.
-
Handle the compound gently to minimize aerosol generation.
3. Solubilization:
-
Slowly add the desired volume of solvent (e.g., anhydrous DMSO) to the vial containing the pre-weighed solid this compound.[6]
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved. Visually inspect the solution to ensure no particulates remain.[6]
-
For cell culture experiments, it is advisable to perform a serial dilution to avoid precipitation of the hydrophobic compound in aqueous media.[6]
4. Post-Handling:
-
Upon completion of the work, decontaminate all surfaces with an appropriate cleaning agent.
-
Remove and dispose of all disposable PPE in a designated hazardous waste container.
-
Thoroughly wash hands and any exposed skin with soap and water.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations. Do not dispose of this chemical down the drain or in regular trash.[1]
-
Solid Waste: This includes unused or expired solid compound, contaminated gloves, weigh boats, pipette tips, and other disposable labware. Collect these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound, including unused stock solutions and experimental media, must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
Decontamination: Non-disposable glassware and equipment should be decontaminated by rinsing with a suitable solvent (e.g., ethanol), with the rinsate collected as hazardous liquid waste.
Experimental Protocols & Visualizations
Safe Handling and Disposal Workflow
The following diagram outlines the critical steps for safely managing this compound from receipt to disposal, ensuring a secure laboratory environment.
Caption: Workflow for the safe handling and disposal of this compound.
CDK8 Signaling Pathway Involvement
CDK8 is a key transcriptional regulator that plays a significant role in various signaling pathways implicated in cancer and other diseases.[7][8][9][10][11] It often acts as a co-activator or co-repressor by phosphorylating transcription factors.[7][8] The diagram below illustrates the general role of CDK8 in the Wnt/β-catenin signaling pathway, a critical pathway in many cellular processes.[9]
Caption: General role of CDK8 as a co-activator in the Wnt/β-catenin pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmastate.academy [pharmastate.academy]
- 4. pogo.ca [pogo.ca]
- 5. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 8. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
